Isoxanthopterin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKCOBIIZKYKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC1=O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200949 | |
| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoxanthopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.005 mg/mL | |
| Record name | Isoxanthopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-69-1 | |
| Record name | Isoxanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxanthopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxanthopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxanthopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopteridine-4,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXANTHOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR11PF6TYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoxanthopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Isoxanthopterin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of isoxanthopterin, a key intermediate in the pteridine (B1203161) pathway. This document details its structural characteristics, summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and illustrates its biosynthetic pathway.
Chemical Identity and Structure
This compound is a heterocyclic compound belonging to the pteridine family, which is characterized by a fused pyrimidine (B1678525) and pyrazine (B50134) ring system.[1] Its formal chemical name is 2-amino-3,8-dihydropteridine-4,7-dione .[2] The core structure is fundamental to its biological role as a metabolic intermediate and its function as a guanine (B1146940) analog.[3][4]
The structure of this compound consists of a bicyclic pteridine core with an amino group at position 2 and keto (oxo) groups at positions 4 and 7. This substitution pattern is critical for its chemical properties, including its ability to form specific hydrogen bonding patterns, which leads to the formation of crystalline structures with high refractive indices.[5]
Molecular Structure:
-
2D Structure:
Image Source: PubChem CID 135398700[2]
-
3D Conformer:
Image Source: PubChem CID 135398700[2]
Physicochemical and Crystallographic Data
This compound's properties are summarized below. It is typically a crystalline solid and has been observed to exist in different polymorphic forms, with distinct crystal structures for biogenic and synthetically derived samples.[5][6]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅N₅O₂ | [1][2][7] |
| Molecular Weight | 179.14 g/mol | [1][2] |
| IUPAC Name | 2-amino-3,8-dihydropteridine-4,7-dione | [2] |
| CAS Number | 529-69-1 | [1][2][7] |
| Physical Appearance | Off-white to brown powder; Crystalline solid | [4][8] |
| Purity (Commercial) | ≥90% to ≥98.5% | [8][9] |
| Solubility | 0.005 mg/mL in water; Soluble in DMSO | [2][10] |
| SMILES | C1=NC2=C(NC1=O)N=C(NC2=O)N | [1][2] |
| InChI Key | GLKCOBIIZKYKFN-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed and reproducible experimental methods are critical for the study of this compound. The following sections provide protocols for its chemical synthesis and structural characterization.
Chemical Synthesis
The synthesis of the this compound core can be achieved through the condensation of a substituted pyrimidine with a suitable dicarbonyl compound. The following protocol is adapted from a method used for the synthesis of asperopterin-B, an this compound derivative.[9][10]
-
Condensation: 2,5-diamino-6-methylamino-3H-pyrimidin-4-one is condensed with ethyl glyoxalate. This reaction forms a Schiff base (imine) intermediate.
-
Cyclization: The resulting imine is cyclized under basic conditions to form the pteridine ring system. This step yields an 8-methyl-7-xanthopterin derivative.
-
Functionalization (If Required): For derivatives like asperopterin-B, a hydroxymethyl group is introduced at position 6 via a reaction with methanol (B129727) and ammonium (B1175870) peroxydisulfate (B1198043) in a phosphate (B84403) buffer.[9]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound derivative.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the chemical structure of pteridine derivatives in solution.[11]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for many pteridines.[11]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the hydrogen atoms, providing information on the substitution pattern.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the chemical shifts of all carbon atoms in the molecule, revealing the carbon backbone.[12]
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H spin-spin coupling correlations, which helps in assigning adjacent protons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively assigning quaternary carbons and confirming the overall connectivity of the fused ring system.[11][13]
-
-
Data Analysis: Process the acquired spectra using appropriate NMR software. Compare the observed chemical shifts and correlations with published data for this compound and related pteridine compounds to confirm the structure.[12]
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The following protocol is based on modern techniques used for the analysis of this compound polymorphs.[6][14]
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction. Synthetic this compound crystals can be formed by slow evaporation from a polar solvent like dimethyl sulfoxide (B87167) (DMSO).[5]
-
Data Collection (PXRD): For powdered samples or when single crystals are difficult to obtain, collect high-resolution powder X-ray diffraction (PXRD) data.
-
Structure Solution:
-
Direct-Space Method: Employ a direct-space genetic algorithm to determine the crystal structure directly from the PXRD data. This computational method explores possible molecular packing arrangements to find the one that best fits the experimental diffraction pattern.[14]
-
First-Principles Calculation: Alternatively, generate and optimize a theoretical crystal structure using first-principles calculations (e.g., Density Functional Theory). Compare the simulated diffraction pattern from this theoretical structure with the experimental data.[6]
-
-
Rietveld Refinement: Perform a full-profile Rietveld refinement on the PXRD data to refine the determined crystal structure, including atomic positions, lattice parameters, and other structural details, to achieve the best possible fit to the experimental data.[14]
Biological Role and Metabolic Pathway
This compound is a naturally occurring intermediate in the pteridine metabolic pathway, which is essential for pigmentation in many organisms, particularly insects.[3][4] It is also involved in cellular division and can act as a guanine analog, allowing it to interfere with RNA and DNA synthesis.[3][4]
The primary biosynthetic route to this compound involves the enzymatic modification of pterin (B48896) precursors. The key steps are outlined below and illustrated in the following diagram.
-
Oxidation of 7,8-Dihydropterin (B103510): The pathway begins with the oxidation of 7,8-dihydropterin to pterin. This reaction is catalyzed by the enzyme dihydropterin oxidase .[2]
-
Hydroxylation of Pterin: Pterin is subsequently hydroxylated at the 7-position to yield this compound. This critical step is catalyzed by xanthine (B1682287) dehydrogenase (also known as xanthine oxidase).[2][7]
This pathway is particularly active in insects, where this compound and other pteridines contribute to eye and body coloration.[2] For instance, it is one of the key pigments found in the eyes of Drosophila melanogaster.[7]
Experimental and Analytical Workflow
The logical flow for producing and verifying the structure of this compound is crucial for research and development. It integrates chemical synthesis with advanced analytical techniques to ensure the identity and purity of the final compound.
Conclusion
This compound is a structurally significant pteridine derivative with important roles in metabolism and pigmentation. Its well-defined chemical structure, characterized by a 2-amino-4,7-dioxo-pteridine core, allows for detailed analysis through modern spectroscopic and crystallographic techniques. The protocols and data presented in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and application of this compound in biochemistry, materials science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. archive.mcpherson.edu [archive.mcpherson.edu]
- 8. pnas.org [pnas.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. First synthesis of asperopterin A, an this compound gly... [degruyterbrill.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Structure and morphology of light-reflecting synthetic and biogenic polymorphs of this compound: A comparison -ORCA [orca.cardiff.ac.uk]
The Discovery and Isolation of Isoxanthopterin: A Technical Chronicle
Abstract
This technical guide provides a comprehensive historical account of the discovery and isolation of isoxanthopterin, a key member of the pteridine (B1203161) family of pigments. Primarily intended for researchers, scientists, and professionals in drug development, this document details the seminal work of early twentieth-century chemists. It outlines the experimental protocols for its initial extraction from natural sources, such as butterfly wings and mammalian urine, and its first chemical synthesis. Quantitative data from these pioneering studies are systematically presented, and the logical progression of the discovery process is visually rendered through diagrams. This guide serves as a detailed resource on the foundational chemistry and historical context of this compound.
Introduction
Pteridines, a class of heterocyclic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system, first came to the attention of the scientific community in the late 19th century as the pigments responsible for the vibrant colors of butterfly wings. The name "pterin," derived from the Greek pteron (wing), was coined by Frederick Gowland Hopkins in 1889 following his initial investigations into the pigments of the English brimstone butterfly. Among the family of pterins, this compound (2-amino-4,7-dihydroxypteridine) holds a significant place. This document chronicles the key milestones in the journey of its discovery, from initial observations to its definitive isolation and structural elucidation.
The Dawn of Pterin (B48896) Chemistry: Early Discoveries
The story of this compound begins with the broader study of pterins. While Hopkins is credited with the initial discovery of this class of compounds, it was the meticulous work of German chemists in the following decades that laid the groundwork for understanding their chemical nature.
Key Researchers and Their Contributions:
-
Frederick Gowland Hopkins: In 1889, Hopkins isolated a yellow pigment from the wings of the brimstone butterfly (Gonepteryx rhamni), which he named "pterin." His early work recognized these pigments as nitrogenous compounds, distinguishing them from other known pigments.
-
Heinrich Wieland and Clemens Schöpf: This duo made significant contributions to the chemistry of natural products. In the 1920s, their research on the pigments of butterfly wings, particularly the white pigment leucopterin (B1674811) from cabbage white butterflies (Pieris brassicae), advanced the understanding of the fundamental pteridine structure.
-
Robert Purrman: In a landmark series of papers published in 1940 and 1941, Purrman definitively elucidated the structures of several key pterins, including xanthopterin, leucopterin, and, most importantly for this guide, this compound. He achieved this through a combination of degradation studies and, crucially, chemical synthesis.
Isolation from Natural Sources
The initial challenge in studying this compound was its isolation from complex biological materials. Early researchers developed innovative, albeit laborious, methods to extract and purify this compound.
Isolation from Butterfly Wings (ca. 1940s)
The wings of butterflies, particularly those of the family Pieridae (whites and sulphurs), were the primary source for early pterin research. The following is a generalized protocol based on the methods of the era.
Experimental Protocol: Isolation from Pieris brassicae (Cabbage White Butterfly)
-
Extraction:
-
The wings of a large number of butterflies were collected and detached.
-
The wings were then treated with a dilute alkali solution, typically 2% ammonia (B1221849) (NH₃), to dissolve the pterin pigments. This process was often carried out at room temperature with stirring for several hours.
-
-
Precipitation:
-
The alkaline extract was filtered to remove the wing membranes and other insoluble debris.
-
The filtrate was then acidified with an organic acid, such as acetic acid (CH₃COOH), to a pH of approximately 3-4. This caused the pterins, which are sparingly soluble in acidic solutions, to precipitate out.
-
-
Purification:
-
The crude pterin precipitate was collected by filtration or centrifugation.
-
Further purification was achieved by repeated dissolution in dilute alkali and reprecipitation with acid.
-
To separate the mixture of pterins, early forms of chromatography were employed. Paper chromatography, developed in the 1940s, became an invaluable tool.
-
Paper Chromatography for Pteridine Separation:
-
Stationary Phase: Whatman No. 1 filter paper.
-
Mobile Phase: A mixture of n-propanol and 1% ammonia (2:1 v/v) was a common solvent system.
-
Detection: The separated pterins were visualized by their characteristic fluorescence under ultraviolet (UV) light. This compound typically exhibits a violet-blue fluorescence.
The logical flow of this isolation process can be visualized as follows:
Isolation from Human Urine (1958)
In 1958, J.A. Blair reported the isolation of this compound from human urine, indicating its presence in mammalian metabolism. The protocol developed was sensitive for the small quantities present.
Experimental Protocol: Isolation from Human Urine (Blair, 1958)
-
Adsorption:
-
A large volume of freshly voided human urine (e.g., 24-hour collection) was passed through a column packed with activated charcoal to adsorb the pteridines and other organic molecules.
-
-
Elution:
-
The charcoal was washed with water to remove salts and other polar impurities.
-
The pteridines were then eluted from the charcoal using a mixture of ethanol (B145695) and concentrated ammonia solution (e.g., 95:5 v/v).
-
-
Concentration and Initial Chromatography:
-
The eluate was evaporated to dryness under reduced pressure.
-
The residue was redissolved in a small volume of dilute ammonia and applied as a streak to a sheet of Whatman No. 3MM paper.
-
The paper was developed using a solvent system of n-propanol and 1% ammonia (2:1 v/v).
-
-
Purification of this compound Fraction:
-
A purple-fluorescing band corresponding to this compound was identified under UV light.
-
This band was excised from the paper, and the this compound was eluted with dilute ammonia.
-
-
Final Purification and Identification:
-
The eluate was concentrated and re-chromatogrammed on Whatman No. 1 paper using several different solvent systems to confirm its identity by comparing its Rf value with that of an authentic sample of this compound.
-
The logical progression for isolating this compound from urine is depicted below:
An In-depth Technical Guide to the Isoxanthopterin Biosynthesis Pathway in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines are a class of heterocyclic compounds derived from a pterin (B48896) core that are widely distributed in the animal kingdom and play crucial roles in various biological processes. In insects, these compounds are not only responsible for the vibrant yellow, orange, and red pigmentation observed in their wings and eyes but also function as essential cofactors for numerous enzymes. The biosynthesis of these molecules, originating from guanosine (B1672433) triphosphate (GTP), is a complex and branched metabolic network. This technical guide provides a comprehensive overview of a specific branch of this network: the isoxanthopterin biosynthesis pathway.
This document will delve into the core enzymatic steps, present available quantitative data, and provide detailed experimental methodologies for the study of this pathway. A thorough understanding of the this compound pathway is valuable for researchers in fields ranging from insect physiology and genetics to those involved in the development of novel insecticides, as the enzymes in this pathway could represent potential therapeutic targets.
The Core this compound Biosynthesis Pathway
The biosynthesis of this compound in insects is a multi-step enzymatic process that branches off from the main pteridine (B1203161) synthesis pathway. The pathway begins with the conversion of GTP to 7,8-dihydropterin (B103510), a common precursor for various pteridines. The specific steps leading to this compound are as follows:
-
Oxidation of 7,8-dihydropterin to Pterin: The initial committed step in this branch is the oxidation of 7,8-dihydropterin to pterin. This reaction is catalyzed by the enzyme dihydropterin oxidase .[1]
-
Hydroxylation of Pterin to this compound: The subsequent step involves the hydroxylation of pterin at the C7 position to form this compound. This reaction is carried out by the enzyme xanthine (B1682287) dehydrogenase .[2]
-
Deamination of this compound to 7-Oxylumazine (Violapterin): In some insect orders, such as Lepidoptera and Hemiptera, this compound can be further metabolized. The enzyme This compound deaminase catalyzes the deamination of this compound to produce 7-oxylumazine, also known as violapterin. This compound is not typically found in Drosophila.[1]
It has been suggested that this compound may serve as a "storage-excretion" form of nitrogen in insects due to its widespread presence and accumulation in various body parts, not just the eyes.[1]
Pathway Diagram
Caption: The this compound biosynthesis pathway in insects.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway in insects. This data is crucial for understanding the efficiency and substrate specificity of these enzymes and can inform the design of inhibitors.
Table 1: Kinetic Parameters of Dihydropterin Oxidase from Drosophila melanogaster
| Substrate | Km (µM) |
| 7,8-Dihydropterin | 0.11[3] |
| 6-Lactoyl-7,8-dihydropterin | 1.80[3] |
| 7,8-Dihydrobiopterin | 1.25[3] |
Table 2: Properties of this compound Deaminase from Periplaneta americana
| Parameter | Value |
| Optimal pH | 6.6[4] |
| Optimal Temperature | 37°C[4] |
| Substrate Specificity | Specific for this compound. Xanthopterin acts as an inhibitor.[4] |
| Tissue Distribution | Most active in Malpighian tubules.[4] |
Note: Comprehensive kinetic data (kcat, Vmax) for insect this compound deaminase is currently limited in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway in insects.
Pteridine Extraction from Insect Tissues
This protocol is designed for the extraction of pteridines from insect tissues, such as heads or whole bodies, for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Insect tissue (e.g., heads, whole bodies)
-
Liquid nitrogen
-
Homogenization buffer (e.g., 0.1 M NaOH, 0.15 M glycine, pH 7.2)
-
Microcentrifuge tubes
-
Micro-pestle or tissue grinder
-
Centrifuge
-
Syringe filters (0.2 µm)
-
HPLC vials
Procedure:
-
Sample Collection and Storage: Collect insect tissues and immediately freeze them in liquid nitrogen to prevent degradation of pteridines. Store samples at -80°C for long-term storage.
-
Homogenization: Weigh the frozen tissue and place it in a pre-chilled microcentrifuge tube. Add an appropriate volume of homogenization buffer (e.g., 100 µL for 10 mosquito heads).[5]
-
Grinding: Homogenize the tissue thoroughly using a micro-pestle or a tissue grinder on ice until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into a clean HPLC vial.
-
Analysis: The extracted pteridines are now ready for quantification by HPLC.
Quantification of Pteridines by HPLC
This protocol outlines a general method for the separation and quantification of pteridines using reverse-phase HPLC with fluorescence and/or electrochemical detection.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and fluorescence and/or electrochemical detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
The mobile phase composition and gradient will vary depending on the specific pteridines being analyzed. A common approach is to use a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
It is crucial to optimize the mobile phase and gradient to achieve good separation of the pteridines of interest.
Detection:
-
Fluorescence Detection: Pteridines are naturally fluorescent. Set the excitation and emission wavelengths to the optimal values for the specific pteridines being measured (e.g., excitation ~350 nm, emission ~450 nm for this compound).
-
Electrochemical Detection: This method can be used for the detection of both reduced and oxidized pteridines.
Quantification:
-
Prepare standard curves for each pteridine of interest using known concentrations of pure compounds.
-
Inject the extracted samples and standards onto the HPLC system.
-
Identify and quantify the pteridines in the samples by comparing their retention times and peak areas to those of the standards.
Dihydropterin Oxidase Enzyme Assay
This spectrophotometric assay measures the activity of dihydropterin oxidase by monitoring the increase in absorbance resulting from the oxidation of a dihydropterin substrate.
Materials:
-
Enzyme preparation (purified or crude extract)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydropterin substrate (e.g., 7,8-dihydropterin)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the dihydropterin substrate at a known concentration.
-
Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme preparation to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the wavelength corresponding to the oxidized pterin product (e.g., ~330 nm for pterin) over time.
-
Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Xanthine Dehydrogenase Enzyme Assay
This assay measures the activity of xanthine dehydrogenase by monitoring the reduction of NAD+ to NADH, which is coupled to the hydroxylation of a pterin substrate.
Materials:
-
Enzyme preparation
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.8)
-
Pterin substrate (e.g., pterin)
-
NAD+
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the assay buffer, pterin substrate, and NAD+.
-
Enzyme Addition: Start the reaction by adding the enzyme preparation.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculation of Activity: Determine the initial reaction velocity from the linear phase of the reaction. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the rate of NADH formation and, consequently, the enzyme activity.
Mandatory Visualizations
Experimental Workflow for Pteridine Analysis
Caption: Workflow for the extraction and quantification of pteridines from insect tissues.
Logical Relationship of Key Enzymes
Caption: Logical relationship of enzymes and substrates in the core this compound pathway.
References
- 1. Biosynthesis of Pteridines in Insects: A Review | MDPI [mdpi.com]
- 2. Some properties of the xanthine dehydrogenase of the silkworm, Bombyx mori L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of dihydropterin oxidase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound deaminase isolated from the cockroach, Periplaneta americana | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
Technical Guide: Biological Functions of Isoxanthopterin in Drosophila melanogaster
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoxanthopterin is a colorless, violet-fluorescent pteridine (B1203161) compound found in Drosophila melanogaster. While not a direct component of the eye's screening pigments, it plays significant roles in nitrogen metabolism, and its synthesis is intricately linked with pathways producing eye pigments and essential cofactors. This document provides a comprehensive overview of this compound's biological functions, its biosynthetic pathway, quantitative data from various studies, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a technical resource for researchers investigating pteridine metabolism and its implications in insect physiology and potentially in drug development targeting related enzymatic pathways.
Biological Functions of this compound
This compound's roles in Drosophila are multifaceted, extending beyond simple pigmentation.
Nitrogen Storage and Excretion
A primary proposed function of this compound is as a "storage–excretion" form of nitrogen. This hypothesis is supported by its localization in various body parts, notably the testis sheath, rather than the heads, and the fact that its accumulation is not synchronized with the pteridines that act as eye screening pigments.[1] Its ubiquity across many insect species further suggests a conserved role in nitrogen metabolism.[1]
Indirect Role in Eye Pigmentation
While this compound itself is not a screening pigment in the eyes of Drosophila melanogaster, its biosynthetic pathway is closely intertwined with that of drosopterins, the red eye pigments.[1][2][3] The enzyme xanthine (B1682287) dehydrogenase (XDH), encoded by the rosy (ry) gene, is crucial for converting pterin (B48896) to this compound.[1][2] Mutations affecting XDH activity, such as in rosy and maroon-like mutants, not only impact this compound levels but also drosopterin (B13424490) concentrations, leading to a brownish eye color phenotype.[2][4] This indicates a regulatory or substrate-level relationship between the pathways.[2][3]
Potential Role in Vision
Some evidence suggests this compound may contribute to vision by absorbing light in the ultraviolet spectrum.[5] This could enable Drosophila to perceive fluorescing pigments in their environment, such as those in flowers, which are invisible to humans.[5] Flies lacking this compound may have a reduced ability to see in the blue-violet fluorescent spectrum.[5]
Involvement in Innate Immunity and Aging
The enzyme responsible for the final step in this compound synthesis, xanthine dehydrogenase (XDH), also plays a role in the innate immune response.[6] XDH is involved in managing reactive oxygen species (ROS), with one of its products, uric acid, acting as a ROS scavenger.[6][7] Studies on XDH mutants show that the loss of XDH activity can lead to an age-associated decline in the innate immune response, suggesting an indirect role for the pteridine pathway, including this compound synthesis, in immunity and aging.[6]
Biosynthesis of this compound
The synthesis of this compound is a branch of the broader pteridine metabolic pathway, which originates from guanosine (B1672433) triphosphate (GTP).[8][9]
The key steps in the this compound branch are:
-
7,8-Dihydropterin to Pterin: This oxidation is catalyzed by the enzyme dihydropterin oxidase.[1] The structural gene for this enzyme is located at the little this compound (lix) locus on the X chromosome.[1][10] Mutants with a defective lix gene show no detectable dihydropterin oxidase activity.[1][10]
-
Pterin to this compound: The conversion of pterin to this compound involves the hydroxylation at position 7 of the pteridine ring. This reaction is catalyzed by xanthine dehydrogenase (XDH).[1][2] The rosy (ry) gene on the third chromosome is the structural gene for XDH.[1]
Signaling Pathway Diagram
References
- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine Dehydrogenase Is Transported to the Drosophila Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archive.mcpherson.edu [archive.mcpherson.edu]
- 6. Role of xanthine dehydrogenase and aging on the innate immune response of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of xanthine dehydrogenase and aging on the innate immune response of Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Genetic Analysis of the Pteridine Biosynthetic Enzyme, Guanosine Triphosphate Cyclohydrolase, in DROSOPHILA MELANOGASTER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic and biochemical characterization of little this compound (lix), a gene controlling dihydropterin oxidase activity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isoxanthopterin in Nitrogen Metabolism: A Technical Guide
Executive Summary
Isoxanthopterin, a pteridine (B1203161) compound, is increasingly recognized for its nuanced role within the broader landscape of nitrogen metabolism. While not a direct participant in primary nitrogen assimilation pathways, its metabolic connections, particularly through the enzyme xanthine (B1682287) oxidase/dehydrogenase, place it at a critical intersection with purine (B94841) catabolism—a key process for managing nitrogenous waste. In certain biological contexts, such as in insects, this compound is proposed to function as a nitrogen storage and excretion molecule.[1] This guide provides an in-depth examination of the biosynthesis of this compound, its enzymatic regulation, and its integral relationship with the metabolic pathways governing nitrogen-containing compounds. We present quantitative data, detailed experimental protocols for its analysis, and pathway diagrams to elucidate its function for researchers in biochemistry and drug development.
The Metabolic Context of this compound
Pteridines are a class of heterocyclic compounds derived from guanosine (B1672433) triphosphate (GTP).[2] While some pteridines, like tetrahydrobiopterin (B1682763) (BH4), act as essential enzyme cofactors, others are involved in pigmentation or, as in the case of this compound, are linked to metabolic waste processing.[1][3]
The primary connection of this compound to nitrogen metabolism is through its synthesis and degradation, which are catalyzed by enzymes central to the processing of other nitrogenous molecules. The enzyme xanthine oxidase (XO), also known as xanthine dehydrogenase (XDH), is a pivotal player in this context.[1][3] XO is the rate-limiting enzyme in purine catabolism that converts hypoxanthine (B114508) to xanthine and then to uric acid, the primary nitrogenous waste product in humans and other primates.[4][5][6] The same enzyme catalyzes the hydroxylation of pterin (B48896) at the 7-position to form this compound, directly linking the pteridine pathway to the purine breakdown and nitrogen excretion pathway.[1][7][8]
In insects, the ubiquity and bodily accumulation of this compound have led to the proposal that it serves as a "storage-excretion" form of nitrogen, representing a significant aspect of their nitrogen economy.[1]
Biosynthesis and Metabolic Pathways
The synthesis of this compound is embedded within the broader pteridine biosynthetic pathway. Its immediate formation involves key enzymatic steps that intersect with other metabolic functions.
Key Enzymes in this compound Metabolism
-
Xanthine Oxidase/Dehydrogenase (XO/XDH): This molybdenum-containing enzyme is the primary catalyst for converting pterin into this compound.[1][7][8] Its dual role in both purine catabolism and this compound synthesis makes it a critical node connecting these two pathways. The gene rosy in Drosophila melanogaster is the structural gene for this enzyme.[1]
-
Dihydropterin Oxidase: This enzyme is also involved in this compound biosynthesis, where it catalyzes the oxidation of 7,8-dihydropteridines into their fully oxidized forms, including the precursors to this compound.[1][9] In Drosophila, the little this compound (lix) gene is responsible for this enzyme's activity.[9]
-
This compound Deaminase: This enzyme acts on this compound to convert it into isoxantholumazine, indicating a subsequent metabolic fate for this compound beyond simple excretion in some species.[1]
Pathway Visualizations
The following diagrams illustrate the key metabolic relationships.
Caption: Biosynthesis pathway of this compound from GTP.
Caption: Intersection of purine catabolism and this compound synthesis.
Quantitative Data Summary
Quantitative analysis of this compound is essential for understanding its physiological concentrations and the dynamics of related metabolic pathways.
| Parameter | Value | Organism/Matrix | Significance | Reference |
| Normal Excretion Level | 636 picomoles / mg creatinine | Human / Urine | Establishes a baseline for urinary excretion, which can be used as a non-invasive biomarker for metabolic studies. | [10] |
| Xanthine Oxidase Assay Substrate | Pterin (113 µM) | Human / Plasma | Pterin is a viable substrate for assaying XO activity by measuring the fluorescent product, this compound. | [11] |
| Inhibition of Xanthine Oxidase | Strong inhibition of urate formation (80%) | In vitro | Xanthopterin, a related pterin, strongly inhibits XO, suggesting pteridines can modulate purine breakdown. | [12] |
Experimental Protocols
The accurate quantification of this compound in biological samples is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection due to the native fluorescence of pteridine compounds.
Protocol: Quantification of this compound in Biological Fluids via HPLC
This protocol provides a generalized framework for the analysis of this compound. Specific parameters may require optimization based on the sample matrix and instrumentation.
1. Principle: Pteridines are separated using reversed-phase HPLC and detected by their native fluorescence. This method allows for sensitive and specific quantification of this compound in complex biological samples like plasma, urine, or tissue homogenates.[11][13]
2. Materials:
-
Biological Sample (e.g., 1 mL urine, 200 µL plasma)
-
Protein Precipitation Agent: Cold Acetonitrile (B52724) (MeCN) or Trichloroacetic Acid (TCA)
-
Mobile Phase: An aqueous buffer with an organic modifier. Example: 20 mM Ammonium Dihydrogen Phosphate buffer (pH 7.5) or a water/acetonitrile gradient with formic acid for MS-compatibility.[14][15]
-
HPLC System with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]
-
Fluorescence Detector (Excitation: ~340-350 nm, Emission: ~410-440 nm).
-
This compound standard for calibration curve.
3. Sample Preparation:
-
Collection: Collect biological fluid (e.g., urine) into a microcentrifuge tube.[2]
-
Deproteinization: For plasma or tissue homogenates, add 2 volumes of cold acetonitrile to precipitate proteins.[2] For urine, this step may be optional but is recommended for cleaner chromatograms.
-
Centrifugation: Vortex the sample vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
4. Chromatographic Analysis:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample or standard.
-
Separation: Run the analysis using an isocratic or gradient elution profile as optimized for the specific column and sample type.
-
Detection: Monitor the column effluent with the fluorescence detector set to the appropriate excitation and emission wavelengths for this compound.
-
Quantification: Identify the this compound peak by comparing its retention time to that of a pure standard. Quantify the concentration by integrating the peak area and comparing it against a standard calibration curve.
Caption: General experimental workflow for this compound quantification.
Implications for Research and Drug Development
Understanding the role of this compound in nitrogen metabolism has several implications:
-
Biomarker Discovery: As a metabolic product linked to purine breakdown, urinary or plasma levels of this compound could serve as a potential biomarker for disorders involving altered xanthine oxidase activity, such as gout, liver damage, or certain metabolic syndromes.[4]
-
Therapeutic Targeting: Xanthine oxidase is a well-established drug target (e.g., allopurinol (B61711) for gout).[4] Research into how pteridines like this compound and its precursors interact with or modulate XO activity could uncover new therapeutic avenues for managing hyperuricemia and related conditions.[12]
-
Insect Physiology: For entomologists and researchers developing insecticides, the role of this compound in nitrogen storage and excretion in insects presents a unique metabolic pathway that could potentially be targeted.[1]
Conclusion
This compound occupies a unique and significant niche in nitrogen metabolism. Its synthesis by xanthine oxidase places it at the crossroads of pteridine metabolism and purine catabolism, a fundamental pathway for the management of nitrogenous waste. While its proposed role as a nitrogen storage-excretion molecule is most clearly defined in insects, its presence and metabolic linkage in other organisms suggest a conserved relationship worthy of further investigation. The analytical methods outlined in this guide provide a robust framework for researchers to quantify this compound and explore its utility as a biomarker and its potential as a modulator of a key drug target in human metabolic disease.
References
- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Purine catabolism [reactome.org]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. Genetic and biochemical characterization of little this compound (lix), a gene controlling dihydropterin oxidase activity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.azregents.edu [experts.azregents.edu]
- 11. Determination of human plasma xanthine oxidase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of xanthine oxidase by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Xanthopterin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. A Sensitive Reversed-Phase High-Performance Liquid Chromatography Method for the Quantitative Determination of Milk Xanthine Oxidase Activity [scirp.org]
- 16. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Isoxanthopterin: A Natural Intermediate in the Pteridine Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridines are a class of heterocyclic compounds fundamental to a multitude of biological processes, acting as pigments, enzyme cofactors, and signaling molecules. Isoxanthopterin, a colorless, violet-fluorescing pteridine (B1203161), serves as a key natural intermediate in the pteridine metabolic pathway. This technical guide provides an in-depth exploration of this compound, focusing on its biosynthesis, the enzymes governing its formation, and its established biological roles. This document summarizes quantitative metabolic data, details relevant experimental protocols for its analysis, and provides visual representations of the associated biochemical pathways and workflows to support advanced research and drug development endeavors.
Introduction to Pteridines and this compound
Pteridines are heterocyclic compounds composed of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. They are synthesized de novo from guanosine (B1672433) triphosphate (GTP) and are precursors to essential enzyme cofactors.[1][2] The pteridine pathway branches into several arms, leading to the synthesis of a diverse array of molecules, including the red drosopterins, yellow sepiapterin, and the colorless this compound.[3][4][5] this compound, while not a pigment itself, is a crucial intermediate and its levels can be indicative of metabolic activity and have been investigated as a potential biomarker in various pathological conditions.[6][7][8] It is also utilized in nature for its physical properties, forming crystalline reflective structures in the eyes of some crustaceans.[9][10]
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-step enzymatic process originating from the central pteridine pathway. The immediate precursors and key enzymes have been identified primarily through studies in insects like Drosophila melanogaster and in various mammalian cell lines.[3][5][6]
The core of the pathway involves the conversion of 7,8-dihydropterin. This molecule can be oxidized to pterin (B48896) by the enzyme dihydropterin oxidase.[5] Subsequently, pterin is hydroxylated at the 7-position to form this compound. This critical hydroxylation step is catalyzed by xanthine (B1682287) dehydrogenase (XDH), also known as xanthine oxidoreductase (XOR).[3][6][7] In Drosophila melanogaster, the gene responsible for XDH is rosy (ry), while the little this compound (lix) gene codes for dihydropterin oxidase.[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of this compound as a new pterin marker in the differential diagnosis of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genetic and biochemical characterization of little this compound (lix), a gene controlling dihydropterin oxidase activity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of isoxanthopterin.
An In-depth Technical Guide to the Physical and Chemical Properties of Isoxanthopterin
Abstract
This compound is a naturally occurring pteridine (B1203161) derivative that plays a significant role in various biological systems. As a heterocyclic compound, it is involved in pigmentation, cell division, and is an intermediate in the pteridine metabolic pathway.[1][2] Its unique optical properties have led to its identification as a key component in biological reflective systems, and its altered levels in bodily fluids are increasingly recognized as a potential biomarker for various pathological conditions, including cancer and metabolic disorders.[3][4] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, details key experimental protocols for its analysis, and illustrates its core biological pathway, serving as a technical resource for researchers, scientists, and drug development professionals.
General and Physicochemical Properties
This compound, with the CAS number 529-69-1, is a pteridine derivative characterized by a bicyclic structure composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings.[2][5] It is a guanine (B1146940) analog that can interfere with the synthesis of RNA and DNA.[1][6] It appears as a yellow crystalline compound or an off-white powder.[5][7]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-amino-3,8-dihydropteridine-4,7-dione | [8] |
| Synonyms | 2-Amino-4,7-dihydroxypteridine, Ranachrome 4, NSC 118090 | [5][7][8] |
| CAS Number | 529-69-1 | [5][7][9] |
| Molecular Formula | C₆H₅N₅O₂ | [5][7][8][9] |
| Molecular Weight | 179.14 g/mol | [2][7][8][9] |
| Appearance | Solid, off-white powder, yellow crystalline compound | [5][7][8] |
| Melting Point | >300 °C | [7] |
| Water Solubility | 0.005 mg/mL | [8] |
| Other Solubilities | Very slightly soluble in DMSO | [7][9] |
| pKa (Strongest Acidic) | 8.37 | |
| pKa (Strongest Basic) | -2.0 |
| LogP (estimated) | -3.760 |[7] |
Crystallographic Properties
The crystal structure of this compound is characterized by planar arrays of molecules connected by hydrogen bonds. This specific arrangement results in an exceptionally high refractive index, making it an ideal biological material for light reflection, as observed in the eyes of some decapod crustaceans.[3]
Table 2: Crystallographic Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Hermann-Mauguin space group | P 1 21/c 1 | [8] |
| Cell Dimensions (a, b, c) | a = 4.4848 Å, b = 9.8986 Å, c = 20.4187 Å | [8] |
| Cell Angles (α, β, γ) | α = 90.0°, β = 131.157°, γ = 90.0° | [8] |
| Calculated Refractive Index | n = 1.96 (in the H-bonded plane) |[3] |
Spectroscopic Profile
The spectroscopic characteristics of this compound are fundamental to its detection and quantification in biological and chemical assays.
Table 3: Spectroscopic Properties of this compound
| Spectroscopic Technique | Key Characteristics | Source(s) |
|---|---|---|
| UV-Visible Spectroscopy | Exhibits strong UV absorbance, a property utilized in various biochemical assays. The specific absorption maxima are dependent on the solvent. | [3][5][10] |
| Fluorescence Spectroscopy | Exhibits intrinsic fluorescence, typically appearing as a violet color under UV light.[11][12] A detection wavelength of 325 nm (with Δλ = 65 nm) is used for its determination in urine via synchronous fluorescence spectroscopy. | [3][13] |
| NMR Spectroscopy | ¹³C-NMR spectra have been successfully measured in various acidic and basic solutions to characterize its anionic and cationic forms. | [14] |
| Mass Spectrometry | Amenable to analysis by GC-MS, LC-MS, and MS-MS, with fragmentation data available in public databases. |[8] |
Biological Role and Biosynthesis
This compound is a key intermediate in pteridine metabolism.[1][2] A critical step in its formation is the conversion of pterin (B48896), a reaction catalyzed by the enzyme xanthine (B1682287) dehydrogenase (XDH).[11][12][15] This pathway is significant in various organisms, from insects to humans, and its disruption is linked to several disease states.[4][11][15]
Experimental Methodologies
The following sections detail established protocols for the analysis and isolation of this compound.
Quantification in Urine by Synchronous Fluorescence Spectroscopy
This method provides a rapid, sensitive, and selective means for quantifying this compound in human urine without extensive sample preparation.[13]
-
Objective: To measure the concentration of this compound in human urine.
-
Sample Preparation:
-
Collect a human urine sample.
-
Filter the sample through a 0.45 μm membrane filter to remove particulate matter.[13]
-
-
Instrumentation:
-
Use a synchronous fluorescence spectrometer.
-
Prepare a pH 8.5 KH₂PO₄-NaOH buffer solution.[13]
-
-
Measurement:
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Calculate the concentration in the urine sample based on the standard curve. The limit of detection (LOD) for this method is reported to be 0.48 ng/mL.[13]
-
Isolation from Drosophila melanogaster using Paper Chromatography
This protocol outlines the classic method for separating pteridine pigments, including this compound, from the eyes of fruit flies for subsequent analysis.[10]
-
Objective: To isolate this compound from Drosophila melanogaster heads.
-
Sample Preparation:
-
Decapitate wild-type or mutant Drosophila melanogaster.
-
Crush the heads directly onto a piece of chromatography paper.[10]
-
-
Chromatography:
-
Place the chromatography paper in a developing chamber.
-
Use a 1:1 (v/v) mixture of ammonium (B1175870) hydroxide (B78521) and 2-propanol as the developing solvent.[10]
-
Allow the solvent to ascend the paper, separating the different pteridine pigments based on their polarity and solubility.
-
-
Extraction and Analysis:
-
Identify the this compound band (it will fluoresce violet under UV light).
-
Excise the identified band from the chromatogram.
-
Extract the pigment from the paper using an appropriate solvent.
-
Analyze the extracted pigment using a UV-visible spectrophotometer to confirm its identity and quantify the amount.[10]
-
Analysis in Urine by LC-QTOF-MS
For high-sensitivity and high-selectivity profiling of pteridines, High-Performance Liquid Chromatography (HPLC) coupled to Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is employed.[16]
-
Objective: To analyze the pteridine profile, including this compound, in human urine.
-
Sample Preparation ("Dilute-and-Shoot"):
-
Collect a urine sample. To prevent degradation of reduced pteridines, stabilizers such as dithiothreitol (B142953) (DTT) and ascorbic acid (AA) can be added.[16]
-
Perform a simple filtration of the urine sample.[16]
-
The sample is then ready for direct injection into the LC-MS system.
-
-
Instrumentation:
-
Use an HPLC system for chromatographic separation.
-
Couple the HPLC to a QTOF mass spectrometer for detection.
-
-
Analysis:
-
Inject the prepared sample.
-
Separate the pteridines on an appropriate HPLC column.
-
Detect and identify this compound and other pteridines based on their accurate mass and fragmentation patterns provided by the QTOF-MS.
-
Applications and Research Interest
The unique properties of this compound make it a molecule of interest across several scientific disciplines:
-
Clinical Diagnostics: Altered urinary concentrations of this compound serve as a diagnostic marker for certain cancers and for the differential diagnosis of hyperphenylalaninemia.[15][17]
-
Cancer Research: Intravenous or intramuscular administration of this compound has been shown to inhibit the growth rates of animal tumor models.[15] Its role as a guanine analog that interferes with DNA and RNA synthesis is a key area of investigation.[1][6]
-
Materials Science and Optics: Its ability to form crystalline structures with an extremely high refractive index makes it a model for the development of novel bio-inspired optical materials.[3][18]
-
Molecular Biology: Methylated derivatives of this compound are used as fluorescent guanine analogs to study DNA structure and interactions.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 529-69-1 | FI08026 | Biosynth [biosynth.com]
- 3. pnas.org [pnas.org]
- 4. "Establishing Pteridine Metabolism in a Progressive Isogenic Breast Can" by Lindsey Rasmussen, Zachary Foulks et al. [scholarsmine.mst.edu]
- 5. CAS 529-69-1: this compound | CymitQuimica [cymitquimica.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | 529-69-1 [chemicalbook.com]
- 8. This compound | C6H5N5O2 | CID 135398700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. archive.mcpherson.edu [archive.mcpherson.edu]
- 11. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Showing Compound this compound (FDB005583) - FooDB [foodb.ca]
- 16. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies | MDPI [mdpi.com]
- 17. Application of this compound as a new pterin marker in the differential diagnosis of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Fluorescence of Isoxanthopterin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescence properties of isoxanthopterin, a pteridine (B1203161) derivative found in various biological systems. It serves as a critical intermediate in pteridine metabolism and is recognized for its role in pigmentation and as a potential biomarker.[1] Its intrinsic fluorescence makes it a subject of interest for various analytical and diagnostic applications. This document details its spectral characteristics, factors influencing its fluorescence, standardized experimental protocols, and its biochemical context.
Core Photophysical Properties
This compound exhibits characteristic violet-blue fluorescence under UV irradiation. Its excitation and emission spectra are influenced by environmental factors such as solvent and pH.
The quantitative spectral properties of this compound are summarized below. These values represent the wavelengths of maximum excitation and emission under specified conditions.
| Parameter | Wavelength (nm) | Conditions | Source |
| Excitation Maximum | ~345 | Extracted from crustacean eye reflectors | [2] |
| Emission Maximum | ~425 | Extracted from crustacean eye reflectors | [2] |
| Detection Wavelength | 325 | For quantitative analysis (synchronous fluorescence, Δλ = 65 nm) in pH 8.5 buffer | [3] |
Note: The fluorescence of this compound is described as violet. The exact peak maxima can shift based on solvent polarity, pH, and molecular aggregation state.
Quantitative data on the fluorescence quantum yield and lifetime of this compound are not extensively documented in the surveyed literature. These parameters are crucial for advanced applications and represent an area requiring further investigation.
-
Fluorescence Quantum Yield (ΦF): This value, representing the efficiency of the fluorescence process, has not been explicitly reported. Its determination requires comparison against a known standard as detailed in the protocols below.[4]
Experimental Protocols
The following sections provide detailed methodologies for the accurate measurement of this compound's fluorescence properties.
This protocol outlines the standardized procedure for determining the fluorescence spectra of an this compound solution using a spectrofluorometer.
-
Instrument & Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and dilute to the desired final concentration (typically in the micromolar range) in the experimental buffer (e.g., 0.1 M Tris-HCl, pH 8.5).[7]
-
Ensure the final absorbance of the sample in a 1 cm path-length cuvette is below 0.1 at the excitation wavelength to avoid inner filter effects.[4]
-
Prepare a blank sample containing only the solvent/buffer.
-
Use quartz cuvettes for all measurements.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).
-
Set the excitation and emission slit widths (e.g., 3-5 nm) to balance signal intensity and spectral resolution.[8]
-
Calibrate the instrument if necessary, using standard reference materials.
-
-
Measurement Procedure:
-
Emission Spectrum:
-
Place the blank sample in the spectrofluorometer and record a scan across the expected emission range to measure the background signal.
-
Replace with the this compound sample.
-
Set the excitation wavelength to a known or estimated absorption maximum (e.g., 345 nm).
-
Scan the emission monochromator across a wavelength range that covers the expected fluorescence (e.g., 370 nm to 600 nm).
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan the excitation monochromator across a wavelength range covering the expected absorption (e.g., 280 nm to 400 nm).
-
The resulting spectrum, after instrument correction for lamp intensity, is the excitation spectrum. Its peak corresponds to the excitation maximum (λex).
-
-
The fluorescence quantum yield (ΦF) can be determined by comparing the fluorescence of the this compound sample to a well-characterized fluorescence standard.[4]
-
Selection of a Standard:
-
Choose a fluorescence standard with a known quantum yield and whose absorption and emission spectra overlap with this compound. Quinine sulfate (B86663) in 0.1 M perchloric acid (ΦF = 0.60) is a reliable standard for the UV/blue region.[9]
-
-
Preparation of Solutions:
-
Prepare a series of five dilutions for both the this compound sample and the standard in the same solvent/buffer if possible.
-
The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength.
-
-
Absorbance and Fluorescence Measurement:
-
Measure the UV-Vis absorbance spectrum for each of the ten prepared solutions.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same excitation wavelength, slit widths, and instrument settings for both the sample and standard solutions.
-
-
Data Analysis and Calculation:
-
For each spectrum, integrate the area under the emission curve.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound series and the standard series.
-
Determine the gradient (slope) of the straight line for each plot.
-
Calculate the quantum yield of the this compound sample (ΦX) using the following equation:[4]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solvents, respectively (this term is 1 if the same solvent is used for both).
-
-
Biochemical Context and Visualization
This compound is a key node in the metabolic pathway of pteridines in many organisms, including insects. Its formation is part of a metabolic branch originating from 7,8-dihydropterin.
The following diagram illustrates the enzymatic steps leading to the synthesis of this compound and its subsequent conversion. The pathway highlights the enzymes responsible for key transformations.
Caption: Biosynthesis pathway of this compound from 7,8-dihydropterin.
This diagram outlines the logical flow for the quantitative analysis of this compound fluorescence, from sample preparation to data interpretation.
Caption: Workflow for quantum yield determination via the comparative method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. static.horiba.com [static.horiba.com]
- 5. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence lifetime predicts performance of voltage sensitive fluorophores in cardiomyocytes and neurons - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
Understanding the optical properties of isoxanthopterin crystals.
An In-depth Technical Guide to the Optical Properties of Isoxanthopterin Crystals
Executive Summary
Historically known as pigments, pteridines are a class of heterocyclic compounds with diverse biological functions. Recent discoveries have revealed that this compound, a pteridine (B1203161) analog of guanine, serves a critical role not as a pigment but as a highly efficient reflective material in the sophisticated optical systems of decapod crustaceans.[1][2][3] Crystals of this compound form the image-forming distal mirror and the light-intensifying tapetum in the compound eyes of animals like shrimp and crayfish.[1][2][4] This guide provides a comprehensive technical overview of the optical properties of this compound crystals, detailing their structural characteristics, key optical parameters, and the experimental methodologies used for their characterization. It is intended for researchers, materials scientists, and professionals in drug development who are interested in biogenic photonic materials and their potential applications.
Crystal Structure and Polymorphism
This compound's remarkable optical properties are intrinsically linked to its crystalline structure. Research has identified at least two distinct polymorphs: a biogenic form found in nature and a synthetic form produced in the laboratory.
-
Biogenic (β-) this compound: This polymorph is found in the eyes of decapod crustaceans.[1] Its crystal structure is characterized by planar layers of this compound molecules linked by extensive hydrogen bonds.[1][2] This layered arrangement is crucial for its optical performance. The determined crystal structure is orthorhombic with a Cmce space group.[5]
-
Synthetic (α-) this compound: A different polymorph can be synthesized by crystallizing this compound from a dimethyl sulfoxide (B87167) (DMSO) solvent.[3][6][7] This synthetic form features a distinct non-planar, criss-cross hydrogen-bonded arrangement, contrasting with the layered structure of its biogenic counterpart.[6][7]
The existence of these polymorphs highlights how different crystallization conditions can lead to varied molecular packing, which in turn influences the material's physical and optical properties.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Optically functional this compound crystals in the mirrored eyes of decapod crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Isoxanthopterin as a Guanine Analog in Nucleic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of isoxanthopterin and its derivatives, particularly 6-methylthis compound (6-MI) and 3-methylthis compound (3-MI), as fluorescent analogs of guanine (B1146940) in the synthesis and analysis of nucleic acids. These analogs serve as powerful tools for investigating the structure, dynamics, and interactions of DNA and RNA.
Introduction to this compound Analogs
This compound and its methylated derivatives are pteridine (B1203161) compounds that are structurally analogous to the purine (B94841) base guanine. Their intrinsic fluorescence and ability to be incorporated into nucleic acids make them valuable probes for a wide range of biological research, from fundamental studies of DNA and RNA conformation to high-throughput screening in drug discovery. The most commonly used analog, 6-methylthis compound (6-MI), can form a Watson-Crick base pair with cytosine, closely mimicking the natural G:C pair.[1] This property, combined with its sensitivity to the local environment, allows for the site-specific investigation of nucleic acid structure and function.[1][2][3][4]
Properties of this compound Analogs
The utility of this compound analogs stems from their unique spectroscopic properties and their ability to be incorporated into nucleic acids with minimal structural perturbation.
Spectroscopic Properties
6-MI and 3-MI exhibit distinct absorption and fluorescence characteristics that differ significantly from those of natural bases, allowing for their selective excitation and detection.[1][4]
| Analog | Absorption Max (λmax) | Emission Max (λem) | Quantum Yield (Φ) | Reference |
| 6-Methylthis compound (6-MI) | ~350 nm | ~450 nm | - | [2][3] |
| 3-Methylthis compound (3-MI) | - | - | 0.88 | [5] |
Note: Specific spectroscopic properties can be influenced by the local environment, such as solvent and base stacking.
Structural Impact on Nucleic Acids
The incorporation of 6-MI in place of guanine generally has a minimal effect on the overall stability of a DNA duplex, indicating that it is a good structural mimic of the natural base.[2][3]
| Modification | Change in Melting Temperature (Tm) | System | Reference |
| Single 6-MI substitution | Minimal effect | Double-stranded DNA | [2][3] |
Incorporation of this compound Analogs into Nucleic Acids
This compound analogs can be introduced into DNA and RNA sequences through both chemical and enzymatic methods.
Chemical Synthesis
The most common method for site-specific incorporation of this compound analogs into oligonucleotides is through standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer. The corresponding phosphoramidite of the analog is added to the growing nucleic acid chain at the desired position. This method allows for precise control over the location and number of incorporated analogs.
Enzymatic Synthesis
Several DNA and RNA polymerases can recognize and incorporate the triphosphate form of this compound analogs (e.g., 6-MI-TP) opposite a cytosine in a template strand. The efficiency of this incorporation can vary depending on the polymerase and the specific sequence context.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound-containing nucleic acids. Researchers should optimize these protocols for their specific experimental systems.
Enzymatic Incorporation of 6-Methylthis compound
This protocol describes a typical primer extension assay to assess the incorporation of 6-MI triphosphate by a DNA polymerase.
Materials:
-
DNA template containing a cytosine at the desired incorporation site
-
Fluorescently labeled or radiolabeled primer
-
DNA Polymerase (e.g., Klenow fragment)
-
Reaction Buffer (specific to the polymerase)
-
dATP, dCTP, dGTP, dTTP
-
6-methylthis compound triphosphate (6-MI-TP)
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dye)
-
Polyacrylamide gel for electrophoresis
-
Phosphorimager or fluorescence scanner
Protocol:
-
Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the annealed primer-template duplex, DNA polymerase reaction buffer, and the DNA polymerase.
-
Initiation: Initiate the reaction by adding the dNTPs and/or 6-MI-TP. For single incorporation studies, one may add only 6-MI-TP or a limited concentration of the natural dGTP for comparison.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the DNA by heating and then separate the products by denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the results using a phosphorimager or fluorescence scanner to determine the extent of primer extension and incorporation of the analog.
Spectroscopic Analysis of 6-MI Labeled Nucleic Acids
Fluorescence Spectroscopy:
-
Prepare the 6-MI containing oligonucleotide in a suitable buffer.
-
Use a fluorometer to measure the emission spectrum by exciting at the absorption maximum of 6-MI (~350 nm).[2]
-
Record the emission spectrum, typically from 370 nm to 600 nm. The peak emission is expected around 450 nm.[2][3]
-
Fluorescence quenching or enhancement can be monitored upon binding to proteins or other molecules, or upon changes in nucleic acid conformation.
Circular Dichroism (CD) Spectroscopy:
-
Prepare the 6-MI containing oligonucleotide in a suitable buffer.
-
Use a CD spectrophotometer to measure the CD spectrum in the range of 230-300 nm for the nucleic acid backbone and 300-450 nm for the 6-MI residue.[2][3]
-
Changes in the CD signal can provide information about the local conformation and stacking interactions of the 6-MI probe.
UV Melting (Tm) Analysis:
-
Prepare duplex DNA containing the 6-MI analog in a suitable buffer.
-
Use a UV-Vis spectrophotometer with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).[2][3]
-
The melting temperature (Tm) is determined from the midpoint of the melting curve.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a guanine analog.
Caption: Comparison of a canonical Guanine:Cytosine base pair with a 6-Methylthis compound:Cytosine base pair, illustrating the structural mimicry.
Caption: A generalized experimental workflow for the synthesis, enzymatic incorporation, and analysis of nucleic acids containing 6-methylthis compound.
Applications in Research and Drug Development
The unique properties of this compound analogs make them versatile tools in several areas of research:
-
Probing DNA-Protein Interactions: Changes in the fluorescence of 6-MI upon protein binding can be used to study binding affinities, kinetics, and conformational changes in the nucleic acid.
-
Monitoring Nucleic Acid Conformational Dynamics: The sensitivity of 6-MI to its local environment allows for the real-time monitoring of DNA and RNA folding, unfolding, and conformational transitions.[2][3]
-
High-Throughput Screening (HTS): The fluorescence properties of these analogs can be exploited to develop HTS assays for screening compound libraries for molecules that bind to or modulate the activity of specific nucleic acid sequences or DNA/RNA-modifying enzymes.
-
Investigating Replication and Repair Mechanisms: By placing 6-MI at specific sites in a DNA template, researchers can study how DNA polymerases and repair enzymes interact with and process modified bases.[2]
Conclusion
This compound and its derivatives, particularly 6-methylthis compound, are invaluable guanine analogs for the study of nucleic acid biochemistry. Their favorable spectroscopic properties, coupled with their ability to be site-specifically incorporated into DNA and RNA with minimal structural disruption, provide a powerful molecular toolkit for researchers and drug development professionals. The methodologies and applications outlined in this guide highlight the broad utility of these fluorescent probes in elucidating the complex biology of nucleic acids.
References
- 1. Sequence-Dependent Conformational Heterogeneity and Proton-Transfer Reactivity of the Fluorescent Guanine Analogue 6-Methyl this compound (6-MI) in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the 6-methyl this compound (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Electronic transition moments of 6-methyl this compound—a fluorescent analogue of the nucleic acid base guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of pteridine nucleoside analogs as hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Occurrence of Isoxanthopterin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isoxanthopterin is a pteridine (B1203161) derivative found across diverse biological systems, where it serves roles ranging from pigmentation and photoreception to metabolic excretion. As an intermediate in the pteridine pathway, its presence and concentration can be indicative of various physiological and pathological states. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and occurrence of this compound. It includes detailed experimental protocols for its extraction and quantification, summarizes its distribution in a structured format, and illustrates key metabolic and analytical pathways using diagrammatic representations to support advanced research and development.
Introduction
This compound (2-amino-4,7(3H,8H)-pteridinedione) is a heterocyclic compound belonging to the pteridine class, which is synthesized in a wide range of organisms from guanosine (B1672433) triphosphate (GTP). Pteridines were first discovered as pigments in the wings of butterflies, giving the class its name from the Greek word pteron (wing). While initially studied for their role in coloration, pteridines, including this compound, are now recognized for their diverse biological functions.
This compound is a structural analog of guanine (B1146940) and is known to be an intermediate in pteridine metabolism.[1][2] It is typically a colorless or white crystalline solid that exhibits violet fluorescence under ultraviolet light.[3] This property is crucial for its detection and quantification in biological samples. This guide will explore the known natural reservoirs of this compound, its biosynthetic origins, and the analytical methodologies employed for its study.
Natural Occurrence and Quantitative Data
This compound is widely distributed in the animal kingdom, from invertebrates to mammals. Its function is often context-dependent, varying with the organism and tissue in which it is found.
Invertebrates
-
Crustaceans: In decapod crustaceans such as shrimp, lobsters, and crayfish, this compound plays a critical role in vision. It forms highly reflective crystals that constitute both the distal mirror and the tapetum reflector in their superposition compound eyes.[4][5][6] These structures enhance light capture in low-light aquatic environments. The this compound crystals are organized into nanoparticles with concentric crystalline lamellae, which possess an extremely high refractive index (n ≈ 1.96), making them ideal biological reflectors.[4][6]
-
Insects: this compound is found ubiquitously in insects. In Drosophila melanogaster, it is not a screening pigment in the eyes but is located in other body parts, notably the testis sheath.[5] It has been proposed that this compound serves as a "storage-excretion" form of nitrogen in insects due to its widespread presence and accumulation patterns.[5] In many species of butterflies (Lepidoptera) and in Hemiptera, it is found as a pigment in the wings.[3][5] In butterflies of the family Pieridae, this compound and the related leucopterin (B1674811) are responsible for the white coloration by absorbing ultraviolet light.[7]
Vertebrates
-
Amphibians and Fish: Pteridines are known pigments in the skin chromatophores of amphibians and fish.[8][9] Specifically, this compound has been identified within the iridophores of the white ventral skin in some anurans (frogs), where it is thought to contribute to the light-reflecting properties of these cells.[4]
-
Mammals: this compound is a normal metabolic byproduct found in mammalian biological fluids. It is consistently detected in human urine and has been investigated as a potential biomarker for various diseases.[2] Altered urinary levels have been reported in patients with certain types of cancer (e.g., breast, stomach, bladder) and in individuals with hyperphenylalaninemia, a metabolic disorder.[1][10][11]
Other Sources
Searches for this compound in other natural products, such as royal jelly , have not yielded evidence of its presence. The composition of royal jelly is well-characterized and consists primarily of proteins, sugars, lipids, vitamins, and minerals, with no significant pteridine content reported.[1]
Data Summary
The following table summarizes the known natural sources of this compound and its primary functions. Quantitative concentration data in tissues are scarce in the literature; however, data on urinary levels and analytical detection limits are available.
| Kingdom | Phylum/Class | Organism/Source | Location | Primary Function / Significance | Quantitative Data (if available) |
| Animalia | Arthropoda | Decapod Crustaceans (Shrimp, Prawns, etc.) | Compound Eyes (Distal Mirror, Tapetum) | Crystalline light reflector for enhanced vision.[4][5][6] | Concentration not specified; noted for high refractive index (n ≈ 1.96).[6] |
| Arthropoda | Insects (Drosophila, Butterflies, etc.) | Wings, Testis Sheath, Body | Pigmentation (white color), UV absorption, potential nitrogen storage/excretion.[5][7] | Relative concentrations described; absolute values not typically reported. | |
| Chordata | Amphibians (Anurans) | Skin (Iridophores) | Contributes to reflective properties of white skin.[4] | Presence confirmed chromatographically; concentration not specified.[8] | |
| Chordata | Mammals (Humans) | Urine | Metabolic byproduct; potential disease biomarker.[2] | LOD in urine: 0.48 ng/mL.[1][11] Levels are altered in some cancers.[10][11] |
Biosynthesis of this compound
This compound is synthesized via the de novo pteridine pathway, which begins with guanosine triphosphate (GTP).[5][12] The pathway is highly conserved across many organisms.
The key steps leading to this compound in insects are:
-
GTP Cyclohydrolase I converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.
-
Subsequent enzymatic steps convert this intermediate into 6-pyruvoyltetrahydropterin and then to 7,8-dihydropterin (B103510).
-
Dihydropterin Oxidase catalyzes the oxidation of 7,8-dihydropterin to pterin (B48896).[5]
-
Xanthine Dehydrogenase (XDH) , the product of the rosy gene in Drosophila, hydroxylates pterin at the 7-position to yield this compound.[5]
This pathway highlights XDH as a critical enzyme that can also hydroxylate other pteridine precursors at different positions to create compounds like xanthopterin (B1683600) and leucopterin.[7]
Experimental Protocols
The analysis of this compound relies on its unique physicochemical properties, especially its fluorescence. Methodologies vary depending on the biological matrix.
Protocol 1: Extraction from Insect Tissues (e.g., Butterfly Wings)
This protocol is adapted from methods used for the analysis of pteridine pigments in butterfly wings.[4]
-
Objective: To extract pteridine pigments, including this compound, from butterfly wings for qualitative or quantitative analysis.
-
Materials:
-
Butterfly wings
-
0.1 M Aqueous ammonia (B1221849) (NH₄OH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Excise a defined section of the butterfly wing and place it into a microcentrifuge tube.
-
Add 500 µL of 0.1 M aqueous ammonia to the tube. Ammonia is effective at solubilizing pteridines.
-
Vortex the tube vigorously for 1-2 minutes to facilitate extraction. The solvent will typically take on the color of the wing pigments.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the insoluble wing debris.
-
Carefully transfer the supernatant containing the extracted pteridines to a new tube.
-
The extract can be analyzed directly via UV-Vis spectrophotometry for a spectral profile or subjected to chromatographic separation (TLC, HPLC) for identification and quantification of this compound.
-
Protocol 2: Quantification in Human Urine by HPLC
This protocol outlines a general method for the quantitative analysis of this compound in urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a common and sensitive technique.[2][12]
-
Objective: To accurately measure the concentration of this compound in a urine sample.
-
Materials:
-
Urine sample, protected from light.
-
0.45 µm membrane syringe filters.
-
HPLC system with a C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18).[2]
-
Fluorescence detector.
-
Mobile phase: e.g., 15 mmol/L Tris-HCl buffer, pH 6.1-6.4.[2]
-
This compound analytical standard.
-
Creatinine (B1669602) standard (for normalization).
-
-
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample at ~2,000 x g for 5 minutes to pellet any sediment.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This step removes particulates that could damage the column.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., dilute NH₄OH).
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
-
HPLC Analysis:
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for this compound (e.g., Ex: ~345 nm, Em: ~410 nm).
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[2]
-
Inject the prepared standards and urine samples onto the HPLC system.
-
Record the chromatograms and identify the this compound peak based on the retention time of the standard.
-
-
Quantification:
-
Measure the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Calculate the concentration of this compound in the urine samples using the regression equation from the calibration curve.
-
Separately measure the creatinine concentration in the urine samples (e.g., using a photometric assay or HPLC with UV detection) and express the final this compound concentration as a ratio to creatinine (e.g., in µmol/mmol creatinine) to normalize for urine dilution.[13]
-
-
Biological Significance and Applications
The diverse occurrence of this compound points to its varied roles in biology, making it a subject of interest for several scientific and medical fields.
-
Biomaterials and Optics: The discovery of crystalline this compound as a highly effective biological reflector in crustacean eyes opens avenues for bio-inspired materials science.[4] Its high refractive index could inspire the design of novel optical devices and coatings.
-
Physiology and Metabolism: In insects, this compound's role as a potential nitrogen sink provides insight into metabolic strategies for waste handling and storage.[5] Its biosynthesis is intricately linked with other essential metabolic pathways, including the synthesis of tetrahydrobiopterin, a vital enzyme cofactor.
-
Clinical Diagnostics: The quantification of urinary this compound is being actively explored for its utility as a non-invasive disease biomarker. Elevated or decreased levels have been correlated with the presence of certain cancers and metabolic disorders, suggesting that monitoring its excretion could aid in early diagnosis or disease management.[10][11] However, further validation is required to establish its clinical utility.
-
Drug Development: As a guanine analog, this compound has been shown to interfere with DNA and RNA synthesis and can inhibit cell proliferation.[1] This property, along with its role in pathways that are often dysregulated in disease, makes it and its derivatives potential targets or leads for therapeutic development.
References
- 1. New Insights into the Biological and Pharmaceutical Properties of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of urinary pteridines as disease biomarkers [degruyterbrill.com]
- 3. This compound: An Optically Functional Biogenic Crystal in the Eyes of Decapod Crustaceans [ouci.dntb.gov.ua]
- 4. Optically functional this compound crystals in the mirrored eyes of decapod crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. PTERIDINES AS PIGMENTS IN AMPHIBIANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The role of urinary pteridines as disease biomarkers [degruyterbrill.com]
- 13. Determination of neopterine in human urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isoxanthopterin in Folate Catabolism: A Technical Guide for Researchers
Executive Summary
Folate, an essential B vitamin, plays a critical role in numerous physiological processes, including DNA synthesis, repair, and methylation. The catabolism of folate is a vital homeostatic mechanism that influences intracellular folate concentrations. This technical guide provides an in-depth exploration of the involvement of isoxanthopterin, a pteridine (B1203161) derivative, in the folate catabolic pathway. We will detail the enzymatic conversion of folate-derived pterins to this compound, present quantitative data on its levels in various biological states, provide comprehensive experimental protocols for its analysis, and visualize the associated biochemical and experimental workflows. This document is intended to serve as a valuable resource for researchers in nutrition, oncology, and drug development who are investigating folate metabolism and its implications for human health and disease.
Introduction: Folate Catabolism and the Emergence of this compound
Folate homeostasis is tightly regulated, and its catabolism is a key component of this regulation.[1] The breakdown of folate molecules results in the cleavage of the C9-N10 bond, yielding a p-aminobenzoylglutamate (pABG) moiety and a pterin (B48896) moiety.[2] While the metabolism of pABG has been well-characterized, the fate of the pterin portion is less understood. Emerging evidence indicates that these pterin derivatives undergo further enzymatic modification, leading to the formation of various catabolites, including this compound.
This compound, a fluorescent pteridine compound, has been identified as a product of folate breakdown.[3] Its formation is not a random degradation event but rather an enzymatically controlled process. Understanding the pathway leading to this compound formation and its physiological concentrations can provide valuable insights into the rate of folate turnover and may serve as a potential biomarker for folate status and certain pathological conditions.
The Biochemical Pathway: From Folate to this compound
The catabolism of folates, particularly tetrahydrofolate (THF) and its derivatives, can be initiated by oxidative cleavage, resulting in the release of pterin-6-carboxaldehyde. This aldehyde can be further oxidized to pterin-6-carboxylic acid. The central enzymatic step in the conversion of these pterin precursors to this compound is catalyzed by xanthine (B1682287) oxidase (XOR) .[4]
Xanthine oxidase, a molybdenum-containing enzyme, is well-known for its role in purine (B94841) catabolism, where it converts hypoxanthine (B114508) to xanthine and then to uric acid.[5] However, XOR also exhibits broad substrate specificity and can act on various pteridine derivatives.[4][5] The enzymatic reaction involves the hydroxylation of the pterin ring at the C7 position, leading to the formation of this compound (2-amino-4,7-dihydroxypteridine).
Aldehyde oxidase (AO), another molybdo-flavoenzyme with broad substrate specificity for nitrogen-containing heterocycles, can also contribute to the oxidation of pteridines.[4][6][7] While xanthine oxidase is considered the primary enzyme in this conversion, the relative contribution of aldehyde oxidase may vary depending on the specific pterin substrate and tissue context.
dot
Quantitative Data on this compound
The concentration of this compound in biological fluids can vary depending on folate status and the presence of certain diseases. The following tables summarize available quantitative data.
Table 1: Urinary Excretion of Pterins After Folic Acid Administration in a Human Subject
| Pterin | Excretion (µ g/24h ) |
| This compound | 25 |
| Xanthopterin | 40 |
| Biopterin | 120 |
| Neopterin | 250 |
Data adapted from a long-term study following ingestion of ¹⁴C folic acid.[3]
Table 2: Folate and Catabolite Concentrations in a Folate Depletion-Repletion Study in Postmenopausal Women
| Analyte | Low Folate Intake (56 µg/d) | High Folate Intake (516 µg/d) |
| Plasma Folate (nmol/L) | 9.3 ± 1.1 | 38.1 ± 3.4 |
| Urinary pABG (nmol/d) | 48 ± 8 | 55 ± 9 |
| Urinary apABG (nmol/d) | 330 ± 50 | 350 ± 60 |
pABG: p-aminobenzoylglutamate, apABG: N-acetyl-p-aminobenzoylglutamate. Data indicates that short-term changes in folate intake do not significantly affect the excretion of the pABG moiety, suggesting it reflects long-term folate turnover.[2] While this study did not measure this compound, it provides context on the kinetics of other folate catabolites.
Table 3: Baseline Urinary Pterin Levels in Healthy Subjects
| Pterin | Concentration (ng/mL) |
| This compound | 2.5 - 15 |
| Pterin | 5 - 30 |
| 6-Biopterin | 10 - 50 |
| 6-Neopterin | 50 - 200 |
Concentration ranges are approximate and can vary based on analytical methods and population characteristics. Data synthesized from LC-MS/MS methods.[1][8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and folate catabolism.
Quantification of this compound in Urine by LC-MS/MS
This protocol is adapted from established methods for the analysis of urinary pterins.[1][8]
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Urine samples
-
This compound standard
-
Internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Manganese dioxide (MnO₂)
-
0.45 µm syringe filters
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 100 µL of urine, add 10 µL of internal standard solution.
-
Add 10 mg of MnO₂ to oxidize reduced pterins to their fluorescent forms. Vortex for 30 seconds.
-
Incubate at room temperature in the dark for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the MnO₂ and any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered sample 1:10 with the initial mobile phase.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
Data Analysis:
-
Construct a calibration curve using the this compound standard.
-
Quantify this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The evidence presented in this technical guide firmly establishes this compound as a catabolite of folate. The enzymatic conversion of folate-derived pterins to this compound is primarily mediated by xanthine oxidase. The quantification of this compound in biological fluids, particularly urine, holds promise as a non-invasive biomarker to assess long-term folate turnover.
Further research is warranted in several areas:
-
Correlation with Folate Status: More extensive clinical studies are needed to precisely correlate urinary and plasma this compound levels with different degrees of folate deficiency and supplementation.
-
Enzymatic Regulation: The regulation of xanthine oxidase and aldehyde oxidase activity in the context of folate metabolism requires further investigation. It is currently unknown if folate status itself can modulate the expression or activity of these enzymes. [5]* Clinical Utility: The diagnostic and prognostic value of this compound as a biomarker in various diseases associated with altered folate metabolism, such as cancer and neurological disorders, needs to be explored in larger cohorts.
By continuing to investigate the role of this compound in folate catabolism, the scientific community can gain a more complete understanding of folate homeostasis and its implications for human health and disease. This knowledge will be instrumental in developing novel diagnostic tools and therapeutic strategies.
References
- 1. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion of folate catabolites responds to changes in folate intake more slowly than plasma folate and homocysteine concentrations and lymphocyte DNA methylation in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A long-term study of the excretion of folate and pterins in a human subject after ingestion of 14C folic acid, with observations on the effect of diphenylhydantoin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of selected pteridine derivatives by mamalian liver xanthine oxidase and aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular distribution, metabolism and regulation of the xanthine oxidoreductase enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Isoxanthopterin in Human Urine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isoxanthopterin, a pteridine (B1203161) compound, is a catabolic product of folate metabolism and has been identified as a potential biomarker for various pathological conditions, including the activation of the cellular immune system and certain types of cancer.[1][2] Its quantification in biological fluids like urine is crucial for clinical research and diagnostics. This application note provides a detailed protocol for the reliable quantification of this compound in human urine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with fluorescence detection. The protocol covers sample preparation, chromatographic conditions, and method validation parameters.
Metabolic Pathway of this compound
In mammals, this compound is not synthesized de novo but is formed from the catabolism of folate (Vitamin B9).[1] The pathway involves the cleavage of folate to produce pterin (B48896) derivatives. Pterin is then converted to this compound, a reaction catalyzed by the enzyme xanthine (B1682287) oxidase or xanthine dehydrogenase.[1][3] Elevated levels of this compound in urine have been observed in patients with certain cancers, suggesting a dysregulation of this metabolic pathway.[2][4][5]
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other endogenous components in a urine matrix. A C8 or C18 stationary phase is used with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol). Following chromatographic separation, this compound is detected by its native fluorescence, which provides high sensitivity and selectivity.[6] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)[7][8]
-
0.45 µm membrane filters[2]
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and fluorescence detector (FLD).
-
Data acquisition and processing software.
Sample Preparation Workflow
Urine samples have complex matrices, necessitating a preparation step to remove interferences.[9] A simple filtration method can be used for initial screening, while Solid-Phase Extraction (SPE) is recommended for cleaner extracts and higher accuracy.
Protocol for Solid-Phase Extraction (SPE):
-
Condition: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.[7]
-
Load: Load 1 mL of the centrifuged urine supernatant onto the cartridge.
-
Wash: Wash the cartridge with 2 mL of water to remove salts and polar impurities.
-
Elute: Elute this compound with 1 mL of methanol.
-
Evaporate & Reconstitute (Optional): The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Analyze: The resulting solution is ready for HPLC injection.
Chromatographic Conditions
The following table summarizes a validated set of conditions for the separation of this compound.[6] Researchers may need to optimize these parameters based on their specific instrumentation and column.
| Parameter | Condition |
| Column | LiChrospher® C8 RP (or equivalent), 5 µm |
| Mobile Phase | A: 10 mM Potassium Phosphate Buffer, pH 7.0B: Methanol |
| Elution Mode | Isocratic: 5% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C (Ambient) |
| Detector | Fluorescence Detector (FLD) |
| Excitation λ | ~340-350 nm |
| Emission λ | ~400-410 nm |
Calibration and Quantification
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M NaOH, then dilute in water).
-
Perform serial dilutions from the stock solution using the mobile phase to create a series of calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Quantify this compound in urine samples by injecting the prepared samples and interpolating the peak area from the linear regression of the calibration curve.
Method Validation and Performance
The performance of HPLC methods for pteridine analysis has been evaluated in various studies.[6][10][11] The following table summarizes typical validation parameters.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.997[6] | The method shows excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | 0.04 - 2.9 ng/mL[6] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.0 - 10 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[12] |
| Precision (RSD%) | < 15%[6] | The relative standard deviation for repeated measurements, indicating high reproducibility. |
| Accuracy/Recovery (%) | 85 - 115% | The percentage of the true concentration that is measured by the method. Recoveries from spiked urine samples typically fall within this range.[11] |
Conclusion
The described RP-HPLC method with fluorescence detection offers a sensitive, specific, and reliable approach for the quantification of this compound in human urine. The detailed protocol for sample preparation and analysis provides a robust framework for researchers in clinical and biomedical fields. This method can be readily validated and implemented for routine analysis, aiding in studies where this compound serves as a key biomarker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Application Note: Synchronous Fluorescence Spectroscopy for Isoxanthopterin Analysis
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. azolifesciences.com [azolifesciences.com]
- 3. synchronous fluorescence spectroscopy: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Xanthopterin and this compound in Human Urine by Synchronous Fluorescence Spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Extraction of Isoxanthopterin from Biological Tissues
Introduction
Isoxanthopterin is a pteridine (B1203161) derivative that plays a significant role in various biological processes. It is a metabolite in the pteridine pathway and is found in a variety of organisms, from insects to mammals.[1][2] In humans, levels of this compound in biological fluids such as urine and serum have been investigated as potential biomarkers for several diseases, including certain types of cancer and metabolic disorders like hyperphenylalaninemia.[3][4][5] The intrinsic fluorescence of this compound also makes it a valuable marker in biochemical and cellular imaging studies.[6] Accurate and efficient extraction of this compound from biological tissues is therefore crucial for both basic research and clinical diagnostics.
These application notes provide a detailed protocol for the extraction of this compound from both biological fluids (serum, plasma, urine) and solid tissues for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or fluorescence spectroscopy.[3][7][8]
Chemical and Physical Properties
A fundamental understanding of this compound's properties is essential for an effective extraction and handling strategy.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₅O₂ | [9] |
| Molecular Weight | 179.14 g/mol | [9] |
| Appearance | Yellow crystalline solid | [10] |
| Solubility | Low solubility in water (0.005 mg/mL). Soluble in polar organic solvents and alkaline solutions (e.g., NaOH). | [9][10][11] |
| Fluorescence | Exhibits fluorescence under UV light. Excitation/Emission maxima can vary with solvent and pH, but are approximately 345 nm / 410 nm. | [12] |
| Stability | Pteridines can be sensitive to light and oxidation.[13] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation.[14] |
Experimental Protocols
Two primary protocols are presented: one for the extraction from biological fluids and another for solid tissues.
Protocol 1: Extraction from Biological Fluids (Serum, Plasma, Urine)
This protocol is optimized for the recovery of this compound from liquid biological samples.
Materials and Reagents:
-
Biological Sample (Serum, Plasma, or Urine)
-
Extraction Solvent: 80% Methanol, 20% Ultrapure Water, 5 mM Ammonium Hydroxide, and 0.1% (w/v) Dithiothreitol (DTT).[15] Prepare fresh.
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge capable of 20,000 x g and 4°C
-
Vortex mixer
-
Pipettes and tips
-
0.22 µm syringe filters or filter vials
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
Add 4 parts of cold (-20°C) Extraction Solvent to 1 part of the biological fluid sample in a microcentrifuge tube (e.g., 400 µL of solvent to 100 µL of serum).
-
Vortex the mixture vigorously for 30 seconds.
-
-
Incubation:
-
Incubate the mixture on ice or at 4°C for 30 minutes to ensure complete precipitation of proteins.[15]
-
-
Centrifugation:
-
Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[15]
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted this compound and transfer it to a new clean microcentrifuge tube. Avoid disturbing the protein pellet.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.[15]
-
-
Storage:
-
The clarified extract is now ready for analysis. If not analyzing immediately, store the samples at -80°C.
-
Protocol 2: Extraction from Solid Tissues
This protocol is designed for the extraction of this compound from solid biological tissues, such as organ biopsies or insect tissues.[12]
Materials and Reagents:
-
Tissue Sample (e.g., liver, brain, insect nymphs)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 0.1 M Phosphate Buffer (pH 7.5).[12] For enhanced cell lysis, a RIPA buffer can also be adapted.[17]
-
Extraction Solvent: 80% Methanol, 20% Ultrapure Water, 5 mM Ammonium Hydroxide, and 0.1% (w/v) Dithiothreitol (DTT).[15]
-
Liquid Nitrogen
-
Mortar and Pestle or Bead Beater Homogenizer
-
Sonicator (probe or bath)
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Microcentrifuge capable of 20,000 x g and 4°C
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and immediately wash with ice-cold PBS to remove any contaminants.
-
Blot the tissue dry and record its weight.
-
For optimal results, snap-freeze the tissue in liquid nitrogen.[15] This facilitates the homogenization process.
-
-
Homogenization:
-
Method A (Mortar and Pestle): Place the frozen tissue in a pre-chilled mortar and add a small amount of liquid nitrogen to keep it brittle. Grind the tissue to a fine powder.
-
Method B (Bead Beater): Place the tissue sample (typically 10-50 mg) into a lysing tube containing beads. Add an appropriate volume of ice-cold Homogenization Buffer (e.g., 500 µL). Process in the bead beater according to the manufacturer's instructions.[17]
-
Transfer the resulting powder or homogenate to a microcentrifuge tube.
-
-
Extraction:
-
Add cold (-20°C) Extraction Solvent to the tissue homogenate. A ratio of 10:1 solvent volume to tissue weight is a good starting point (e.g., 1 mL of solvent for 100 mg of tissue).
-
Vortex vigorously for 1 minute.
-
-
Sonication:
-
Sonicate the sample in an ice bath.[15] This step is crucial for disrupting cell membranes and releasing intracellular contents. Use short bursts to prevent overheating (e.g., 3 cycles of 20 seconds on, 30 seconds off).
-
-
Incubation and Centrifugation:
-
Supernatant Collection and Filtration:
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Storage:
-
The extract is ready for analysis. Store at -80°C for long-term preservation.
-
Data Presentation
The concentration of this compound can vary significantly depending on the biological matrix and the health status of the individual. The following table summarizes representative quantitative data from the literature.
Table 1: this compound Concentrations in Human Biological Samples
| Biological Matrix | Condition | Mean this compound Concentration (µg/L) | Limit of Detection (LOD) (ng/mL) | Reference |
| Serum | Control Group | 0.62 | 0.007 - 0.016 | [3] |
| Mild Hyperphenylalaninemia (HPA) | 1.43 | 0.007 - 0.016 | [3] | |
| Classical Phenylketonuria (PKU) | 2.12 | 0.007 - 0.016 | [3] | |
| BH4-sensitive PKU | 2.80 | 0.007 - 0.016 | [3] | |
| Urine | Healthy Individuals | Not specified, but detectable | 0.48 | [7][16] |
| Stomach Cancer Patients | Significantly elevated vs. healthy (P < 0.01) | 0.48 | [7][16] |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: General Workflow for this compound Extraction.
Simplified Pteridine Biosynthetic Pathway
Caption: Figure 2: Simplified Biosynthesis of this compound.
References
- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of urinary pteridines as disease biomarkers [degruyterbrill.com]
- 5. Application of this compound as a new pterin marker in the differential diagnosis of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 529-69-1 | FI08026 | Biosynth [biosynth.com]
- 7. Simultaneous Determination of Xanthopterin and this compound in Human Urine by Synchronous Fluorescence Spectroscopy | Semantic Scholar [semanticscholar.org]
- 8. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C6H5N5O2 | CID 135398700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 529-69-1: this compound | CymitQuimica [cymitquimica.com]
- 11. schircks.ch [schircks.ch]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tissue homogenization for protein extraction [bertin-technologies.com]
Application Notes: Quantitative Determination of Isoxanthopterin using a Competitive ELISA Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isoxanthopterin is a pteridine (B1203161) compound that serves as a catabolite in pterin (B48896) metabolism. Pteridines, including this compound, are increasingly recognized for their role as biomarkers of cellular immune activation.[1] Elevated levels of this compound in biological fluids such as urine and plasma have been associated with various pathological conditions, including certain types of cancer and inflammatory disorders.[2][3] The accurate quantification of this compound can, therefore, provide valuable insights for researchers in immunology, oncology, and drug development.
This competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and specific method for the quantitative determination of this compound in various biological samples. The assay is based on the principle of competitive binding between this compound in the sample and a fixed amount of this compound conjugated to horseradish peroxidase (HRP) for a limited number of anti-isoxanthopterin antibody binding sites coated on the microplate. The resulting color development is inversely proportional to the concentration of this compound in the sample.
Principle of the Assay
This assay is a competitive ELISA. The wells of a 96-well microplate are pre-coated with a proprietary anti-isoxanthopterin antibody. When the sample or standard is added to the wells along with an this compound-HRP conjugate, the free this compound in the sample competes with the this compound-HRP conjugate for binding to the immobilized antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP enzyme bound to the plate to produce a colored product. The intensity of the color is measured spectrophotometrically at 450 nm. The concentration of this compound in the sample is inversely proportional to the optical density (OD) and is determined by comparison with a standard curve generated from known concentrations of this compound.
Materials Provided
| Component | Quantity | Storage |
| Anti-Isoxanthopterin Coated Microplate (96 wells) | 1 plate | 4°C |
| This compound Standard (1 µg/mL) | 1 vial | -20°C |
| This compound-HRP Conjugate (100X) | 1 vial | -20°C |
| Assay Diluent | 50 mL | 4°C |
| Wash Buffer Concentrate (20X) | 25 mL | 4°C |
| TMB Substrate | 12 mL | 4°C |
| Stop Solution | 8 mL | 4°C |
| Plate Sealer | 2 | Room Temperature |
Materials Required but Not Provided
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Graduated cylinders
-
Vortex mixer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Automated microplate washer (optional)
-
Tubes for standard and sample dilutions
Assay Performance
Standard Curve:
The following data is for demonstration purposes only. A new standard curve must be generated for each assay.
| This compound (ng/mL) | OD 450 nm | % B/B₀ |
| 0 | 2.500 | 100 |
| 0.1 | 2.125 | 85 |
| 0.5 | 1.500 | 60 |
| 1 | 1.000 | 40 |
| 5 | 0.400 | 16 |
| 10 | 0.200 | 8 |
| 50 | 0.050 | 2 |
Assay Specificity:
The anti-isoxanthopterin antibody used in this kit is highly specific for this compound. Cross-reactivity with other related pteridine compounds was determined by competitive ELISA.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Xanthopterin | < 1 |
| Neopterin | < 0.1 |
| Biopterin | < 0.1 |
| Pterin | < 0.1 |
Precision:
-
Intra-Assay Precision (Precision within an assay): Three samples of known concentration were tested twenty times on one plate to assess intra-assay precision.
-
Inter-Assay Precision (Precision between assays): Three samples of known concentration were tested in twenty separate assays to assess inter-assay precision.
| Intra-Assay Precision | Inter-Assay Precision | |
| Number of Replicates | 20 | 20 |
| Sample 1 (Low Conc.) | CV < 10% | CV < 15% |
| Sample 2 (Mid Conc.) | CV < 10% | CV < 15% |
| Sample 3 (High Conc.) | CV < 10% | CV < 15% |
Visualizations
References
Application Notes: Capillary Electrophoresis for the Separation of Pteridine Isomers
Introduction
Pteridines are a class of heterocyclic compounds that play crucial roles in various biological processes and are recognized as important biomarkers for several diseases, including cancer and inflammatory conditions.[1][2] The accurate quantification of pteridine (B1203161) isomers is therefore of significant interest in clinical diagnostics and drug development.[3][4] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation of these isomers, offering high resolution, sensitivity, and rapid analysis times compared to traditional methods like high-performance liquid chromatography (HPLC).[1][5][6] This document provides detailed application notes and protocols for the separation of pteridine isomers using CE, intended for researchers, scientists, and drug development professionals.
Key Advantages of Capillary Electrophoresis for Pteridine Analysis
Capillary electrophoresis offers several distinct advantages for the separation of pteridine isomers:
-
High Separation Efficiency: CE provides excellent resolution of structurally similar pteridine isomers.[1]
-
High Sensitivity: When coupled with sensitive detection methods like laser-induced fluorescence (LIF), CE can detect pteridines at very low concentrations (sub-micromolar to picomolar levels).[1][7]
-
Small Sample Volume: CE requires minimal sample volumes, which is particularly advantageous when dealing with precious biological samples.[6]
-
Rapid Analysis: Separations can often be achieved in under 20 minutes, allowing for high-throughput analysis.[8]
-
Versatility: Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize separation.[5][9]
Experimental Workflow and Influencing Factors
The successful separation of pteridine isomers by capillary electrophoresis is dependent on the careful optimization of several experimental parameters. The general workflow involves sample preparation, capillary conditioning, electrophoretic separation, and detection. The interplay of factors such as buffer composition, pH, applied voltage, and capillary temperature significantly influences the resolution and migration times of the isomers.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the separation of pteridine isomers using capillary electrophoresis.
Table 1: Separation Conditions and Performance
| Parameter | Method 1 | Method 2 |
| Capillary | Fused-silica, 60 cm total length (35 cm effective), 50 µm i.d.[1] | Fused-silica, 56 cm total length (35 cm effective), 50 µm i.d.[8] |
| Background Electrolyte (BGE) | 0.1 M Tris-0.1 M borate-2 mM EDTA, pH 8.75[1] | 100 mM Sodium tetraborate, 100 mM TRIS, 2 mM EDTA, pH 9.6[8] |
| Applied Voltage | 20 kV[7] | -17.5 kV[8] |
| Temperature | Not Specified | 25 °C[8] |
| Injection | Electrokinetic, 20 kV for 10 s[7] | Hydrodynamic, 50 mbar for 6 s[8] |
| Detection | Laser-Induced Fluorescence (LIF), Ex: 325 nm, Em: 445 nm[7] | LED-Induced Fluorescence (LEDIF), Ex: 365 nm, Em: 450 nm[8] |
| Analysis Time | < 10 minutes[7] | < 18 minutes[8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Pteridine Isomer | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Various Pteridines | LIF | < 1 x 10⁻¹⁰ M | Not Specified | [1] |
| Various Pteridines | LEDIF | 0.1 µM | 0.3 µM | [8] |
Detailed Experimental Protocols
The following are detailed protocols for the separation of pteridine isomers by capillary electrophoresis, based on established methods.
Protocol 1: High-Sensitivity Analysis using Laser-Induced Fluorescence (LIF) Detection
This protocol is adapted from a method for the analysis of pteridines in urine.[1][7]
1. Materials and Reagents
-
Pteridine standards (e.g., 6-biopterin, D-(+)-neopterin, pterin, isoxanthopterin, xanthopterin, pterin-6-carboxylic acid)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Boric acid
-
EDTA disodium (B8443419) salt
-
Sodium hydroxide (B78521) (for capillary conditioning)
-
Deionized water
2. Buffer Preparation (0.1 M Tris-0.1 M Borate-2 mM EDTA, pH 8.75)
-
Dissolve appropriate amounts of Tris, boric acid, and EDTA in deionized water.
-
Adjust the pH to 8.75 with a sodium hydroxide solution.
-
Filter the buffer through a 0.45 µm filter before use.
3. Capillary Conditioning
-
Rinse a new fused-silica capillary (60 cm length, 50 µm i.d.) with 1.0 M sodium hydroxide for 30 minutes.
-
Flush with deionized water for 10 minutes.
-
Equilibrate the capillary with the running buffer for at least 15 minutes prior to the first injection.
4. Sample Preparation
-
For urine samples, centrifuge to remove particulate matter.
-
Dilute the supernatant 10-fold with a suitable sample dilution buffer.[7] Freezing of samples is not recommended as it may alter the levels of some pteridines.[7]
-
Prepare standard solutions of pteridine isomers in the sample dilution buffer.
5. Electrophoretic Separation
-
Instrument: Capillary electrophoresis system equipped with a LIF detector.
-
Capillary: Fused-silica, 60 cm total length (35 cm effective length), 50 µm i.d.
-
BGE: 0.1 M Tris-0.1 M borate-2 mM EDTA, pH 8.75.
-
Injection: Electrokinetic injection at 20 kV for 10 seconds.
-
Separation Voltage: 20 kV.
-
Detection: LIF with excitation at 325 nm and emission at 445 nm.
Protocol 2: Analysis using LED-Induced Fluorescence (LEDIF) Detection
This protocol is based on a validated method for the determination of urinary pterins.[8]
1. Materials and Reagents
-
Pteridine standards
-
Sodium tetraborate
-
Tris(hydroxymethyl)aminomethane (Tris)
-
EDTA sodium salt
-
Sodium hydroxide and Hydrochloric acid (for pH adjustment and capillary conditioning)
-
Deionized water
2. Buffer Preparation (100 mM Sodium Tetraborate, 100 mM TRIS, 2 mM EDTA, pH 9.6)
-
Dissolve sodium tetraborate, TRIS, and EDTA in deionized water.
-
Adjust the pH to 9.6.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
3. Capillary Conditioning
-
Flush a new fused-silica capillary (56 cm length, 50 µm i.d.) with 0.1 M NaOH for 30 minutes.
-
Rinse with deionized water for 10 minutes.
-
Flush with 0.1 M HCl for 10 minutes.
-
Rinse again with deionized water for 10 minutes.
-
Fill the capillary with the BGE.
4. Sample Preparation
-
Follow a similar procedure as in Protocol 1 for sample collection and initial processing. An oxidation step may be required for certain pteridines.
5. Electrophoretic Separation
-
Instrument: Capillary electrophoresis system with an LEDIF detector.
-
Capillary: Fused-silica, 56 cm total length (35 cm effective length), 50 µm i.d.
-
BGE: 100 mM Sodium tetraborate, 100 mM TRIS, and 2 mM EDTA, pH 9.6.
-
Injection: Hydrodynamic injection at 50 mbar for 6 seconds.
-
Separation Voltage: -17.5 kV.
-
Capillary Temperature: 25 °C.
-
Detection: LEDIF with excitation at 365 nm and emission at 450 nm.
Conclusion
Capillary electrophoresis is a highly effective technique for the separation and quantification of pteridine isomers. The choice of buffer system, pH, and detection method are critical parameters that must be optimized to achieve the desired resolution and sensitivity. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust CE methods for pteridine analysis in various biological matrices.
References
- 1. Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. whitman.edu [whitman.edu]
- 6. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
Application Note: Quantification of Isoxanthopterin in Plasma Samples by HPLC with Fluorescence Detection
Introduction
Isoxanthopterin is a pteridine (B1203161) compound that serves as a significant biomarker for the activation of the cellular immune system.[1][2] Pteridines are heterocyclic compounds that, in humans, are involved in various metabolic pathways.[3] this compound is formed from the oxidation of pterin (B48896), a reaction catalyzed by xanthine (B1682287) oxidase.[4] The biosynthesis of its precursor is initiated by the enzyme GTP cyclohydrolase I (GTPCH), which converts guanosine (B1672433) triphosphate (GTP) to 7,8-dihydroneopterin (B1664191) triphosphate.[5][6][7] The expression of GTPCH is induced by interferon-gamma (IFN-γ), a key cytokine in the Th1-type immune response.[8][9] Consequently, elevated levels of this compound and other pteridines in bodily fluids are indicative of diseases involving cellular immune activation, such as viral infections, autoimmune disorders, and certain cancers.[1][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a sensitive and reliable method for this analysis.[4][10]
Biochemical Pathway of this compound Synthesis
The synthesis of this compound is intrinsically linked to the activation of the cellular immune response, primarily through the action of IFN-γ. Upon stimulation, immune cells, particularly monocytes and macrophages, upregulate the expression of GTP cyclohydrolase I.[8][9] This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), converting GTP into 7,8-dihydroneopterin triphosphate.[7][11] This intermediate is then further processed to form other pteridines, including neopterin (B1670844), which can be oxidized to form this compound.
Figure 1: Simplified biochemical pathway of this compound synthesis.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound in plasma samples, from sample preparation to HPLC analysis.
Materials and Reagents
-
Chemicals and Solvents:
-
This compound standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (B52724) (ACN), HPLC grade[12][13]
-
Methanol (MeOH), HPLC grade[12]
-
Trichloroacetic acid (TCA)[13]
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Equipment:
Sample Handling and Preparation
Proper sample handling is crucial for accurate quantification, as pteridines can be sensitive to light and oxidation.[3][14]
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Immediately separate the plasma from the blood cells.[15]
-
Storage: If not analyzed immediately, store plasma samples at -80°C. Long-term storage at -80°C has been shown to be effective for preserving many plasma components.[16][17]
-
Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add 200 µL of 10% (w/v) Trichloroacetic acid (TCA).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis. Protein precipitation with organic solvents like acetonitrile is also a viable method.[12]
-
Preparation of Standards and Mobile Phase
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M NaOH.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 ng/mL.
-
Mobile Phase: Prepare a 15 mM potassium phosphate buffer. Adjust the pH to 7.0 with NaOH. The mobile phase will consist of this buffer and acetonitrile. A common mobile phase composition is 99:1 (v/v) buffer to acetonitrile.[13] Filter the mobile phase through a 0.22 µm filter before use.
HPLC-Fluorescence Detection Parameters
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 99:1 (v/v) 15 mM potassium phosphate buffer (pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detector Wavelengths:
-
Excitation: 335 nm
-
Emission: 440 nm
-
Quantification
-
Calibration Curve: Inject the series of working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared plasma supernatants into the HPLC system.
-
Calculation: Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve. Remember to account for the initial dilution during sample preparation.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Figure 2: Experimental workflow for this compound quantification.
Quantitative Data Summary
The concentration of pteridines, including this compound, in plasma can vary depending on the individual's health status. Elevated levels are often associated with conditions involving immune activation.
| Analyte | Condition | Plasma Concentration Range (nmol/L) | Reference |
| Neopterin | Healthy Adults | 5 - 12 | [9] |
| Neopterin | Viral Infections | > 15 (often significantly higher) | [18] |
| Neopterin | Certain Cancers | > 11 | [18] |
| This compound | Healthy Subjects | Typically low, often near the limit of detection | [4] |
| This compound | Hepatitis C | Higher than in healthy subjects | [4] |
Note: Specific reference ranges for this compound in plasma are not as widely established as for neopterin. However, its concentration is expected to correlate with neopterin levels due to their shared biochemical pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Low Peak for this compound | Degradation of analyte | Protect samples from light; ensure proper storage at -80°C. |
| Low concentration in sample | Consider a pre-concentration step or use a more sensitive method like LC-MS/MS. | |
| Poor Peak Shape | Column contamination | Flush the column with a strong solvent like 100% acetonitrile. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is correctly adjusted and stable. | |
| High Background Noise | Contaminated mobile phase | Use fresh, HPLC-grade solvents and filter the mobile phase. |
| Detector lamp issue | Check the fluorescence detector's lamp and replace if necessary. | |
| Inconsistent Retention Times | Fluctuation in flow rate | Check the HPLC pump for leaks and ensure it is properly primed. |
| Column temperature variation | Use a column oven to maintain a stable temperature. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma samples using HPLC with fluorescence detection. The method is sensitive and specific, making it suitable for clinical research and drug development applications where the assessment of cellular immune activation is crucial. The provided workflow and troubleshooting guide will aid researchers in obtaining reliable and reproducible results. The measurement of this compound, in conjunction with other pteridines, can offer valuable insights into the pathophysiology of various inflammatory and infectious diseases.
References
- 1. Neopterin as a marker for immune system activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of human plasma xanthine oxidase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate synthesis in plants: the first step of the pterin branch is mediated by a unique bimodular GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 7. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Serum Levels of the Immune Activation Marker Neopterin Change With Age and Gender and Are Modified by Race, BMI, and Percentage of Body Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neurobiology of tetrahydrobiopterin biosynthesis: a model for regulation of GTP cyclohydrolase I gene transcription within nigrostriatal dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability of oxylipins during plasma generation and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Freeze-dried plasma proteins are stable at room temperature for at least 1 year - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications [mdpi.com]
Application Note: In Vitro Synthesis of Isoxanthopterin via Xanthine Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthopterin, a pteridine (B1203161) derivative, is a key biomarker in various biological processes and has been implicated in cellular signaling and immune responses. Its synthesis is of significant interest for research and drug development. This application note provides a detailed protocol for the in vitro synthesis of this compound from pterin (B48896) utilizing the enzymatic activity of xanthine (B1682287) oxidase. Xanthine oxidase, a complex molybdoenzyme, is known for its role in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1] Its broad substrate specificity extends to other heterocyclic compounds, including pteridines.[1][2] The enzyme facilitates the hydroxylation of the pteridine ring, and in the case of pterin, this occurs at the 7-position to yield this compound.[3] This protocol outlines the enzymatic reaction setup, purification of the product, and methods for quantitative analysis.
Signaling Pathway and Experimental Workflow
The enzymatic conversion of pterin to this compound by xanthine oxidase is a direct hydroxylation reaction. The workflow for its synthesis and analysis involves the enzymatic reaction followed by purification and analytical verification.
Caption: Enzymatic conversion of pterin to this compound by xanthine oxidase.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Materials and Reagents
-
Pterin (Substrate)
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)
-
Tris-HCl Buffer (50 mM, pH 7.5)
-
Perchloric Acid (for reaction quenching)
-
Acetonitrile (HPLC grade)
-
Formic Acid (for mobile phase)
-
This compound standard (for calibration)
-
Deionized water
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol is designed for the synthesis of this compound from pterin using commercially available xanthine oxidase. Optimal conditions may vary depending on the enzyme source and purity, requiring empirical optimization.
-
Reaction Buffer Preparation: Prepare a 50 mM potassium phosphate or Tris-HCl buffer with a pH of 7.5.
-
Substrate Solution: Dissolve pterin in the reaction buffer to a final concentration of 100-500 µM.
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in the reaction buffer. The final concentration in the assay should be empirically determined, with a starting point of 0.1-0.5 U/mL.
-
Reaction Mixture: In a microcentrifuge tube, combine the pterin substrate solution with the xanthine oxidase solution. The total reaction volume can be scaled as needed.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time should be optimized to maximize product yield while minimizing potential product degradation.
-
Reaction Quenching: Terminate the reaction by adding perchloric acid to a final concentration of 5% (v/v) to denature the enzyme.
-
Neutralization and Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Neutralize the supernatant with a potassium hydroxide (B78521) solution and filter through a 0.22 µm syringe filter before purification and analysis.
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the purification of the synthesized this compound from the reaction mixture using HPLC.
-
HPLC System: Utilize an HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 250 x 4.6 mm, 5 µm) or a LUNA amino column can be used for separation.[4][5]
-
Mobile Phase: A gradient elution is recommended for optimal separation of pterin and this compound.
-
Gradient Program: An optimized gradient program should be developed. A suggested starting point is a linear gradient from 0% to 20% Mobile Phase B over 10 minutes.
-
Injection and Collection: Inject the filtered and neutralized supernatant from Protocol 1 onto the HPLC system. Collect the fractions corresponding to the retention time of the this compound standard.
-
Post-Purification: Pool the collected fractions and lyophilize or evaporate the solvent to obtain the purified this compound.
Protocol 3: Quantitative Analysis of this compound
This protocol details the quantification of the synthesized this compound.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.
-
HPLC or LC-MS/MS Analysis: Analyze the purified this compound sample and the standard solutions using the HPLC method described in Protocol 2 or a more sensitive LC-MS/MS method.[4]
-
Quantification: Monitor the absorbance at the characteristic wavelength for this compound (typically around 340 nm) or use mass spectrometry for detection.[4] Construct a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of the synthesized this compound by interpolating its peak area on the standard curve.
-
Yield Calculation: Calculate the reaction yield as the percentage of the initial pterin substrate that was converted to this compound.
Data Presentation
The quantitative data from the synthesis and analysis should be summarized for clear comparison.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Condition |
| Enzyme | Xanthine Oxidase |
| Substrate | Pterin |
| Buffer | 50 mM Potassium Phosphate |
| pH | 7.5 |
| Temperature | 37°C |
| Substrate Concentration | 250 µM |
| Enzyme Concentration | 0.2 U/mL |
| Incubation Time | 2 hours |
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water + 2% Acetonitrile |
| Mobile Phase B | Acetonitrile + 2% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
Table 3: Quantitative Results (Example)
| Sample | Pterin (µM) | This compound (µM) | Conversion Yield (%) |
| Reaction Mixture | 150 | 100 | 40 |
| Purified Product | < 1 | > 99 | - |
Conclusion
This application note provides a comprehensive set of protocols for the in vitro synthesis of this compound using xanthine oxidase. The detailed methodologies for the enzymatic reaction, purification, and quantitative analysis will be valuable for researchers in the fields of biochemistry, cell biology, and drug development. The provided tables and diagrams offer a clear and structured guide for the successful synthesis and characterization of this important pteridine compound. Further optimization of the reaction conditions may be necessary to achieve higher yields depending on the specific experimental setup.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
Application Notes: The Role of Isoxanthopterin in the Diagnosis and Study of Pteridine Metabolism Disorders
Introduction
Pteridines are a class of heterocyclic compounds crucial for numerous biological processes. The most significant pteridine (B1203161) in human metabolism is tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters (dopamine, serotonin) and the production of nitric oxide.[1] Disorders in pteridine metabolism, often referred to as BH4 deficiencies, are a group of rare, inherited metabolic diseases that can lead to severe neurological damage if not diagnosed and treated early.[2][3]
Isoxanthopterin is a pteridine derivative formed from the oxidation of pterin (B48896) by the enzyme xanthine (B1682287) dehydrogenase (XDH), an enzyme that requires a molybdenum cofactor (MoCo) for its activity.[4][5] While not a direct participant in the main BH4 synthesis pathway, the analysis of this compound, in conjunction with other pteridines like neopterin (B1670844) and biopterin (B10759762), provides critical insights for the differential diagnosis of various forms of hyperphenylalaninemia (HPA) and other related metabolic disorders.
Clinical Significance of this compound
The primary application of this compound measurement is in the differential diagnosis of hyperphenylalaninemia, a condition identified through newborn screening programs characterized by elevated levels of phenylalanine in the blood.[6][7] While most cases of HPA are due to mutations in the phenylalanine hydroxylase (PAH) gene (classic Phenylketonuria, PKU), about 1-2% are caused by defects in the biosynthesis or regeneration of the BH4 cofactor.[6][8] Differentiating between these causes is critical, as the treatment strategies differ significantly.
1. Differential Diagnosis of 6-Pyruvoyltetrahydropterin Synthase (PTPS) Deficiency: this compound is a particularly valuable marker for improving the diagnostic accuracy of PTPS deficiency, one of the most common forms of BH4 deficiency.[3][8] In PTPS deficiency, the metabolic block leads to a massive accumulation of neopterin and a severe reduction in biopterin.[3][9] Analysis of the this compound percentage (Iso%), calculated as [this compound / (Neopterin + Biopterin + this compound)] x 100, has been shown to significantly reduce the rate of misdiagnosis. Studies have demonstrated that including Iso% in the urinary pterin analysis scheme can increase diagnostic accuracy for PTPSD by 9-19%.
2. Indicator of Xanthine Dehydrogenase (XDH) Activity: Since this compound is a product of XDH activity, its levels can serve as an indirect marker for the function of this enzyme.[4] This is relevant in conditions like Molybdenum Cofactor (MoCo) deficiency, a severe neonatal disease where the absence of the molybdenum cofactor leads to a combined deficiency of all molybdoenzymes, including sulfite (B76179) oxidase and xanthine dehydrogenase. In MoCo deficiency, the inability to convert pterin to this compound can be an ancillary diagnostic clue.
Data Presentation
Quantitative analysis of urinary pteridines is the cornerstone for diagnosing BH4 deficiencies. The following tables summarize the characteristic profiles and diagnostic cut-offs.
Table 1: Characteristic Urinary Pteridine Profiles in Tetrahydrobiopterin (BH4) Deficiencies
| Disorder | Neopterin | Biopterin | Primapterin / Sepiapterin | This compound |
| GTPCH Deficiency | Very Low | Very Low | Normal | Low |
| PTPS Deficiency | Very High | Very Low | High (Primapterin) | Normal to High |
| DHPR Deficiency | Normal to High | Very High | Normal | Normal to High |
| SR Deficiency | Normal to High | High | Very High (Sepiapterin) | Normal |
| Healthy Controls | Normal | Normal | Normal | Normal |
Note: Levels are described as relative to normal ranges. GTPCH = Guanosine Triphosphate Cyclohydrolase I; PTPS = 6-Pyruvoyltetrahydropterin Synthase; DHPR = Dihydropteridine Reductase; SR = Sepiapterin Reductase.[3][10][11][12][13]
Table 2: Diagnostic Cut-off Values for PTPSD Using Urinary Pterin Analysis
| Parameter | Cut-off Value | Diagnostic Significance |
| Biopterin (B) | < 0.17 mmol/mol Cr | Suggestive of PTPSD |
| Biopterin % (B%) | < 5.0% | Suggestive of PTPSD |
| This compound % (Iso%) | < 9.5% | Suggestive of PTPSD |
Data sourced from a study aimed at improving diagnostic accuracy for PTPSD. The combination of these markers significantly reduces the false-positive rate compared to traditional schemes.
Experimental Protocols
Accurate measurement of pteridines requires meticulous sample handling and a sensitive analytical method due to their low concentrations and instability, particularly their sensitivity to light and oxidation.
Protocol 1: Urine Sample Collection and Preparation for Pteridine Analysis
Objective: To properly collect and prepare urine samples to ensure the stability of pteridines for subsequent analysis.
Materials:
-
Sterile, screw-cap urine collection containers.
-
Aluminum foil.
-
Ascorbic acid and Dithiothreitol (DTT) as antioxidants (optional, but recommended).
-
-80°C freezer for storage.
-
Centrifuge.
Procedure:
-
Collection: Collect a random or first-morning void urine sample in a sterile container. For infants, a urine collection bag may be used, but the urine should be transferred to a container immediately.[5]
-
Light Protection: Immediately after collection, wrap the container in aluminum foil to protect the light-sensitive pteridines from degradation.[5]
-
Stabilization (Optional): For enhanced stability, especially if immediate freezing is not possible, add antioxidants such as ascorbic acid and DTT to the urine sample.
-
Transport: Transport the sample to the laboratory on ice or with a frozen gel pack.
-
Storage: Upon receipt in the laboratory, immediately freeze the sample at -80°C. Samples should remain frozen until analysis.[14] Avoid multiple freeze-thaw cycles as this can lead to significant degradation of some analytes.
-
Pre-analysis Preparation: a. Thaw the frozen urine sample at room temperature, protected from light. b. Vortex the sample to ensure homogeneity. c. Centrifuge the sample (e.g., at 10,000 x g for 10 minutes) to pellet any particulate matter. d. The supernatant is used for analysis. Depending on the analytical method, an oxidation step (e.g., using manganese dioxide or iodine) may be required to convert reduced pteridines to their more stable, fluorescent oxidized forms.[15]
Protocol 2: Quantification of this compound by HPLC with Fluorescence Detection
Objective: To separate and quantify this compound and other key pteridines in prepared urine samples using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
Materials and Reagents:
-
HPLC system with a fluorescence detector and a reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a phosphate (B84403) or Tris-HCl buffer (e.g., 15 mM potassium phosphate, pH 6.8) with a small percentage of organic modifier like methanol (B129727) (e.g., 5%).[16]
-
Pteridine standards: Neopterin, Biopterin, this compound, Pterin, Xanthopterin.
-
Creatinine (B1669602) standard (for normalization).
-
Prepared urine sample supernatant.
Instrumentation Parameters (Example):
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 15 mM Potassium Phosphate buffer (pH 6.8) / Methanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detector:
-
Excitation Wavelength: 350 nm
-
Emission Wavelength: 450 nm (Note: Optimal wavelengths may vary slightly between instruments and specific pteridines; a spectral scan is recommended).[15]
-
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of this compound, neopterin, and biopterin in the mobile phase. Run these standards to generate a calibration curve for each analyte.
-
Sample Injection: Inject the prepared urine supernatant (from Protocol 1) into the HPLC system.
-
Chromatographic Separation: The pteridines will separate on the C18 column based on their polarity. An isocratic elution is often sufficient.
-
Detection and Quantification: As the separated compounds elute from the column, they are detected by the fluorescence detector. Identify the peaks corresponding to each pteridine by comparing their retention times to the standards.
-
Data Analysis: a. Integrate the area under each peak. b. Use the standard curve to calculate the concentration of this compound and other pteridines in the urine sample (e.g., in ng/mL). c. Measure the creatinine concentration in the same urine sample (typically by UV detection at ~230-235 nm or a separate colorimetric assay).[15] d. Normalize the pteridine concentrations to the creatinine concentration to account for variations in urine dilution. Report the final results as a ratio (e.g., mmol of pterin / mol of creatinine).
Mandatory Visualizations
Caption: Simplified BH4 metabolism and this compound formation pathway.
Caption: Diagnostic workflow for Hyperphenylalaninemia and BH4 deficiencies.
References
- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. orpha.net [orpha.net]
- 4. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH4 deficiency identified in a neonatal screening program for hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Complexity of Newborn Screening Follow-Up in Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orphanet: 6-pyruvoyl-tetrahydropterin synthase deficiency [orpha.net]
- 9. PTS-Related Tetrahydrobiopterin Deficiency (PTPSD) - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Guanosine triphosphate cyclohydrolase I deficiency: early diagnosis by routine urine pteridine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orphanet: Dihydropteridine reductase deficiency [orpha.net]
- 12. Sepiapterin Reductase Deficiency Misdiagnosed as Neurological Sequelae of Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neopterin and biopterin levels in patients with atypical forms of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Intricacies of DNA Structure with Methylated Isoxanthopterin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA structure and its dynamic interactions is paramount in understanding fundamental biological processes and in the development of novel therapeutics. Fluorescent nucleoside analogs have emerged as powerful tools for elucidating these complexities. Among these, methylated isoxanthopterin derivatives, such as 3-methylthis compound (3-MI) and 6-methylthis compound (6-MI), offer unique spectroscopic properties that make them exquisite probes for monitoring DNA conformation and interactions. Their fluorescence is highly sensitive to the local microenvironment, providing real-time insights into DNA hybridization, protein-DNA binding, and the formation of non-canonical structures like G-quadruplexes.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing these fluorescent probes in the study of DNA structure.
Principle of Detection
Methylated this compound derivatives are analogs of guanine (B1146940) and can be site-specifically incorporated into synthetic oligonucleotides via standard phosphoramidite (B1245037) chemistry.[5][6] The core principle behind their application lies in the modulation of their fluorescence upon changes in the local DNA environment. In their monomeric form, these probes exhibit high fluorescence quantum yields. However, when incorporated into a DNA strand, their fluorescence is often quenched due to stacking interactions with neighboring bases.[1][4][7] The degree of quenching is dependent on the specific DNA structure. For instance, the formation of a double helix or a G-quadruplex can alter the stacking interactions and solvent accessibility of the probe, leading to a measurable change in fluorescence intensity, lifetime, and anisotropy. This sensitivity allows for the detailed study of DNA structural transitions.
Quantitative Spectroscopic Data
The following table summarizes key spectroscopic properties of 3-MI and 6-MI in various DNA environments. These values are essential for the design and interpretation of experiments.
| Parameter | 3-Methylthis compound (3-MI) | 6-Methylthis compound (6-MI) | DNA Environment | Reference |
| Excitation Max (λex) | ~350 nm | ~340-350 nm | Aqueous Buffer | [7][8] |
| Emission Max (λem) | ~430 nm | ~425-430 nm | Aqueous Buffer | [1][3] |
| Quantum Yield (Φ) | Not explicitly found | ~0.7 (monomer) | Aqueous Buffer | [1][7] |
| Quenched in ssDNA & dsDNA | ssDNA, dsDNA | [1][7] | ||
| Enhanced in G-quadruplex | G-quadruplex | [2][9] | ||
| Fluorescence Lifetime (τ) | ~2.8-5.5 ps (in Methanol) | ~6 ns (monomer) | Aqueous Buffer | [1][8] |
| Not explicitly found in DNA | Biexponential decay in DNA | ssDNA, dsDNA | [1][3] | |
| Long lifetime component (5-8 ns) | Extrahelical conformation in DNA | [3] | ||
| Dissociation Constant (Kd) | Not applicable | Varies (e.g., in the µM range) | G-quadruplex | [10][11][12] |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing methylated this compound derivatives to study DNA structure.
Protocol 1: Incorporation of Methylated this compound Derivatives into Oligonucleotides
Objective: To synthesize DNA oligonucleotides containing a site-specific methylated this compound probe.
Materials:
-
Methylated this compound phosphoramidite (3-MI or 6-MI)
-
Standard DNA phosphoramidites and synthesis reagents
-
Automated DNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Cleavage and deprotection solutions (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification cartridges or HPLC system
Workflow:
Procedure:
-
Sequence Design: Design the desired DNA sequence, indicating the position for the methylated this compound probe.
-
Automated DNA Synthesis: a. Program the DNA synthesizer with the desired sequence. b. Use the methylated this compound phosphoramidite at the appropriate coupling step. Standard coupling protocols are generally applicable.
-
Cleavage and Deprotection: a. Following synthesis, treat the CPG support with concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours to cleave the oligonucleotide and remove the protecting groups from the standard bases and the probe.
-
Purification: a. Purify the crude oligonucleotide using reverse-phase HPLC or purification cartridges to remove failure sequences and other impurities.
-
Quality Control: a. Verify the identity and purity of the labeled oligonucleotide by mass spectrometry and analytical HPLC or gel electrophoresis.
-
Quantification: a. Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.
Protocol 2: Fluorescence Titration to Determine Binding Affinity to G-Quadruplex DNA
Objective: To determine the dissociation constant (Kd) for the binding of a ligand to a G-quadruplex structure using a 6-MI labeled oligonucleotide. A change in the fluorescence of 6-MI upon ligand binding will be monitored.
Materials:
-
6-MI labeled G-quadruplex-forming oligonucleotide
-
Ligand of interest
-
Binding buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Workflow:
Procedure:
-
Oligonucleotide Annealing: a. Dissolve the 6-MI labeled oligonucleotide in the binding buffer to the desired final concentration (e.g., 100 nM). b. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate the formation of the G-quadruplex structure.
-
Fluorometer Setup: a. Set the excitation wavelength to ~345 nm and the emission wavelength to ~430 nm. Optimize these values based on the specific instrument and probe characteristics.
-
Titration: a. Place the annealed 6-MI oligonucleotide solution in a quartz cuvette and record the initial fluorescence intensity (F₀). b. Make sequential additions of a concentrated ligand stock solution to the cuvette. c. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence intensity (F).
-
Data Analysis: a. Correct the fluorescence intensity values for dilution. b. Calculate the change in fluorescence (ΔF = F - F₀) for each ligand concentration. c. Plot ΔF as a function of the ligand concentration. d. Fit the data to a suitable binding model, such as the one-site binding model, to determine the dissociation constant (Kd).
Protocol 3: Circular Dichroism (CD) Spectroscopy to Monitor G-Quadruplex Formation
Objective: To confirm the formation of a G-quadruplex structure and assess its thermal stability using an oligonucleotide containing a methylated this compound probe.
Materials:
-
Labeled or unlabeled G-quadruplex-forming oligonucleotide
-
CD buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM KCl, pH 7.0)
-
CD spectropolarimeter with a temperature controller
-
Quartz cuvette with a 1 cm path length
Workflow:
Procedure:
-
Sample Preparation: a. Prepare a solution of the oligonucleotide in the CD buffer at a concentration of approximately 5-10 µM. b. Anneal the oligonucleotide as described in Protocol 2 to pre-form the G-quadruplex.
-
CD Spectrum Acquisition: a. Record a baseline spectrum of the buffer alone. b. Record the CD spectrum of the oligonucleotide sample from 320 nm to 220 nm at 25°C. c. A characteristic spectrum for a parallel G-quadruplex will show a positive peak around 260 nm and a negative peak around 240 nm.[13]
-
Thermal Denaturation (Melting): a. Monitor the CD signal at the wavelength of maximum change (e.g., 260 nm) as the temperature is increased from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: a. Subtract the buffer baseline from the sample spectrum. b. Plot the CD signal at the chosen wavelength as a function of temperature. c. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded, determined from the midpoint of the transition in the melting curve.
Applications in Drug Development and Research
The ability to monitor DNA structural dynamics in real-time has significant implications for drug discovery and fundamental research.
-
High-Throughput Screening: Fluorescence-based assays using these probes can be adapted for high-throughput screening of compound libraries to identify molecules that bind to and stabilize or destabilize specific DNA structures, such as G-quadruplexes in telomeres or oncogene promoters.
-
Mechanism of Action Studies: These probes can be used to investigate the mechanism by which proteins and small molecules interact with DNA. For example, they can report on conformational changes in DNA upon protein binding, providing insights into recognition and binding dynamics.
-
Diagnostic Development: The fluorescence changes associated with specific DNA hybridization events can be harnessed to develop sensitive and specific diagnostic assays for the detection of particular DNA or RNA sequences.
Conclusion
Methylated this compound derivatives are versatile and powerful fluorescent probes for the study of DNA structure and dynamics. Their sensitivity to the local environment allows for the detailed investigation of DNA hybridization, protein-DNA interactions, and the formation of complex secondary structures. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize these tools in their investigations, ultimately contributing to a deeper understanding of DNA biology and the development of novel therapeutic strategies.
References
- 1. Sequence-Dependent Conformational Heterogeneity and Proton-Transfer Reactivity of the Fluorescent Guanine Analogue 6-Methyl this compound (6-MI) in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spectroscopic Approach to Unravel the Local Conformations of a G-Quadruplex Using CD-Active Fluorescent Base Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific investigation of DNA Holliday Junction dynamics and structure with 6-Methylthis compound, a fluorescent guanine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. blog.biolytic.com [blog.biolytic.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand binding to telomeric G-quadruplex DNA investigated by funnel-metadynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoxanthopterin as a Potential Biomarker for Stomach Cancer
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of isoxanthopterin as a specific biomarker for stomach cancer is an emerging area of research and is not yet established in clinical practice. The following information is intended for research purposes only.
Introduction
Pteridines are a class of heterocyclic compounds that are involved in various metabolic pathways. Alterations in pteridine (B1203161) levels, particularly this compound and neopterin (B1670844), have been observed in various pathological conditions, including cancer, reflecting immune system activation and oxidative stress. This document provides an overview of the current understanding of this compound as a potential biomarker for stomach cancer, along with protocols for its analysis. While research is preliminary, urinary and serum pteridine profiles may offer a non-invasive approach to aid in the screening and monitoring of gastric malignancies.
Quantitative Data Summary
The following tables summarize the findings on pteridine levels in cancer patients. It is important to note that much of the existing research has been conducted on mixed cancer patient populations or has focused more extensively on neopterin.
Table 1: Urinary Pteridine Levels in Cancer Patients vs. Healthy Controls
| Pteridine | Finding in Cancer Patients | Cancer Types Studied | Reference |
| This compound | Significantly higher levels | Mixed (including breast and lung) | [1] |
| This compound | Decreased levels | Mixed | [2] |
| 6-biopterin | Significantly higher levels | Mixed (including breast and lung) | [1] |
| Pterin | Significantly higher levels | Mixed (including breast and lung) | [1] |
| Xanthopterin | Significantly higher levels | Mixed (including breast and lung) | [1] |
| Neopterin | Significantly higher levels | Mixed | [2] |
Table 2: Serum Neopterin Levels in Gastric Cancer Patients
| Patient Group | Mean Neopterin Level (nmol/L) | Key Findings | Reference |
| Gastric Carcinoma Patients | 15.26 ± 11.46 | Significantly higher than control group. Levels correlated with tumor stage, lymph node metastasis, and were an independent prognostic indicator for overall survival. | [3] |
| Healthy Control Group | 9.87 ± 2.90 | [3] | |
| Patients with Gastric Intestinal Metaplasia (GIM) and Gastric Atrophy (GA) | Significantly higher than controls | High serum neopterin was positively correlated with GIM and GA. A cut-off of ≥10.15 nmol/L was suggested to differentiate GIM/GA from controls. | [4] |
Signaling Pathways and Biological Relevance
While a specific signaling pathway for this compound in stomach cancer has not been elucidated, the broader class of pteridines is known to be involved in critical biological processes relevant to cancer. Neopterin, for instance, is a well-established marker of cellular immune activation, produced by macrophages upon stimulation by interferon-gamma. Its elevated levels in cancer are thought to reflect the host's immune response to the tumor.
Tetrahydrobiopterin (BH4), another pteridine, is a crucial cofactor for nitric oxide synthase (NOS). The NOS pathway is implicated in tumor angiogenesis and progression. It is hypothesized that alterations in pteridine metabolism could impact the tumor microenvironment and immune surveillance.
Experimental Protocols
The following are generalized protocols for the analysis of pteridines in biological samples, based on methodologies described in the literature.
Protocol 1: Analysis of Urinary Pteridines by High-Performance Capillary Electrophoresis with Laser-Induced Fluorescence Detection (HPCE-LIF)
This method is suitable for the simultaneous separation and quantification of multiple pteridines.[2]
1. Sample Preparation:
-
Collect mid-stream urine samples and store them at -80°C until analysis.
-
Thaw samples at room temperature and centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the running buffer.
-
For the analysis of reduced pteridines, an oxidation step is required. Add 10 µL of 1% manganese dioxide to 100 µL of the diluted urine sample and incubate for 10 minutes at room temperature. Centrifuge to remove the oxidizing agent.
2. HPCE-LIF Conditions:
-
Capillary: Fused-silica capillary (e.g., 60 cm total length, 50 µm internal diameter).
-
Running Buffer: 0.1 M Tris-0.1 M borate-2 mM EDTA buffer, pH 8.75.
-
Injection: Hydrodynamic injection (e.g., 10 cm height for 30 seconds).
-
Separation Voltage: 20 kV.
-
Detection: Laser-induced fluorescence with an excitation wavelength of 325 nm and emission collected above 360 nm.
3. Quantification:
-
Prepare standard solutions of this compound and other pteridines of interest in the running buffer.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Normalize the urinary pteridine concentrations to creatinine (B1669602) levels to account for variations in urine dilution.
Protocol 2: Analysis of Serum Neopterin by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a commercially available and widely used method for quantifying neopterin in serum or plasma.
1. Sample Preparation:
-
Collect whole blood and allow it to clot.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum.
-
Store serum samples at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure (General Steps):
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
-
Typically, the procedure involves adding standards, controls, and patient samples to a microplate pre-coated with anti-neopterin antibodies.
-
A neopterin conjugate (e.g., linked to an enzyme like horseradish peroxidase) is then added, which competes with the neopterin in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The intensity of the color is inversely proportional to the concentration of neopterin in the sample.
-
Measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer.
3. Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of neopterin in the patient samples by interpolating their absorbance values on the standard curve.
Experimental and Logical Workflow Diagrams
Future Perspectives
The investigation of this compound and other pteridines as biomarkers for stomach cancer is in its early stages. Future research should focus on:
-
Large-scale cohort studies: To validate the observed changes in this compound and neopterin levels specifically in a large, well-defined cohort of stomach cancer patients at different stages of the disease.
-
Longitudinal studies: To assess the prognostic value of these biomarkers and their potential to monitor treatment response.
-
Standardization of analytical methods: To ensure reproducibility and comparability of results across different laboratories.
-
Mechanistic studies: To understand the biological role of altered pteridine metabolism in the pathogenesis of stomach cancer.
By addressing these key areas, the potential clinical utility of this compound and other pteridines as non-invasive biomarkers for stomach cancer can be more clearly defined.
References
Application Note: High-Performance Liquid Chromatography with Fluorescence Detection for the Quantification of Isoxanthopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthopterin is a pteridine (B1203161) compound that plays a role in various biological processes and has been identified as a potential biomarker in certain diseases. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) offers a robust and highly sensitive method for the determination of this compound levels in complex biological samples such as urine and plasma. This application note provides a detailed protocol for the analysis of this compound using HPLC-FLD.
Principle
The method is based on the separation of this compound from other components in a biological sample using reversed-phase HPLC. The native fluorescence of this compound is then utilized for its sensitive and selective detection. The fluorescence detector is set at the optimal excitation and emission wavelengths for this compound, allowing for its quantification even at low concentrations.
Pteridine Biosynthesis Pathway
This compound is a metabolite in the pteridine biosynthesis pathway. Pteridines are synthesized from guanosine (B1672433) triphosphate (GTP). The pathway involves several enzymatic steps leading to the formation of various pterin (B48896) derivatives.
Caption: Biosynthesis pathway of this compound from GTP.
Experimental Protocols
Sample Preparation
The following protocols describe the extraction of this compound from urine and plasma samples.
1.1. Urine Sample Preparation
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge the urine sample at 2000 x g for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
The sample is now ready for injection into the HPLC system.
1.2. Plasma Sample Preparation
-
Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC-FLD Analysis
The following table summarizes the instrumental parameters for the HPLC-FLD analysis of this compound.
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | LiChrospher C8 RP (5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: MethanolB: 10 mM Phosphate Buffer, pH 7.0 |
| Gradient | Isocratic: 5% A and 95% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Agilent 1260 Infinity FLD or equivalent |
| Excitation Wavelength | 280 nm[2] |
| Emission Wavelength | 444 nm[2] |
Standard Curve Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 0.1 M NaOH).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
Data Presentation
The concentration of this compound in the unknown samples can be determined by interpolating their peak areas on the standard curve. The results should be expressed as ng/mL or µmol/L.
| Sample ID | Peak Area | Concentration (ng/mL) |
| Standard 1 | 15000 | 10 |
| Standard 2 | 75000 | 50 |
| Standard 3 | 150000 | 100 |
| Standard 4 | 750000 | 500 |
| Standard 5 | 1500000 | 1000 |
| Urine Sample 1 | 95000 | 63.3 |
| Plasma Sample 1 | 45000 | 30.0 |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Overall experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological samples using HPLC with fluorescence detection. The described method is sensitive, selective, and reliable, making it suitable for a wide range of research and clinical applications. Adherence to the detailed experimental procedures will ensure accurate and reproducible results.
References
Application Notes and Protocols for Isoxanthopterin Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthopterin, a pteridine (B1203161) derivative, is a significant biomarker for monitoring the activation of the cellular immune system. Its quantification in urine provides valuable insights into various pathological conditions, including inflammatory diseases, certain malignancies, and viral infections. Accurate and reproducible analysis of this compound is highly dependent on the sample preparation technique employed to remove interfering substances from the complex urine matrix.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in urine: Solid-Phase Extraction (SPE), Protein Precipitation, and Liquid-Liquid Extraction (LLE). The selection of the most appropriate method will depend on the analytical instrumentation available, the required sensitivity, and sample throughput.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described sample preparation techniques. This allows for a direct comparison to aid in method selection.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation | Liquid-Liquid Extraction (LLE) |
| Recovery | 76.9 - 121.9%[1] | ~55% (for general proteins) | Variable (highly dependent on solvent and pH) |
| Limit of Detection (LOD) | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (for oxidized pteridines)[1] | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Precision (RSD%) | ≤ 10.7% (intra- and inter-day)[1] | Not explicitly stated for this compound | Not explicitly stated for this compound |
Experimental Protocols
Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCAX) Column
This protocol is adapted from a validated method for the analysis of pteridines in urine and is suitable for isolating polar compounds like this compound.[1]
Materials:
-
Mixed-Mode Cation Exchange (MCAX) SPE cartridges (e.g., Discovery DSC-MCAX, 100 mg/3 mL)
-
Urine sample
-
50 mM Ammonium (B1175870) acetate (B1210297) (pH 6)
-
1 M Acetic acid
-
5% Ammonium hydroxide (B78521) in methanol
-
SPE manifold
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Dilute 1 mL of the supernatant with 1 mL of 50 mM ammonium acetate (pH 6).
-
-
SPE Cartridge Conditioning:
-
Condition the MCAX SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6) to remove unretained matrix components.
-
Wash the cartridge with 1 mL of 1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove residual water and non-polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method (e.g., HPLC or LC-MS).
-
Protein Precipitation with Acetonitrile (B52724)
Materials:
-
Urine sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
-
Precipitation:
-
Pipette 250 µL of the urine sample into a clean microcentrifuge tube.
-
Add 750 µL of ice-cold acetonitrile to the urine sample (a 3:1 ratio of ACN to urine).[2]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Incubation:
-
Incubate the mixture at -20°C for 20 minutes to facilitate complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the this compound, without disturbing the protein pellet.
-
Transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps to concentrate the analyte and remove the organic solvent.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method.
-
Liquid-Liquid Extraction (LLE)
This is a general protocol for the extraction of polar analytes from an aqueous matrix like urine. Specific optimization of the extraction solvent and pH will be necessary to achieve good recovery for this compound.
Materials:
-
Urine sample
-
Extraction solvent (e.g., ethyl acetate, a mixture of chloroform (B151607) and isopropanol)
-
Acid or base for pH adjustment (e.g., HCl, NaOH)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample pH Adjustment:
-
Pipette a known volume of urine (e.g., 1 mL) into a centrifuge tube.
-
Adjust the pH of the urine sample. Since this compound has acidic and basic functional groups, the optimal pH for extraction should be determined empirically. A good starting point would be to test both acidic (e.g., pH 3-4) and basic (e.g., pH 9-10) conditions.
-
-
Extraction:
-
Add a specific volume of a water-immiscible organic solvent to the pH-adjusted urine sample (e.g., a 1:2 or 1:3 ratio of urine to solvent).
-
Vortex the mixture vigorously for 1-2 minutes to ensure intimate contact between the two phases.
-
-
Phase Separation:
-
Centrifuge the mixture at a moderate speed (e.g., 3000 rpm) for 10 minutes to facilitate the separation of the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Carefully collect the organic layer, which now contains the extracted this compound, without aspirating any of the aqueous layer.
-
Repeat the extraction process (steps 2-4) on the remaining aqueous layer with a fresh portion of the organic solvent to improve recovery.
-
-
Evaporation and Reconstitution:
-
Combine the organic extracts.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature appropriate for the solvent used.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for your analytical method.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the sample preparation choice and the subsequent analytical steps, highlighting the goal of each stage.
References
Troubleshooting & Optimization
Isoxanthopterin Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of isoxanthopterin in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound has limited solubility in neutral aqueous solutions. Published data indicates a solubility of approximately 0.005 mg/mL to 0.1 mg/mL in water.[1][2] Its solubility can be significantly increased by raising the pH to alkaline conditions.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of pteridine (B1203161) compounds like this compound is pH-dependent. While alkaline conditions (pH > 8) are used to dissolve this compound, prolonged exposure to high pH may lead to degradation.[2] For experimental use, it is crucial to adjust the pH to the desired experimental range after dissolution. Some analytical methods utilize buffers at pH 7.5 or 8.5, suggesting short-term stability in this range.[2] Generally, pteridines exhibit greater stability in acidic to neutral conditions.
Q3: Is this compound sensitive to light?
A3: Yes, pteridine compounds are known to be light-sensitive, and this compound is considered a photoactive compound.[3] Exposure to light, particularly UV radiation, can lead to photodegradation. It is imperative to protect this compound solutions from light by using amber vials or wrapping containers in foil.
Q4: What is the recommended storage temperature for this compound solutions?
A4: To minimize degradation, it is recommended to store this compound stock solutions at low temperatures. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to one year), -80°C is recommended. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The solid form of this compound should be stored at temperatures below -15°C.[4]
Q5: What are the common degradation products of this compound in aqueous solutions?
A5: Specific degradation products of this compound in aqueous solutions are not extensively documented in readily available literature. However, forced degradation studies, typically involving exposure to acid, base, oxidation, heat, and light, are used to identify such products.[1][5][6] Techniques like stability-indicating HPLC methods are designed to separate the intact drug from its degradation products, which can then be characterized using mass spectrometry and NMR.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: this compound powder will not dissolve in my aqueous buffer.
-
Possible Cause: The pH of your buffer is too low to achieve the desired concentration.
-
Solution:
-
Prepare a concentrated stock solution of this compound in a dilute alkaline solution (e.g., 0.01 N to 2 N NaOH) where it is more soluble.[2]
-
Gently warm the solution (e.g., to 37°C) to aid dissolution, but avoid excessive heat which can cause degradation.
-
Once dissolved, carefully neutralize the solution to your target experimental pH with a dilute acid (e.g., HCl).
-
Perform this pH adjustment slowly while stirring to avoid localized precipitation.
-
Issue 2: My this compound solution is cloudy or has formed a precipitate.
-
Possible Cause 1: The pH of the solution has shifted, causing this compound to precipitate out.
-
Solution: Check the pH of your solution and adjust it back to a range where this compound is soluble, if appropriate for your experiment.
-
-
Possible Cause 2: The concentration of this compound exceeds its solubility limit in the final buffer composition.
-
Solution: You may need to work with a lower final concentration of this compound. Alternatively, consider the use of a co-solvent if your experimental design permits.
-
-
Possible Cause 3: For stock solutions in organic solvents like DMSO, the final concentration of the organic solvent in the aqueous buffer is too high, causing the compound to precipitate.
-
Solution: Ensure the final concentration of the organic co-solvent is kept to a minimum, typically below 1% (v/v), to maintain solubility in the aqueous phase.
-
Issue 3: I am observing inconsistent results in my experiments over time.
-
Possible Cause: The this compound in your solution may be degrading.
-
Solution:
-
Prepare fresh solutions: It is best practice to prepare this compound solutions fresh for each experiment.
-
Protect from light: Always store and handle this compound solutions in light-protected containers (e.g., amber vials).
-
Control temperature: Store stock solutions at -80°C in single-use aliquots. Avoid leaving working solutions at room temperature for extended periods.
-
Monitor for degradation: If you suspect degradation, you can analyze your solution using a stability-indicating HPLC method to check for the presence of degradation products.
-
Quantitative Data Summary
While specific kinetic data for this compound degradation under various conditions is not extensively available, the following table summarizes its known solubility. Researchers should perform their own stability studies for their specific experimental conditions.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | Water | 0.005 mg/mL | [1] |
| Water (22°C) | 0.1 mg/mL (10 mg/100 ml) | [2] | |
| 0.01 N NaOH | Soluble (e.g., 0.2 mg/mL) | [2] | |
| 2 N NaOH (pH 11.8) | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution via pH Adjustment
This protocol is suitable for experiments where organic solvents must be avoided.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Suspend the powder in a minimal volume of your target experimental buffer. The compound will not dissolve at this stage.
-
Dissolution: While stirring continuously, add a dilute solution of NaOH (e.g., 0.1 N or 1 N) dropwise until the this compound is fully dissolved. Monitor the pH to ensure it becomes sufficiently alkaline for dissolution.
-
pH Neutralization: Carefully and slowly add a dilute solution of HCl (e.g., 0.1 N or 1 N) to adjust the pH back to your desired experimental range.
-
Final Volume Adjustment: Bring the solution to the final desired volume with your experimental buffer.
-
Sterilization (if required): Filter-sterilize the final solution using a 0.22 µm syringe filter compatible with your buffer.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound (General Approach)
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound. Specific conditions will need to be optimized for your equipment and experimental setup.
-
Forced Degradation Study:
-
Prepare solutions of this compound in water or a suitable buffer.
-
Expose separate aliquots to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 48 hours.
-
Photodegradation: Expose solution to UV light (e.g., 254 nm) or sunlight for an extended period.[8]
-
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: Use a photodiode array (PDA) detector to monitor the absorbance at the λmax of this compound and to check for peak purity.
-
-
Method Validation: The method should be validated to ensure it is specific, linear, accurate, and precise for quantifying this compound and separating it from its degradation products.[5]
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. This compound | 529-69-1 | FI08026 | Biosynth [biosynth.com]
- 4. This compound | C6H5N5O2 | CID 135398700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpaonline.com [ajpaonline.com]
Proper storage and handling of isoxanthopterin standards.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of isoxanthopterin standards. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] Some suppliers may also recommend storage at temperatures below -15°C.[3] For short-term storage, 2-8°C may be acceptable, but always refer to the manufacturer's instructions. Keep the container tightly sealed to protect it from moisture.
Q2: Is this compound light-sensitive?
A2: this compound is a photoactive compound with the ability to absorb light at specific wavelengths.[3] While not always explicitly stated as a storage requirement, it is best practice to store this compound, both in solid form and in solution, protected from light to prevent potential degradation.
Q3: What is the long-term stability of this compound?
A3: When stored correctly at -20°C, solid this compound is stable for at least four years.[1][2]
Q4: How should I prepare stock solutions of this compound?
A4: this compound is soluble in water and polar organic solvents.[4] However, its aqueous solubility is low.[5] For preparing aqueous stock solutions, it may be necessary to use a small amount of a solubilizing agent or adjust the pH. One supplier suggests that to dissolve this compound, 2 N NaOH can be added to reach a pH of 11.8.[6] It is also soluble in DMSO, although one source describes it as "very slightly" soluble.[7]
Q5: What is the stability of this compound in solution?
A5: The stability of this compound in solution is dependent on the storage temperature. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q6: What are the primary safety precautions for handling this compound?
A6: While this compound is not classified as a highly hazardous substance, standard laboratory safety practices should be followed.[9] This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure you work in a well-ventilated area. In case of contact with eyes, rinse thoroughly with water.[9] If inhaled, move to fresh air.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound standard will not dissolve in water. | Low aqueous solubility of this compound. | - Increase the pH of the solution by adding a small amount of dilute NaOH (e.g., to pH 11.8) to aid dissolution. - Consider using a different solvent such as DMSO. - Gently warm the solution. |
| Prepared standard solution appears cloudy or has precipitates. | The concentration of the solution may be too high for the solvent. | - Dilute the solution with additional solvent. - Filter the solution using a 0.22 µm filter to remove any undissolved particles.[8] |
| Inconsistent experimental results using the same standard. | Degradation of the standard due to improper storage or handling. | - Prepare a fresh stock solution from solid this compound. - Ensure the stock solution is stored protected from light and at the correct temperature (-20°C or -80°C). - Avoid repeated freeze-thaw cycles by preparing aliquots.[8] |
| Yellow color of the solution seems to have faded. | Potential degradation of the this compound. | - This may indicate degradation. It is advisable to prepare a fresh standard solution. - Check the expiration date of the solid standard. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1][2] |
| Solid | <-15°C | Not specified | [3] |
| Stock Solution | -80°C | 6 months | [8] |
| Stock Solution | -20°C | 1 month | [8] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | 0.005 mg/mL | [5] |
| Water | Soluble | [4] |
| Polar Organic Solvents | Soluble | [4] |
| DMSO | Very Slightly Soluble | [7] |
Experimental Protocols
Protocol for Preparation of Aqueous this compound Standard Solution (1 mg/mL)
-
Weighing: Accurately weigh 1 mg of solid this compound in a suitable container.
-
Initial Solubilization: Add 900 µL of purified water to the solid.
-
pH Adjustment (if necessary): If the this compound does not fully dissolve, add 1N NaOH dropwise while vortexing until the solid is completely dissolved.
-
Final Volume Adjustment: Adjust the final volume to 1 mL with purified water.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential particulates.[8]
-
Storage: Store the stock solution in light-protected aliquots at -20°C for up to one month or -80°C for up to six months.[8]
Visualizations
Caption: Workflow for preparing this compound standard solutions.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. This compound | 529-69-1 | FI08026 | Biosynth [biosynth.com]
- 4. CAS 529-69-1: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C6H5N5O2 | CID 135398700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. schircks.ch [schircks.ch]
- 7. This compound | 529-69-1 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Matrix Effects in Isoxanthopterin Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming matrix effects in the quantification of isoxanthopterin. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure accurate and reproducible results in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components in a sample matrix (e.g., plasma, urine). These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification of this compound. Common interfering substances in biological matrices include phospholipids, proteins, and salts.
Q2: I am observing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can be due to several factors:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound. Consider switching from a general protein precipitation (PPT) method to a more specific solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.
-
Analyte Degradation: Pteridines, including this compound, can be sensitive to light, temperature, and pH.[1] Ensure samples are processed under subdued light and stored at -70°C. Maintaining an appropriate pH during extraction is also critical.
-
Protein Binding: this compound may bind to plasma proteins. Ensure your sample preparation method effectively disrupts these interactions.
Q3: My chromatogram shows significant peak tailing for this compound. How can I resolve this?
A3: Peak tailing for polar compounds like this compound is often caused by secondary interactions with the stationary phase.
-
Mobile Phase Modification: Adding a buffer to your mobile phase can help to minimize these interactions. For example, using a mobile phase containing ammonium (B1175870) formate (B1220265) can improve peak shape.
-
Column Choice: Consider using a column with a different stationary phase that is less prone to secondary interactions.
-
Sample Overload: Injecting too high a concentration of the analyte can also lead to peak tailing. Try diluting your sample.
Q4: I am experiencing poor sensitivity and a high baseline in my LC-MS/MS analysis of this compound. What troubleshooting steps should I take?
A4: Poor sensitivity and a high baseline are often indicative of significant matrix effects or system contamination.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to implement a more rigorous sample cleanup procedure. While protein precipitation is a quick method, it may not be sufficient to remove all interfering phospholipids. Solid-phase extraction (SPE) can provide a much cleaner sample extract.
-
Check for Contamination: Contamination from previous injections or from the mobile phase can contribute to a high baseline. Run blank injections and ensure your solvents are of high purity.
-
Optimize MS Parameters: Ensure that the mass spectrometer parameters, such as cone voltage and collision energy, are optimized for this compound to achieve the best signal-to-noise ratio.
Troubleshooting Guides
Issue 1: Inconsistent Quantification Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. |
| Sample Inhomogeneity | Ensure thorough vortexing of samples after thawing and before extraction. |
| Inconsistent Sample Preparation | Automate the sample preparation workflow if possible to minimize human error. If manual, ensure consistent timing and technique for each step. |
| Analyte Instability | Minimize the time samples are at room temperature. Process samples on ice and store extracts at low temperatures until analysis. Pteridines are known to be unstable, and their stability can be affected by freeze-thaw cycles.[1] |
Issue 2: Ion Suppression
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Incorporate a phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or plates. |
| High Salt Concentration | If using SPE, ensure the wash step effectively removes salts from the sample. If using PPT, a subsequent clean-up step may be necessary. |
| Chromatographic Co-elution | Modify the chromatographic gradient to better separate this compound from interfering matrix components. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different techniques for this compound quantification in human plasma.
| Method | Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 75 - 90 | 30 - 50 (Suppression) | Fast, simple, and inexpensive. | High level of residual matrix components, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | 15 - 30 (Suppression) | Good removal of proteins and some phospholipids. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | > 90 | < 15 (Suppression) | Excellent removal of proteins, phospholipids, and salts, resulting in a cleaner extract and reduced matrix effects.[2] | More time-consuming and expensive than PPT. Requires method development. |
Note: The values presented are typical ranges and may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Vortex the samples for 10 seconds.
-
-
Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Mandatory Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the metabolic pathway leading to the formation of this compound from pterin, catalyzed by the enzyme xanthine (B1682287) oxidase.[3]
Experimental Workflow: Sample Preparation for this compound Analysis
This workflow diagram outlines the key steps in preparing biological samples for this compound quantification by LC-MS/MS.
References
- 1. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
Technical Support Center: Isoxanthopterin and UV Light Exposure
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with isoxanthopterin, focusing on its degradation under UV light.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability under UV light a concern?
A1: this compound is a pteridine (B1203161) derivative, a type of heterocyclic compound involved in various biological processes, including pigmentation.[1] It is known to be photoactive, absorbing UV light, which can lead to its degradation.[1][2] This is a concern for researchers as its degradation can affect experimental results, especially in studies involving fluorescence where this compound is used as a biological marker.[1]
Q2: What are the typical UV absorption and emission maxima for this compound?
A2: this compound exhibits characteristic excitation and emission peaks in the UV-Vis spectrum.[3] While specific maxima can vary with the solvent and pH, it generally absorbs light in the ultraviolet spectrum.[2]
Q3: How should I store this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light. They should also be kept at a low temperature, typically refrigerated or frozen, to slow down any potential chemical reactions.
Q4: What are the expected degradation products of this compound under UV light?
A4: The photodegradation of pteridines can be complex. While specific degradation products for this compound under UV light are not extensively detailed in the provided search results, UV irradiation of similar organic molecules can lead to cleavage reactions, forming smaller molecules.[4] For pteridines, this can involve alterations to the pteridine ring structure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound fluorescence during an experiment. | Photobleaching: Continuous exposure to the excitation light source in a fluorometer is causing rapid degradation. | - Reduce the excitation light intensity or use neutral density filters.- Decrease the exposure time for each measurement.- Use a photostable mounting medium if applicable. |
| Inconsistent absorbance readings over time. | Solvent Evaporation or Degradation: The solvent may be evaporating, concentrating the sample, or reacting with this compound upon light exposure. | - Use tightly sealed cuvettes.- Run a solvent blank under the same UV exposure conditions to check for solvent degradation.- Choose a photochemically inert solvent. |
| Appearance of new peaks in HPLC or LC-MS analysis after UV exposure. | Formation of Degradation Products: The new peaks are likely photoproducts of this compound degradation.[4] | - Characterize the new peaks using mass spectrometry to identify the degradation products.- Adjust experimental conditions (e.g., lower UV dose, shorter exposure time) to minimize degradation if it is undesirable. |
| Slower than expected degradation rate. | Low UV Light Intensity: The UV lamp may be old or not emitting at the correct wavelength or intensity.Sample Matrix Effects: Components in the sample matrix may be quenching the photoreaction or acting as an inner filter.[5] | - Calibrate the UV light source using a suitable actinometer.[6]- Dilute the sample to reduce inner filter effects.- Purify the this compound sample to remove interfering substances. |
| Variability in results between experiments. | Inconsistent Experimental Conditions: Factors such as pH, temperature, and dissolved oxygen can affect fluorescence and degradation rates.[7][8] | - Strictly control and document all experimental parameters, including pH, temperature, and solvent composition.- Deoxygenate solutions by purging with nitrogen or argon if oxygen-mediated degradation is suspected. |
Quantitative Data Summary
The rate of this compound degradation is highly dependent on the experimental conditions. Below is a table summarizing hypothetical, yet plausible, photodegradation quantum yields under different conditions. The quantum yield (Φ) represents the efficiency of a photochemical process.
| Condition | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Notes |
| 1 | 254 | Phosphate (B84403) Buffer (pH 7.4) | 0.015 | High energy UV, rapid degradation expected. |
| 2 | 310 | Phosphate Buffer (pH 7.4) | 0.008 | Simulating UVB radiation. |
| 3 | 350 | Phosphate Buffer (pH 7.4) | 0.002 | Simulating UVA radiation, slower degradation. |
| 4 | 254 | Ethanol | 0.020 | Solvent can influence degradation pathways.[4] |
| 5 | 254 | Phosphate Buffer (pH 5.0) | 0.012 | pH can affect the protonation state and reactivity.[7] |
| 6 | 254 | Phosphate Buffer (pH 9.0) | 0.018 | Alkaline conditions may accelerate degradation.[7] |
Note: These values are for illustrative purposes and actual experimental values may vary.
Experimental Protocols
Protocol: Monitoring this compound Photodegradation using UV-Vis Spectroscopy
This protocol outlines a general procedure to quantify the photodegradation of this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve a known mass of this compound in the desired solvent (e.g., 10 mM phosphate buffer, pH 7.4) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Protect the stock solution from light by storing it in an amber vial and on ice.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same solvent to a working concentration that gives an initial absorbance reading between 0.5 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Determine the λmax by scanning the solution in a UV-Vis spectrophotometer.
-
-
UV Irradiation:
-
Transfer a known volume of the working solution into a quartz cuvette.
-
Place the cuvette in a controlled UV irradiation chamber or a collimated beam apparatus with a specific UV lamp (e.g., 254 nm).
-
Record the initial absorbance spectrum (t=0).
-
Expose the solution to UV light for defined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
-
Data Acquisition:
-
At each time interval, remove the cuvette from the irradiation source and immediately record the full UV-Vis absorption spectrum.
-
Monitor the decrease in absorbance at the λmax of this compound.
-
-
Data Analysis:
-
Plot the absorbance at λmax versus time.
-
Calculate the observed degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
The quantum yield can be calculated if the photon flux of the light source is known, typically determined by chemical actinometry.[6]
-
Visualizations
Caption: Experimental workflow for monitoring this compound photodegradation.
Caption: Simplified pathway of this compound photodegradation.
References
- 1. biosynth.com [biosynth.com]
- 2. archive.mcpherson.edu [archive.mcpherson.edu]
- 3. pnas.org [pnas.org]
- 4. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 5. Degradation of pharmaceuticals and metabolite in synthetic human urine by UV, UV/H2O2, and UV/PDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 8. youtube.com [youtube.com]
Troubleshooting low recovery of isoxanthopterin during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of isoxanthopterin during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low this compound recovery during extraction?
A1: Low recovery of this compound can stem from several factors, including:
-
Suboptimal pH: this compound's solubility and stability are pH-dependent. Extraction conditions outside the optimal pH range can lead to precipitation or degradation.
-
Improper Solvent Selection: The choice of solvent for both liquid-liquid extraction and the wash/elution steps in solid-phase extraction is critical. A solvent that is too weak may not efficiently extract the analyte, while a solvent that is too strong might co-extract interfering substances.
-
Degradation: this compound is susceptible to degradation under certain conditions, such as exposure to high temperatures, light, and extreme pH levels.[1][2][3][4][5]
-
Incomplete Elution from SPE Sorbent: The elution solvent may not be strong enough to release the this compound from the solid-phase extraction (SPE) sorbent.
-
Matrix Effects: Components in the biological sample (e.g., proteins, salts) can interfere with the extraction process.
Q2: How can I improve the solubility of this compound during extraction?
A2: this compound is more soluble in alkaline solutions. Adjusting the pH of your sample to a slightly alkaline range (e.g., pH 8-9) can enhance its solubility and improve extraction efficiency. However, be mindful that extreme pH values can lead to degradation.
Q3: What are the ideal storage conditions for samples containing this compound?
A3: To minimize degradation, samples should be protected from light and stored at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. Analysis of freshly collected samples is always recommended.
Q4: Can the presence of other compounds in my sample affect this compound recovery?
A4: Yes, matrix components can significantly impact recovery. High concentrations of proteins may require a protein precipitation step prior to extraction. Salts can also interfere with SPE by affecting the interaction between this compound and the sorbent.
Troubleshooting Guides
Solid-Phase Extraction (SPE)
Low recovery in SPE can occur at various stages of the process. The following guide provides a systematic approach to troubleshooting.
Problem: Low Recovery of this compound in the Eluate
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | Select a sorbent based on the polarity of this compound. A reversed-phase sorbent (e.g., C18) is a common choice. |
| Suboptimal Sample pH | Adjust the sample pH to a range where this compound is soluble and retained by the sorbent. For reversed-phase SPE, a slightly acidic pH may improve retention. |
| Inefficient Elution | Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer. Consider using a small volume of a stronger solvent. |
| Wash Solvent Too Strong | The wash solvent may be prematurely eluting the this compound. Decrease the organic solvent percentage in the wash solution. |
| Sample Overload | The amount of sample applied to the SPE cartridge may be too high, exceeding the binding capacity of the sorbent. Reduce the sample volume or use a cartridge with a larger sorbent bed. |
| Incomplete Sorbent Conditioning | Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's protocol. This ensures proper interaction between the analyte and the sorbent. |
Liquid-Liquid Extraction (LLE)
For issues encountered during liquid-liquid extraction, consider the following troubleshooting steps.
Problem: Low Concentration of this compound in the Extraction Solvent
| Potential Cause | Recommended Solution |
| Poor Solvent Selection | Choose a water-immiscible organic solvent that has a high affinity for this compound. Ethyl acetate (B1210297) is a commonly used solvent. |
| Incorrect pH of Aqueous Phase | Adjust the pH of the aqueous sample to optimize the partitioning of this compound into the organic phase. For acidic compounds, a lower pH can improve extraction into an organic solvent. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of this compound. Gentle but complete inversion of the extraction tube is recommended to avoid emulsion formation. |
| Emulsion Formation | If an emulsion forms, it can be broken by centrifugation, addition of a small amount of salt, or filtration through a phase separator. |
| Insufficient Phase Separation | Allow adequate time for the two phases to separate completely before collecting the organic layer. |
Quantitative Data Summary
The following table summarizes recovery data for pteridines using different extraction methods. Note that specific recovery rates for this compound can vary depending on the exact experimental conditions and the sample matrix.
| Extraction Method | Sorbent/Solvent System | Analyte | Sample Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction | Phenyl Sorbent | Multiple Drugs | Human Urine | >85.5 | [6] |
| Solid-Phase Extraction | Polymeric Reversed-Phase | Morphine, Clonidine | Human Plasma | ~85 (implied) | [7] |
| Liquid-Liquid Extraction | Chloroform/Acetate-Water | Resolvins | Cell Lysates | 42-64 | [8] |
| Liquid-Liquid Extraction | Not Specified | Resolvins | Cell Culture | >95 | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Urine using SPE
This protocol is a general guideline and may require optimization for specific applications.
1. Sample Preparation: a. Centrifuge a 5 mL urine sample at 3000 x g for 15 minutes to remove particulate matter. b. Adjust the pH of the supernatant to 6.0 with 0.1 M HCl or 0.1 M NaOH.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol. b. Equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent to dry.
3. Sample Loading: a. Load the prepared urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
4. Washing: a. Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities. b. Dry the cartridge under vacuum for 5 minutes.
5. Elution: a. Elute the this compound from the cartridge with 3 mL of methanol into a clean collection tube. b. Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. c. Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
Protocol 2: Extraction of Pteridines from Tissue Samples
This protocol is a general guide for the extraction of pteridines from tissue and may need to be adapted based on the specific tissue type.
1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen tissue. b. Homogenize the tissue in 1 mL of ice-cold 0.1 M phosphate (B84403) buffer (pH 7.4) using a tissue homogenizer.
2. Protein Precipitation: a. Add 200 µL of 10% trichloroacetic acid (TCA) to the homogenate. b. Vortex for 30 seconds and incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 10 minutes at 4°C.
3. Supernatant Collection: a. Carefully collect the supernatant, which contains the pteridines.
4. Oxidation (Optional, for total pteridine (B1203161) analysis): a. To oxidize reduced pteridines, an oxidation step with iodine can be introduced here, followed by quenching with ascorbic acid. This step should be optimized based on the specific pteridines of interest.
5. Analysis: a. The supernatant can be directly injected for HPLC analysis or further purified using SPE as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Factors influencing this compound stability.
References
- 1. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Stability of Isoxanthopterin in Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH-dependent stability of isoxanthopterin in various buffer systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and handling of this compound solutions.
Frequently Asked Questions (FAQs)
-
Q1: My this compound powder is not dissolving in a neutral buffer (e.g., PBS pH 7.4). What should I do?
-
A1: this compound has low solubility at neutral pH. To improve dissolution, you can increase the pH of the buffer to a more alkaline range (pH 8.0-9.0). Alternatively, you can prepare a concentrated stock solution in a dilute basic solution, such as 0.01 M NaOH, and then dilute it into your experimental buffer to the final desired concentration. Ensure the final pH of your working solution is adjusted for your experiment.
-
-
Q2: After dissolving my this compound, a precipitate forms over time. Why is this happening and how can I prevent it?
-
A2: Precipitation can occur due to supersaturation, temperature fluctuations, or changes in solvent composition. To prevent this, ensure your solution is not oversaturated. Storing and using your this compound solution at a constant temperature can also help. If you used a co-solvent like DMSO to aid initial dissolution, make sure the final concentration in the aqueous buffer does not exceed its solubility limit, which can cause the compound to precipitate out.
-
-
Q3: I am observing a change in the color of my this compound solution. What does this indicate?
-
A3: A color change in your this compound solution may be a sign of degradation. Pteridine (B1203161) compounds can be susceptible to oxidation, particularly when exposed to light and air. It is advisable to prepare solutions fresh for each experiment and to protect them from light by using amber vials or by wrapping the containers in foil.
-
-
Q4: Can I use any buffer system for my experiments with this compound?
-
A4: The choice of buffer can influence the stability of this compound. While common buffers like phosphate (B84403) and Tris are often used, they can interact with the compound differently. For instance, phosphate buffers have a buffering range of approximately pH 5.8-8.0, while Tris buffers are effective in the pH range of 7.0-9.0. It is important to consider the specific requirements of your assay and to test the stability of this compound in your chosen buffer system if long-term stability is critical.
-
-
Q5: What are the recommended storage conditions for this compound solutions?
-
A5: For long-term storage, this compound solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored as a solid, this compound is stable for years at -20°C.
-
Data Presentation: pH-Dependent Stability of Pteridine Analogs
| pH | Buffer System | Apparent Half-life (t½) at 25°C (Illustrative) | Potential Degradation Products |
| 3.0 | Citrate | Hours to Days | Hydrolysis of the pyrimidine (B1678525) ring, potential opening of the pyrazine (B50134) ring |
| 5.0 | Acetate (B1210297) | Days to Weeks | Slow hydrolysis |
| 7.4 | Phosphate | Weeks to Months | Minimal degradation, potential for slow oxidation |
| 9.0 | Tris/Borate | Days to Weeks | Base-catalyzed hydrolysis of amide bonds, potential for oxidative degradation |
| 11.0 | NaOH (dilute) | Hours to Days | Rapid hydrolysis and degradation of the heterocyclic ring system |
Note: The stability of this compound is also affected by temperature, light exposure, and the presence of oxidizing or reducing agents. The data above is intended for comparative purposes to guide buffer selection and experimental planning.
Experimental Protocols
Below are detailed methodologies for key experiments related to the preparation and stability assessment of this compound solutions.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile, high-purity water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of high-purity water to the powder to create a slurry.
-
While vortexing, add 0.1 M NaOH dropwise until the this compound is fully dissolved. The solution should become clear.
-
Adjust the pH of the solution to your desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Be cautious to avoid precipitation.
-
Bring the solution to the final desired volume with your experimental buffer.
-
For sterile applications, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Materials:
-
Prepared this compound solutions in buffers of different pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a volatile buffer like ammonium (B1175870) acetate or formate)
-
Incubator or water bath for temperature control
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration in the buffer systems and pH values to be tested.
-
Divide each solution into multiple aliquots in separate, sealed vials.
-
Place the vials in an incubator set to the desired temperature (e.g., 25°C, 37°C, or 50°C). Protect the vials from light.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove one aliquot from each condition.
-
Analyze the samples by HPLC. Monitor the peak area of the intact this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression of this plot, assuming pseudo-first-order kinetics.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Troubleshooting this compound Solution Stability
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound solution stability.
Caption: Troubleshooting Decision Tree for this compound Stability.
Proposed Degradation Pathway of this compound
This diagram illustrates the proposed degradation pathways of this compound under different pH conditions, based on the known reactivity of pteridine compounds.
Preventing oxidation of isoxanthopterin during sample preparation.
This technical support center provides guidance on preventing the oxidation of isoxanthopterin during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your samples and the reliability of your experimental results.
Troubleshooting Guides
This section addresses common issues encountered during this compound sample preparation.
Issue 1: Low or inconsistent this compound recovery.
-
Potential Cause: Oxidation of this compound during sample collection, storage, or processing. Reduced forms of pteridines are highly unstable and susceptible to oxidation from air, light, and heat.[1]
-
Troubleshooting Workflow:
A troubleshooting workflow for low this compound recovery.
Issue 2: Appearance of unexpected peaks in HPLC chromatogram.
-
Potential Cause: Degradation of this compound into various oxidation products.
-
Recommended Solution:
-
Forced Degradation Study: Intentionally expose an this compound standard to harsh conditions (e.g., strong acid, base, hydrogen peroxide, UV light) to generate potential degradation products.
-
LC-MS/MS Analysis: Analyze the stressed samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the mass of the degradation products.
-
Compare Chromatograms: Compare the chromatograms of your samples with those from the forced degradation study to identify the unexpected peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound oxidation during sample preparation?
A1: The primary causes of this compound oxidation are exposure to:
-
Atmospheric Oxygen: Reduced pteridines are susceptible to autooxidation.
-
Light: Photodegradation can occur, especially under UV or near-UV radiation.[2]
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidation.[1]
-
Inappropriate pH: Extreme pH values can promote degradation.
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.
Q2: Which antioxidants are recommended for stabilizing this compound, and at what concentrations?
A2: Dithiothreitol (B142953) (DTT) is a commonly used reducing agent to stabilize reduced pteridines.[1] While specific data for this compound is limited, general recommendations for pteridines suggest the following:
| Antioxidant | Recommended Concentration | Notes |
| Dithiothreitol (DTT) | 1-10 mM | Effective at maintaining the reduced state of sulfhydryl groups and, by extension, other susceptible molecules.[3][4][5] |
| Ascorbic Acid (Vitamin C) | 10-100 µg/mL | A common antioxidant, but its effectiveness can be concentration-dependent and it may act as a pro-oxidant in the presence of metal ions. |
Q3: What are the optimal storage conditions for samples containing this compound?
A3: To ensure long-term stability, samples should be:
-
Stored at -80°C .
-
Protected from light by using amber or foil-wrapped tubes.
-
Aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol: Extraction and Stabilization of this compound from Urine for HPLC-Fluorescence Detection
This protocol details the steps for extracting and stabilizing this compound from human urine samples prior to analysis.
-
Sample Collection:
-
Collect urine samples in sterile containers.
-
Immediately after collection, add a solution of dithiothreitol (DTT) to a final concentration of 2 mM to prevent oxidation.
-
Protect the sample from light by wrapping the container in aluminum foil.
-
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 3000 x g for 10 minutes at 4°C to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load 2 mL of the filtered urine sample onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the pteridines with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
-
Analysis:
-
Inject an appropriate volume of the reconstituted sample into the HPLC system for analysis.
-
Data Presentation
Table 1: Comparison of Antioxidant Efficacy for Pteridine Stabilization
| Antioxidant | Concentration | Analyte | Matrix | Stability Improvement (Relative to Control) | Reference |
| Dithiothreitol (DTT) | 2 mM | Dihydrobiopterin | Urine | Significant stabilization, allowing for accurate quantification | [6] |
| Ascorbic Acid | 50 µg/mL | Total Ascorbic Acid | Plasma | Stable for up to 16 hours at 4°C |
Mandatory Visualization
Biosynthesis of this compound in Insects
The following diagram illustrates the biosynthetic pathway leading to the formation of this compound from 7,8-dihydropterin (B103510) in insects.
Biosynthesis of this compound from 7,8-dihydropterin in insects.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. ijsdr.org [ijsdr.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Technical Support Center: Isoxanthopterin Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression of isoxanthopterin in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., urine, plasma).[1] This phenomenon occurs in the ion source of the mass spectrometer and can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][2]
Q2: What are the common causes of signal suppression in this compound LC-MS analysis?
A2: The primary causes of signal suppression include:
-
Matrix Components: Endogenous substances from biological samples like salts, urea, phospholipids, and proteins can interfere with the ionization of this compound.[1][3]
-
Poor Chromatographic Separation: If this compound co-elutes with matrix components, they compete for ionization, leading to a suppressed signal.
-
Suboptimal Ion Source Parameters: Incorrect settings for gas flows, temperatures, or voltages can result in inefficient ionization.
-
High Analyte Concentration: At very high concentrations, the detector response may become non-linear, which can be mistaken for suppression.
Q3: How can I identify if signal suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a common and effective method to identify regions of ion suppression.[2] This involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column but before the ion source. A stable baseline signal for this compound is established, and then a blank matrix extract is injected. A dip in the baseline signal at specific retention times indicates the presence of co-eluting matrix components causing ion suppression.
Troubleshooting Guides
Problem: Low or no signal for this compound.
Possible Cause 1: Significant Signal Suppression from Matrix.
-
Solution 1.1: Optimize Sample Preparation. For complex matrices like urine or plasma, a simple "dilute-and-shoot" method may not be sufficient.[4] Implement a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Solution 1.2: Improve Chromatographic Separation. Modify the LC gradient, change the mobile phase composition, or try a different column chemistry to separate this compound from co-eluting interferences. A study on pterins in urine successfully used a LUNA amino column for separation.[5][6]
-
Solution 1.3: Sample Dilution. If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate suppression.[4]
Possible Cause 2: Suboptimal Instrument Parameters.
-
Solution 2.1: Tune and Calibrate the Mass Spectrometer. Ensure the instrument is properly tuned and calibrated for the mass range of this compound.
-
Solution 2.2: Optimize Ion Source Parameters. Systematically optimize source parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage to maximize the this compound signal.
Problem: Poor reproducibility of this compound quantification.
Possible Cause 1: Variable Matrix Effects Between Samples.
-
Solution 1.1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for this compound is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of signal suppression, allowing for accurate correction.[2]
-
Solution 1.2: Matrix-Matched Calibrants. Prepare calibration standards in a blank matrix that is from the same biological source as the samples to mimic the matrix effects.
Quantitative Data Summary
The following table provides a representative example of how matrix effects can influence the signal of this compound and how different sample preparation methods can mitigate this effect. The values are illustrative and will vary depending on the specific matrix and analytical conditions.
| Sample Preparation Method | Matrix | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Neat Standard | - | 1,000,000 | 0 |
| Dilute-and-Shoot | Urine | 350,000 | 65 |
| Protein Precipitation | Plasma | 450,000 | 55 |
| Solid-Phase Extraction (SPE) | Urine | 850,000 | 15 |
| Solid-Phase Extraction (SPE) | Plasma | 900,000 | 10 |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression
Objective: To identify retention time regions where co-eluting matrix components cause signal suppression of this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
This compound standard solution (e.g., 100 ng/mL in initial mobile phase)
-
Extracted blank matrix (e.g., urine from a healthy volunteer)
-
Solvent blank (initial mobile phase)
Methodology:
-
System Setup:
-
Equilibrate the LC system with the analytical column and mobile phases used for this compound analysis.
-
Connect the outlet of the LC column to one port of the T-piece.
-
Connect the syringe pump containing the this compound standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable signal for this compound is observed in the mass spectrometer, inject the solvent blank. This will establish the baseline signal.
-
After the solvent blank run, inject the extracted blank matrix sample.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Data Analysis:
-
Overlay the chromatograms from the solvent blank and the blank matrix injections.
-
A significant drop in the baseline signal during the blank matrix run indicates a region of ion suppression at that retention time.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
Objective: To reduce matrix components from urine samples prior to LC-MS/MS analysis of this compound.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
Urine samples
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Methodology:
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge to remove particulates.
-
Dilute the supernatant 1:1 with water containing 0.1% formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of a suitable solvent, such as 50% methanol in water or a more organic mobile phase. For more polar compounds, a different elution solvent might be necessary, potentially containing a small amount of a weak base like ammonium hydroxide if using an anion exchange mechanism.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical workflow for troubleshooting low this compound signal.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in isoxanthopterin HPLC analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isoxanthopterin analysis using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using HPLC?
A1: this compound is a pteridine (B1203161) compound, a class of heterocyclic molecules involved in various biological processes as cofactors for enzymes.[1] Elevated levels of certain pteridines, including this compound, have been observed in the urine of patients with some types of cancer, making them potential biomarkers.[2][3] HPLC is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture, making it well-suited for measuring this compound levels in biological samples.[4]
Q2: What are the typical detection methods for this compound in HPLC analysis?
A2: this compound can be detected using UV and fluorescence detectors.[5] Fluorescence detection is often preferred due to its high sensitivity and selectivity. For synchronous fluorescence spectroscopy, detection wavelengths of 325 nm for this compound and 410 nm for the related compound xanthopterin (B1683600) have been used with a Δλ of 65 nm in a pH 8.5 buffer solution.[6]
Q3: How stable is this compound in solution?
A3: Pteridines can be sensitive to light and pH.[1][7] The stability of anthocyanins, another class of natural compounds, is affected by factors like pH, temperature, and light, suggesting that similar precautions should be taken with pteridines.[8][9] It is advisable to prepare fresh standards and samples and to protect them from light during storage and analysis. The use of a basic pH may help in dissolving pteridines without affecting their chemical structure.[1]
Troubleshooting Guide: Calibration Curve Issues
A linear and reproducible calibration curve is fundamental for accurate quantification. Below are common issues encountered with calibration curves during this compound HPLC analysis and their potential solutions.
Q4: My calibration curve is non-linear, showing a plateau at high concentrations. What could be the cause?
A4: This is a common issue that often points to detector or column saturation.
Troubleshooting Steps for High-Concentration Non-Linearity
| Potential Cause | Explanation | Recommended Solution |
| Detector Saturation | The detector response is no longer proportional to the analyte concentration at high levels. | 1. Reduce the concentration range of your calibration standards. 2. Dilute samples that fall into the non-linear range of the curve. |
| Column Overload | Injecting too much sample can exceed the column's capacity, leading to peak distortion and non-linearity.[4] | 1. Decrease the injection volume. 2. Dilute the standards and samples. |
| Analyte Solubility | The analyte may not be fully soluble in the mobile phase at high concentrations. | 1. Ensure your highest concentration standard is fully dissolved. 2. Consider modifying the mobile phase composition to improve solubility. |
Q5: My calibration curve is non-linear at the lower concentration end. What should I investigate?
A5: Non-linearity at the low end of the calibration curve can be caused by analyte adsorption or degradation.
Troubleshooting Steps for Low-Concentration Non-Linearity
| Potential Cause | Explanation | Recommended Solution |
| Analyte Adsorption | Active sites in the chromatographic system (e.g., on the column packing or in the injector) can adsorb the analyte, especially at low concentrations. | 1. Use a column with low silanol (B1196071) activity.[10] 2. Condition the column with several injections of a high-concentration standard before running the calibration curve. |
| Analyte Degradation | This compound may degrade in the sample vial or during the analysis, with the effect being more pronounced at lower concentrations. | 1. Prepare fresh standards immediately before analysis. 2. Use amber vials to protect from light.[11] |
| Integration Issues | At low concentrations, the peak may be small and difficult to integrate accurately, leading to variability. | 1. Optimize the integration parameters in your chromatography software. 2. Ensure a stable baseline for accurate peak detection. |
Q6: My calibration curve has poor reproducibility (i.e., the R-squared value is low). What are the likely causes?
A6: Poor reproducibility is often due to inconsistencies in sample preparation or injection.
Troubleshooting Steps for Poor Reproducibility
| Potential Cause | Explanation | Recommended Solution |
| Injection Volume Variability | The autosampler may not be delivering a consistent volume for each injection. | 1. Check the autosampler for air bubbles in the syringe. 2. Perform a precision test by injecting the same standard multiple times. |
| Inconsistent Sample Preparation | Errors in serial dilutions or sample handling can lead to inaccurate standard concentrations. | 1. Prepare each standard individually from a stock solution to avoid serial dilution errors. 2. Ensure all volumetric glassware is properly calibrated. |
| System Instability | Fluctuations in pump pressure or detector performance can affect peak area. | 1. Equilibrate the HPLC system until a stable baseline is achieved.[5] 2. Check for leaks in the system. |
Experimental Protocols
General Protocol for this compound HPLC Analysis
This protocol is a general guideline. Method optimization is recommended for specific applications.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[12] |
| Mobile Phase | Acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[5][10] |
| Detection | Fluorescence: Excitation and emission wavelengths should be optimized for this compound. Synchronous fluorescence has been used with λex/λem = 325 nm (Δλ = 65 nm).[6] |
| Flow Rate | 1.0 mL/min.[4] |
| Injection Volume | 10-20 µL.[5] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C). |
Sample Preparation from Biological Fluids (e.g., Urine)
-
Protein Precipitation : Add cold acetonitrile to the sample to precipitate proteins.[5]
-
Vortexing : Mix the sample vigorously.[5]
-
Centrifugation : Centrifuge to pellet the precipitated proteins.[5]
-
Supernatant Collection : Collect the supernatant containing the analyte.[5]
-
Evaporation : Dry the supernatant under a stream of nitrogen.[5]
-
Reconstitution : Reconstitute the dried residue in the mobile phase.[5]
-
Filtration : Filter the sample through a 0.22 µm syringe filter before injection.[5]
Visualizations
Caption: A workflow for troubleshooting common HPLC calibration curve issues.
Caption: A simplified diagram of the pteridine biosynthetic pathway leading to this compound.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Establishing Pteridine Metabolism in a Progressive Isogenic Breast Can" by Lindsey Rasmussen, Zachary Foulks et al. [scholarsmine.mst.edu]
- 4. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Xanthopterin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Identifying and resolving co-eluting peaks with isoxanthopterin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxanthopterin. Our goal is to help you identify and resolve common issues, particularly those related to co-eluting peaks during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a pteridine (B1203161) derivative, a class of heterocyclic compounds involved in various biological processes.[1] It serves as a substrate for the enzyme this compound deaminase and has been identified as a potential biomarker for certain pathological conditions, including cancer and inflammatory diseases.[2][3] Accurate quantification of this compound in biological fluids like urine and serum is crucial for clinical research and diagnostic development.[2][3]
Q2: What are the common analytical methods for this compound detection?
A2: The most common analytical methods for this compound detection are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6] These techniques are often coupled with fluorescence or mass spectrometry detectors for sensitive and selective quantification.[2][4]
Q3: What does "co-eluting peaks" mean in the context of this compound analysis?
A3: Co-eluting peaks occur when this compound and one or more other compounds are not fully separated by the chromatographic system and elute from the column at or very near the same time. This results in overlapping chromatographic peaks, which can lead to inaccurate identification and quantification of this compound. Common co-eluents with this compound in biological samples include other pteridines like xanthopterin (B1683600) and biopterin.
Q4: How can I identify if I have a co-elution problem with my this compound peak?
A4: Identifying co-elution can be challenging, especially if the peaks completely overlap. Here are a few indicators:
-
Peak Shape Distortion: Look for non-symmetrical peaks, such as those with shoulders, tailing, or fronting.[7][8]
-
Inconsistent Ratios: If using a mass spectrometer, monitor multiple ion transitions for this compound. A change in the ratio of these ions across the peak can indicate the presence of an interfering compound.
-
Spectral Inconsistency: For diode array detectors (DAD) or photodiode array (PDA) detectors, the UV-Vis spectrum will not be pure across the entire peak if another compound is co-eluting.
Troubleshooting Guide: Resolving Co-eluting Peaks with this compound
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of this compound.
Problem 1: Poor resolution between this compound and other pteridines (e.g., xanthopterin).
Solution: Optimizing the chromatographic conditions is key to improving the separation of closely related pteridines.
Experimental Protocol: Method Optimization for Pteridine Separation
-
Column Selection:
-
Reversed-Phase (RP) Chromatography: While standard C18 columns can be used, consider using a C8 or a polar-embedded column for better selectivity towards polar compounds like pteridines.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. Columns with amide or diol stationary phases can provide good retention and separation of pteridines.[9][10][11]
-
Ion-Exchange Chromatography: Cation-exchange chromatography can also be effective for separating pteridines based on their charge characteristics.[3]
-
Amino Columns: Amino-terminated stationary phases have shown success in separating pteridine isomers.[1][4]
-
-
Mobile Phase Optimization:
-
pH Adjustment: The retention of pteridines is highly dependent on the pH of the mobile phase due to their ionizable functional groups.[10] Experiment with a pH range around the pKa values of the analytes to maximize selectivity. A pH between 4 and 7 is often a good starting point for pteridine separation on reversed-phase columns.
-
Buffer Selection and Concentration: Use a buffer to maintain a stable pH. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are volatile and compatible with mass spectrometry. Varying the buffer concentration can also influence selectivity.[10]
-
Organic Modifier: Acetonitrile (B52724) is a common organic modifier for both reversed-phase and HILIC separations of pteridines. Adjusting the percentage of acetonitrile in the mobile phase will alter the retention times and can improve resolution.
-
Table 1: Effect of Mobile Phase pH on the Resolution of this compound and Xanthopterin
| Mobile Phase pH | Resolution (Rs) | Peak Tailing Factor (this compound) |
| 3.0 | 0.8 | 1.5 |
| 4.5 | 1.6 | 1.2 |
| 6.0 | 1.4 | 1.3 |
| 7.5 | 1.1 | 1.4 |
| Illustrative data based on typical chromatographic behavior. |
dot
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Problem 2: Matrix effects from complex biological samples are causing co-elution and ion suppression/enhancement.
Solution: Implementing an effective sample preparation protocol can significantly reduce matrix interferences.
Experimental Protocol: Sample Preparation to Minimize Matrix Effects
-
Protein Precipitation (PPT):
-
This is a simple and fast method to remove the bulk of proteins from samples like plasma or serum.
-
Procedure: Add a 3:1 ratio of cold acetonitrile to your sample. Vortex thoroughly and then centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be directly injected or further processed.
-
Note: PPT may not remove all matrix components, such as phospholipids, which can still cause ion suppression.[12]
-
-
Solid-Phase Extraction (SPE):
-
SPE provides a more thorough cleanup than PPT and can be tailored to the specific properties of this compound.
-
Procedure:
-
Select a Sorbent: A polymeric reversed-phase or a mixed-mode cation exchange sorbent can be effective for retaining pteridines.
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by an equilibration with water or a suitable buffer.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.
-
Elution: Elute this compound and other retained pteridines with a stronger solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase.
-
-
-
Dilute-and-Shoot:
-
For samples where this compound concentrations are sufficiently high, a simple dilution of the sample with the mobile phase can be an effective way to reduce matrix effects.[13] This approach is fast and minimizes sample handling.
-
Table 2: Comparison of Sample Preparation Techniques for this compound Analysis in Plasma
| Sample Preparation Method | Recovery of this compound (%) | Matrix Effect (%) |
| Protein Precipitation | 85 - 95 | -40 to -60 |
| Solid-Phase Extraction | 90 - 105 | -10 to +5 |
| Dilute-and-Shoot (1:10) | ~100 (relative to diluted standard) | -20 to -30 |
| Illustrative data representing typical performance. |
dot
Caption: Workflow of different sample preparation techniques.
Problem 3: this compound peak is tailing, leading to poor integration and reduced resolution.
Solution: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.
Troubleshooting Steps for Peak Tailing:
-
Check for Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing.
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups.
-
Mobile Phase pH: Operating at a lower pH (e.g., < 3) can protonate the silanol groups, reducing their interaction with basic analytes.
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (use with caution as it can be detrimental to some columns and MS systems), to the mobile phase can block the active silanol sites.
-
-
Ensure Sample Solvent is Compatible: The solvent in which the sample is dissolved should be weaker than or similar in strength to the initial mobile phase to avoid peak distortion.
-
Inspect the HPLC System:
-
Column Frit: A partially blocked column inlet frit can cause peak distortion. Try back-flushing the column (if the manufacturer's instructions permit) or replace the column.
-
Dead Volume: Excessive tubing length or poor connections can lead to extra-column band broadening and peak tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.[8]
-
dot
Caption: Logical relationships between peak tailing causes and solutions.
References
- 1. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of unconjugated pteridines by high-pressure cation-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatography rp-hplc method: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromtech.com [chromtech.com]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Reproducibility in Isoxanthopterin Fluorescence Measurements
Welcome to the technical support center for isoxanthopterin fluorescence measurements. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and accuracy of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clearly structured tables.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound fluorescence?
A1: this compound typically exhibits a violet fluorescence under UV light. For accurate measurements, it is recommended to use an excitation wavelength (λex) of approximately 345 nm and an emission wavelength (λem) of around 410 nm.[1] However, these values can be influenced by the solvent and pH of the solution. It is always best practice to determine the optimal excitation and emission maxima for your specific experimental conditions by running a full excitation and emission scan.
Q2: How does pH affect this compound fluorescence?
A2: The pH of the solution can significantly impact the fluorescence intensity of this compound. Generally, this compound is weakly basic and its solubility and fluorescence intensity can increase in alkaline conditions (pH > 8).[2] For reproducible measurements, it is crucial to use a buffered solution to maintain a constant pH throughout your experiment. A KH2PO4-NaOH buffer at pH 8.5 has been successfully used for the synchronous fluorescence spectroscopy of this compound.
Q3: What solvents are suitable for this compound fluorescence measurements?
A3: this compound has low solubility in water and many organic solvents.[2] To overcome this, stock solutions are often prepared in a dilute basic solution, such as 0.01 M NaOH. For the final measurement, the stock solution is then diluted into the desired experimental buffer. The choice of solvent can affect the fluorescence quantum yield and the position of the excitation and emission maxima. Therefore, consistency in the solvent used is critical for reproducibility.
Q4: Is this compound susceptible to photobleaching?
A4: Like many fluorescent molecules, this compound can be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[3][4] To minimize photobleaching, it is advisable to:
-
Minimize the exposure time of the sample to the excitation light.
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Prepare fresh solutions and protect them from light, especially prolonged exposure to UV light.
Q5: What are common interfering substances in biological samples?
A5: When measuring this compound fluorescence in biological matrices such as urine or plasma, other endogenous or exogenous compounds can interfere with the measurement.[5] These include:
-
Other Pteridines: Compounds like xanthopterin (B1683600) have overlapping fluorescence spectra with this compound. Chromatographic separation (e.g., HPLC) is often necessary to distinguish them.
-
Riboflavin (Vitamin B2): This vitamin is highly fluorescent and can be a significant source of interference.
-
Colored Compounds: Molecules that absorb light at the excitation or emission wavelengths of this compound can lead to inaccurate readings due to the inner filter effect.[6]
-
Quenching Agents: Paramagnetic metal ions and dissolved oxygen can decrease fluorescence intensity through quenching.[6]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for this compound (around 345 nm excitation and 410 nm emission). Perform a new scan to confirm the maxima for your specific conditions. |
| Low this compound Concentration | Ensure that the concentration of this compound in your sample is within the detection limits of your instrument. Prepare a fresh, more concentrated standard to verify instrument response. |
| Precipitation of this compound | Due to its low solubility, this compound may precipitate out of solution, especially at neutral or acidic pH. Visually inspect your sample for any precipitate. Try adjusting the pH to a more alkaline value (e.g., pH 8.5) or using a small amount of a co-solvent if your experimental design allows. |
| Fluorescence Quenching | The presence of quenching agents in your sample (e.g., heavy metal ions, dissolved oxygen) can significantly reduce the fluorescence signal.[6] If possible, de-gas your solutions or use a metal chelator. |
| Instrument Malfunction | Check the instrument's light source and detector to ensure they are functioning correctly. Run a standard fluorophore with known properties to confirm instrument performance. |
Issue 2: High Background Fluorescence or Unexplained Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Glassware | Use high-purity, spectroscopy-grade solvents and thoroughly clean all glassware to remove any fluorescent contaminants. Run a blank sample containing only the solvent/buffer to check for background fluorescence. |
| Presence of Interfering Substances | If working with biological samples, consider the presence of other fluorescent molecules (e.g., other pteridines, riboflavin).[5] Sample purification or chromatographic separation (HPLC) may be necessary. |
| Raman Scattering | The solvent itself can produce a Raman scattering peak, which may be mistaken for a fluorescence peak. To identify a Raman peak, change the excitation wavelength; a Raman peak will shift in wavelength along with the excitation wavelength, while a fluorescence peak will not. |
| Light Leaks | Ensure that the sample chamber of the fluorometer is completely light-tight to prevent stray light from reaching the detector. |
Issue 3: Poor Reproducibility of Measurements
| Possible Cause | Troubleshooting Step |
| Fluctuations in pH | Small changes in pH can lead to significant variations in fluorescence intensity. Always use a buffer to maintain a stable pH. |
| Temperature Variations | Fluorescence intensity is often temperature-dependent, with higher temperatures generally leading to lower intensity.[7] Ensure all measurements are performed at a constant and recorded temperature. Use a temperature-controlled cuvette holder if available. |
| Photobleaching | If samples are exposed to the excitation light for varying amounts of time, photobleaching can lead to inconsistent results.[3][4] Standardize the light exposure time for all samples. |
| Sample Instability | This compound solutions may not be stable over long periods, especially when exposed to light.[2] Prepare fresh solutions for each experiment and store stock solutions in the dark at a low temperature. |
| Instrument Drift | The performance of the fluorometer's lamp and detector can drift over time. Calibrate the instrument regularly and run a reference standard periodically during long experiments to monitor for any drift. |
Data Presentation
Table 1: Factors Affecting this compound Fluorescence Measurements
| Parameter | Effect on Fluorescence | Recommendations for Reproducibility |
| pH | Intensity can increase in alkaline conditions. Spectral shifts may occur. | Use a buffer to maintain a constant pH (e.g., pH 8.5). |
| Temperature | Generally, increasing temperature decreases fluorescence intensity.[7] | Maintain a constant temperature for all measurements. |
| Solvent | Polarity and viscosity can affect quantum yield and spectral position. | Use the same solvent and composition for all samples and standards. |
| Concentration | At high concentrations, the inner filter effect can lead to non-linear responses. | Work within a concentration range where fluorescence is linear with concentration. |
| Interfering Substances | Can cause quenching, spectral overlap, or inner filter effects. | Purify samples or use chromatographic separation when necessary. |
| Photobleaching | Irreversible loss of fluorescence upon light exposure.[3][4] | Minimize light exposure time and intensity. |
Experimental Protocols
Protocol 1: Standard Measurement of this compound Fluorescence
This protocol provides a general guideline for the fluorometric measurement of this compound. Instrument-specific parameters may need to be adjusted.
-
Preparation of Stock Solution:
-
Due to low aqueous solubility, prepare a stock solution of this compound (e.g., 1 mg/mL) in a dilute basic solution (e.g., 0.01 M NaOH).
-
Store the stock solution in a dark, airtight container at 4°C.
-
-
Preparation of Working Standards and Samples:
-
Dilute the stock solution with the chosen experimental buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.5) to prepare a series of working standards with known concentrations.
-
Prepare your unknown samples in the same buffer. If necessary, perform sample clean-up or extraction to remove interfering substances.
-
-
Instrument Setup and Calibration:
-
Turn on the fluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable output.
-
Set the excitation wavelength to ~345 nm and the emission wavelength to ~410 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Calibrate the instrument using a known fluorescence standard if required by your laboratory's standard operating procedures.
-
-
Measurement:
-
Measure the fluorescence of a blank sample (buffer only) to determine the background signal.
-
Measure the fluorescence intensity of your working standards, starting from the lowest concentration.
-
Measure the fluorescence intensity of your unknown samples.
-
Ensure that the cuvette is clean and properly placed in the sample holder for each measurement.
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Create a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of this compound in your unknown samples by interpolating their fluorescence intensity on the standard curve.
-
Visualizations
Caption: Simplified pteridine (B1203161) biosynthesis pathway leading to this compound.
Caption: Troubleshooting workflow for this compound fluorescence measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating Isoxanthopterin as a Biomarker for Hyperphenylalaninemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isoxanthopterin with established biomarkers for hyperphenylalaninemia (HPA), a group of inherited metabolic disorders characterized by elevated levels of phenylalanine in the blood. The most common form of HPA is Phenylketonuria (PKU), caused by a deficiency of the enzyme phenylalanine hydroxylase (PAH). However, defects in the synthesis or regeneration of the cofactor tetrahydrobiopterin (B1682763) (BH4) can also lead to HPA. Differentiating between these forms is critical for appropriate patient management. This document outlines the experimental data supporting the use of this compound, particularly in the differential diagnosis of 6-pyruvoyltetrahydropterin synthase (PTPS) deficiency, a common cause of BH4 deficiency.
Comparative Analysis of Biomarkers for Hyperphenylalaninemia
The diagnosis and management of hyperphenylalaninemia rely on the measurement of several key biomarkers. While plasma phenylalanine concentration is the primary screening marker, analysis of pterins in urine is crucial for the differential diagnosis of BH4 deficiencies.
Quantitative Data Summary
The following tables summarize the typical quantitative levels of key biomarkers in healthy individuals and patients with different forms of hyperphenylalaninemia.
Table 1: Plasma Amino Acid Concentrations in Hyperphenylalaninemia
| Biomarker | Healthy Control | Phenylalanine Hydroxylase (PAH) Deficiency (PKU) | 6-Pyruvoyltetrahydropterin Synthase (PTPS) Deficiency |
| Phenylalanine (Phe) | 30-90 µmol/L | >120 µmol/L (can exceed 1200 µmol/L in classic PKU) | Moderately elevated, typically >120 µmol/L |
| Tyrosine (Tyr) | 40-100 µmol/L | Normal to decreased | Often decreased |
| Phenylalanine/Tyrosine Ratio | < 2 | > 3 | Often elevated |
Table 2: Urinary Pterin (B48896) Levels in the Differential Diagnosis of Hyperphenylalaninemia
| Biomarker | Healthy Control | Phenylalanine Hydroxylase (PAH) Deficiency | 6-Pyruvoyltetrahydropterin Synthase (PTPS) Deficiency |
| Neopterin (B1670844) (N) | Normal | Normal to slightly elevated | Markedly elevated |
| Biopterin (B10759762) (B) | Normal | Elevated | Markedly decreased |
| Neopterin/Biopterin Ratio | Normal | Normal to slightly elevated | Markedly elevated |
| Biopterin % (B / (N+B)) | > 10% | Normal to slightly decreased | < 5.0%[1] |
| This compound (Iso) | Normal | Normal to slightly elevated | Decreased |
| This compound % (Iso / (N+B+Iso)) | Normal | Normal to slightly decreased | < 9.5%[1] |
Table 3: Diagnostic Cut-off Values for Urinary Pterins in PTPS Deficiency
| Biomarker | Diagnostic Cut-off for PTPS Deficiency |
| Biopterin (B) | < 0.17 mmol/mol creatinine[1] |
| Biopterin % (B%) | < 5.0%[1] |
| This compound % (Iso%) | < 9.5%[1] |
Recent studies have highlighted the value of this compound, particularly when expressed as a percentage of total pterins (Iso%), in improving the diagnostic accuracy for PTPS deficiency. The addition of Iso% to the standard panel of neopterin and biopterin has been shown to reduce the rate of misdiagnosis[1]. Specifically, a combination of urinary biopterin, biopterin percentage, and this compound percentage significantly reduces the false-positive rate for PTPS deficiency[1].
Experimental Protocols
The accurate quantification of pterins is essential for the differential diagnosis of hyperphenylalaninemia. The most common method employed is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol for Urinary Pterin Analysis by HPLC with Fluorescence Detection
This protocol outlines the steps for the simultaneous measurement of neopterin, biopterin, and this compound in urine.
1. Sample Collection and Preparation:
-
Collect a random urine sample. Protect the sample from light to prevent degradation of light-sensitive pterins.
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample with a diluent solution (e.g., a solution containing a known concentration of an internal standard).
2. Oxidation:
-
To convert reduced pterins to their fluorescent oxidized forms, an oxidation step is necessary. This is typically achieved by adding an oxidizing agent, such as iodine or manganese dioxide, under both acidic and alkaline conditions in separate aliquots. This differential oxidation allows for the subsequent calculation of the different pterin forms.
3. Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector is used.
-
Column: A reversed-phase C18 column is commonly employed for the separation of pterins.
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer with a small percentage of an organic modifier like methanol. The exact composition may need optimization based on the specific column and system used.
-
Elution: Isocratic elution is often sufficient for the separation of the target pterins.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.
4. Detection:
-
Fluorescence Detector: Pterins are naturally fluorescent. The fluorescence detector is set to an excitation wavelength of approximately 350-360 nm and an emission wavelength of around 440-450 nm.
5. Quantification:
-
The concentration of each pterin is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a standard. Results are typically normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Visualizing the Pathways and Workflows
Phenylalanine Metabolism and the Role of Tetrahydrobiopterin
The following diagram illustrates the central role of phenylalanine hydroxylase and its cofactor, tetrahydrobiopterin (BH4), in the metabolism of phenylalanine. In PTPS deficiency, the synthesis of BH4 is impaired, leading to the accumulation of phenylalanine and a deficiency of downstream products.
Caption: Phenylalanine metabolism and BH4 synthesis pathway.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker, such as this compound for hyperphenylalaninemia, follows a structured workflow to establish its clinical utility.
Caption: Workflow for biomarker validation.
References
Isoxanthopterin vs. Xanthopterin: A Comparative Guide for Cancer Biomarker Research
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable and non-invasive cancer biomarkers is a cornerstone of modern oncology research. Among the myriad of molecules under investigation, the pteridine (B1203161) derivatives isoxanthopterin and xanthopterin (B1683600) have emerged as potential candidates. Both are metabolites in the folate pathway and their levels have been observed to be altered in the presence of malignancy. This guide provides an objective comparison of this compound and xanthopterin as cancer biomarkers, supported by experimental data, to aid researchers in their ongoing efforts to develop novel diagnostic and prognostic tools.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the utility of this compound and xanthopterin as cancer biomarkers.
Table 1: Comparative Cytotoxicity in MCF-7 Human Breast Adenocarcinoma Cells
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | MCF-7 | MTS | 103 ± 9[1][2] |
| Xanthopterin | MCF-7 | MTS | 109 ± 13[1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Urinary Levels in Cancer Patients vs. Healthy Controls
| Cancer Type | This compound Level | Xanthopterin Level | Reference |
| General Cancer Patients | Significantly Decreased | Significantly Increased | [3] |
| Stomach Cancer | Significantly Elevated (P < 0.01) | No Significant Change | [4] |
| Breast Cancer (Pathological Specimens) | Significantly Higher | Significantly Higher | [5] |
| Bladder Cancer | Potential Biomarker | - | [6] |
Experimental Protocols
MTS Assay for Cell Viability
This protocol is based on the methodology used to determine the cytotoxic effects of this compound and xanthopterin on the MCF-7 breast cancer cell line.[1]
Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MCF-7 human breast adenocarcinoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Xanthopterin
-
MTS reagent (containing an electron coupling reagent)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells in their exponential growth phase.
-
Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and xanthopterin in the culture medium.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Include control wells with medium only and vehicle-treated cells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTS Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the compound concentration to determine the IC50 value.
-
Analysis of Urinary Pteridines by Synchronous Fluorescence Spectroscopy
This method allows for the simultaneous determination of this compound and xanthopterin in urine samples.[4]
Objective: To quantify the levels of this compound and xanthopterin in human urine.
Materials:
-
Urine samples
-
0.45 µm membrane filters
-
pH 8.5 KH2PO4-NaOH buffer
-
Synchronous fluorescence spectrophotometer
Procedure:
-
Sample Preparation:
-
Filter urine samples through a 0.45 µm membrane filter.
-
-
Spectroscopic Analysis:
-
Dilute the filtered urine sample with the pH 8.5 buffer.
-
Obtain the synchronous fluorescence spectra with a constant wavelength difference (Δλ) of 65 nm.
-
Set the detection wavelengths to 325 nm for this compound and 410 nm for xanthopterin.
-
-
Quantification:
-
Determine the concentrations of this compound and xanthopterin based on the fluorescence intensity at their respective detection wavelengths, using a standard curve for calibration.
-
Signaling Pathways and Mechanisms
While the direct signaling pathways of this compound and xanthopterin in cancer are not yet fully elucidated, their metabolism is closely linked to the enzyme xanthine (B1682287) oxidoreductase (XOR) .[7][8][9][10] XOR catalyzes the conversion of pterin (B48896) to this compound.[8] Studies have shown that XOR activity is often dysregulated in cancer.[7][9] For instance, XOR activity is inversely correlated with breast cancer tumorigenicity.[8] This suggests that the altered levels of this compound and xanthopterin in cancer may be a consequence of dysregulated XOR activity and the overall metabolic reprogramming that occurs in tumor cells.
Visualizations
Caption: Workflow for determining cell viability using the MTS assay.
Caption: Simplified pteridine metabolism and the role of XOR.
Discussion and Future Directions
The available data presents a complex and sometimes contradictory picture of this compound and xanthopterin as cancer biomarkers. While their cytotoxicity against breast cancer cells is comparable, their levels in patient samples vary significantly depending on the cancer type. For instance, xanthopterin appears to be generally elevated in the urine of cancer patients, while this compound is decreased.[3] However, in stomach cancer, this compound is elevated while xanthopterin remains unchanged.[4] In breast cancer tissue, both are found at higher levels.[5]
These discrepancies highlight the need for more comprehensive, large-scale studies that compare the levels of both pteridines across a wide range of cancer types. Such studies should employ standardized analytical methods and normalization strategies, such as using urine specific gravity, to ensure data comparability.[5]
Furthermore, research into the direct signaling roles of this compound and xanthopterin in cancer is warranted. While their association with XOR provides an initial clue, understanding their downstream effects on cellular pathways could reveal novel therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of xanthopterin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Xanthine oxidoreductase in cancer: more than a differentiation marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The double faced role of xanthine oxidoreductase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Urinary Isoxanthopterin: A Comparative Guide to its Clinical Validation in Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of urinary isoxanthopterin as a diagnostic biomarker against other alternatives, supported by experimental data. It is designed to inform researchers, scientists, and drug development professionals on the current clinical validation status of this pteridine (B1203161) metabolite.
Introduction to Urinary this compound as a Biomarker
This compound is a pteridine compound that has garnered interest as a potential non-invasive biomarker for various pathological conditions. Pteridines are heterocyclic compounds that play a role in various biological processes, and their urinary excretion levels can be altered in response to disease states, particularly those involving immune activation and oxidative stress.[1] Elevated levels of urinary this compound have been reported in several diseases, most notably in various forms of cancer and, more recently, in cardiovascular conditions.[1][2] This guide will delve into the clinical evidence supporting the use of urinary this compound, compare its diagnostic performance with established biomarkers, and provide detailed experimental protocols for its measurement.
Comparative Analysis of Diagnostic Performance
The diagnostic utility of a biomarker is primarily assessed by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic (ROC) Curve (AUC). While direct head-to-head comparative studies for urinary this compound against all established biomarkers are limited, this section synthesizes the available data to provide a comparative overview.
Cancer Diagnosis
Urinary this compound levels have been found to be significantly higher in patients with various cancers, including breast, lung, and stomach cancer, when compared to healthy individuals.[3]
Comparison with Established Cancer Biomarkers
| Disease | Urinary this compound (Performance Metric) | Established Biomarker | Performance Metric of Established Biomarker |
| Breast Cancer | Data on sensitivity and specificity are not consistently reported in direct comparison. However, studies show significantly elevated levels in patients with breast cancer.[3] | CA 15-3 (Cancer Antigen 15-3) | Sensitivity for recurrence detection: ~82%[4] Specificity for recurrence detection: ~80.85%[4] Generally low sensitivity in early-stage disease.[5] |
| Lung Cancer | Significantly higher levels observed in lung cancer patients compared to healthy controls.[6] | CYFRA 21-1 (Cytokeratin-19 Fragment) | Sensitivity for NSCLC: ~65.7% - 80%[7] Specificity for NSCLC: ~94% - 100%[7][8] AUC for lung cancer diagnosis: 0.48 - 0.83[8] |
| Colorectal Cancer | Limited specific data available for direct comparison. | CEA (Carcinoembryonic Antigen) | Sensitivity for Stage I-IV: 4-65%[9] Overall Specificity: ~70%[9] AUC for CRC diagnosis (in combination with other markers): Can reach up to 0.897[10] |
Note: The performance metrics for established biomarkers can vary depending on the study population, disease stage, and analytical method used. The data presented for urinary this compound is largely based on observations of elevated levels rather than established sensitivity and specificity from large-scale validation studies.
Cardiovascular Disease
Recent studies have explored the role of urinary this compound as a marker of oxidative stress in cardiovascular diseases, particularly heart failure.
Comparison with Established Cardiovascular Biomarkers
| Disease | Urinary this compound (Performance Metric) | Established Biomarker | Performance Metric of Established Biomarker |
| Heart Failure | A cut-off of 0.93 μmol/g creatinine (B1669602) was associated with a significantly higher cumulative incidence of cardiovascular death or heart failure readmission (71% vs. 16%).[2] AUC to predict the primary outcome was not explicitly stated but a higher concentration was an independent predictor.[2] | NT-proBNP (N-terminal pro-B-type natriuretic peptide) | Widely used for diagnosis and prognosis of heart failure with high sensitivity and specificity. |
Other Conditions
Urinary this compound has also been investigated in other disease contexts:
-
6-pyruvoyltetrahydropterin synthase (PTPS) deficiency: The inclusion of this compound percentage (Iso%) in the urinary pterin (B48896) analysis scheme has been shown to improve the diagnostic accuracy for PTPS deficiency by 9-19% and reduce the rate of misdiagnosis.[11]
-
Inflammatory and Autoimmune Diseases: While neopterin (B1670844), another pteridine, is a more established marker of cellular immune activation in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus, the specific role and comparative diagnostic performance of this compound in these conditions are less well-documented.[12][13][14][15][16]
Signaling Pathways and Experimental Workflows
Guanine Triphosphate (GTP) to Pteridines Pathway
The biosynthesis of pteridines, including this compound, originates from guanosine (B1672433) triphosphate (GTP). This pathway is crucial as its dysregulation can lead to altered levels of urinary pteridines, reflecting underlying pathological processes.
Caption: Simplified metabolic pathway from GTP to various pteridines, including this compound.
Experimental Workflow for Clinical Validation
The clinical validation of a urinary biomarker like this compound involves a multi-step process from sample collection to data analysis.
Caption: A generalized workflow for the clinical validation of urinary this compound as a biomarker.
Experimental Protocols
Accurate and reproducible measurement of urinary this compound is critical for its clinical validation. The following are detailed methodologies for commonly used analytical techniques.
Sample Collection and Handling
Proper sample collection and handling are paramount to ensure the stability and integrity of pteridines.
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Protection from Light: Pteridines are light-sensitive. Wrap the collection container in aluminum foil immediately after collection.
-
Storage: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, samples must be frozen at -20°C or, ideally, -80°C.
-
Thawing: When ready for analysis, thaw samples at room temperature and protect them from light.
Sample Preparation for Analysis
Most analytical methods require a sample preparation step to remove interfering substances and to convert pteridines to a stable, oxidized form.
-
Oxidation: To a urine aliquot, add an oxidizing agent such as manganese dioxide (MnO₂) or a solution of iodine in potassium iodide. This step converts reduced and unstable pteridines to their more stable oxidized forms.
-
Incubation: Incubate the mixture in the dark for a specified period (e.g., 30-60 minutes) at room temperature.
-
Termination of Oxidation: Stop the oxidation reaction by adding a reducing agent like ascorbic acid.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any solid material (e.g., excess MnO₂). Filter the supernatant through a 0.22 µm or 0.45 µm filter to remove particulates before injection into the analytical instrument.[17][18]
-
Dilution: The sample may need to be diluted with the mobile phase or an appropriate buffer to bring the analyte concentration within the linear range of the instrument.[18]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition and pH are optimized to achieve good separation of pteridines.
-
Flow Rate: A flow rate of around 1.0 mL/min is typical.
-
Detection: Pteridines are naturally fluorescent. The fluorescence detector is set to an excitation wavelength of approximately 350-370 nm and an emission wavelength of around 440-460 nm.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of urinary pteridines.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
Column: A reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used depending on the specific method.
-
Mobile Phase: Similar to HPLC, a combination of an aqueous buffer and an organic solvent is used. The mobile phase composition is optimized for both chromatographic separation and ionization in the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.
-
Quantification: An internal standard (ideally a stable isotope-labeled version of this compound) is added to the samples and calibrators to correct for matrix effects and variations in instrument response. A calibration curve is constructed to determine the concentration of this compound in the samples.
Conclusion
Urinary this compound shows promise as a non-invasive biomarker for several diseases, particularly in the realm of oncology and cardiovascular disease. Its levels are consistently reported to be elevated in these conditions. However, for its widespread clinical adoption, further large-scale validation studies are imperative. A critical need exists for studies that directly compare the diagnostic performance of urinary this compound with currently accepted clinical biomarkers to unequivocally establish its sensitivity, specificity, and overall clinical utility. The detailed experimental protocols provided in this guide aim to facilitate standardized and reproducible research in this evolving field, ultimately paving the way for the potential integration of urinary this compound into routine diagnostic practice.
References
- 1. The role of urinary pteridines as disease biomarkers [degruyterbrill.com]
- 2. Urinary this compound in Heart Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on Urinary Candidate Metabolome for the Early Detection of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evaluation of Urinary HE4, CEA, ProGRP, CYFRA 21-1 and NSE in the Diagnosis of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Noninvasive urinary protein signatures associated with colorectal cancer diagnosis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of urinary biomarkers of colorectal cancer: Towards the development of a colorectal screening test in limited resource settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of this compound as a new pterin marker in the differential diagnosis of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neopterin as a marker for immune system activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary neopterin in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A systematic review and meta-analysis of neopterin in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urinary neopterin reflects clinical activity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary neopterin index as a measure of rheumatoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Profiles of Isoxanthopterin and Xanthopterin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of isoxanthopterin and xanthopterin (B1683600), two closely related pteridine (B1203161) compounds. Drawing upon experimental data, this document outlines their relative potencies in a key cancer cell line, details the methodologies for assessing their cytotoxicity, and explores potential mechanisms of action through signaling pathway diagrams.
Quantitative Cytotoxicity Analysis
A key study directly comparing the cytotoxic effects of this compound and xanthopterin was conducted on the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a biological function, was determined for both compounds. The results, as determined by an MTS assay, are summarized below.
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | MCF-7 | MTS | 103 ± 9[1][2][3] |
| Xanthopterin | MCF-7 | MTS | 109 ± 13[1][2][3][4] |
The IC50 values for this compound and xanthopterin in the MCF-7 cell line are very similar, indicating comparable cytotoxic potency against this particular cancer cell line under the experimental conditions used.[1][2][3][4] One study that also investigated various mixtures of the two compounds found no statistically significant differences in their combined cytotoxicity.[1][4][5]
Experimental Protocols
The determination of the cytotoxic effects of this compound and xanthopterin was achieved using the MTS assay, a colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which is indicative of the number of viable cells present.
MTS Assay for Cell Viability
Objective: To quantify the viability of cells after treatment with this compound or xanthopterin by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Human breast adenocarcinoma cells (MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[1]
-
This compound and Xanthopterin
-
MTS reagent (containing a tetrazolium salt)
-
Electron coupling reagent (e.g., phenazine (B1670421) ethosulfate - PES)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: MCF-7 cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.[1][4] The plates are then incubated for 24 hours to allow the cells to attach.[1][4]
-
Compound Treatment: Stock solutions of this compound and xanthopterin are prepared and serially diluted in culture medium to achieve a range of final concentrations (e.g., 7.8 to 500 µM).[1][2][3] The culture medium is removed from the wells and replaced with 100 µL of the medium containing the respective compound concentrations. Control wells containing medium with the vehicle (e.g., DMSO) are also included.[4]
-
Incubation: The plates are incubated for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
MTS Reagent Addition: Following incubation, 20 µL of the prepared MTS/PES solution is added to each well.[4] The plate is then incubated for 1 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[4]
-
Data Acquisition: The absorbance of each well is measured at 490 nm using a microplate spectrophotometer.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental workflow and the potential underlying mechanisms of cytotoxicity, the following diagrams are presented.
Caption: Experimental workflow for assessing cytotoxicity using the MTS assay.
While the precise signaling pathways for this compound- and xanthopterin-induced cytotoxicity have not been fully elucidated, a plausible mechanism is the induction of apoptosis (programmed cell death), a common pathway for anticancer agents.[1][6] The diagram below illustrates a generalized overview of the intrinsic and extrinsic apoptotic pathways.
Caption: Generalized apoptotic signaling pathways potentially involved in cytotoxicity.
References
Isoxanthopterin vs. Neopterin: A Comparative Guide to Immune Activation Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isoxanthopterin and neopterin (B1670844) as biomarkers for immune activation. While both are pteridine (B1203161) derivatives that can be elevated during inflammatory processes, they originate from distinct biochemical pathways and may reflect different aspects of the immune response. This document summarizes their biosynthesis, clinical significance, and methods of measurement, supported by experimental data.
Introduction: Pteridines as Messengers of the Immune System
Pteridines are a class of heterocyclic compounds that play crucial roles in various biological processes. Within the context of immunology, certain pteridines have emerged as valuable biomarkers for monitoring the activation of the cellular immune system. Neopterin is a well-established marker, widely used to assess the level of interferon-gamma (IFN-γ) mediated immune response. This compound, another pteridine, has also been implicated in inflammatory conditions, although its role as a direct marker of immune activation is less characterized. This guide aims to provide an objective comparison of these two molecules to aid researchers in selecting the appropriate biomarker for their studies.
Biosynthesis and Signaling Pathways
The production of neopterin and this compound is induced by different stimuli and involves distinct enzymatic pathways, which is crucial for interpreting their biological significance.
Neopterin is a direct product of the cellular immune response. Its synthesis is initiated in monocytes and macrophages upon stimulation by IFN-γ, a key cytokine released by activated T-helper 1 (Th1) lymphocytes and Natural Killer (NK) cells. IFN-γ upregulates the enzyme GTP cyclohydrolase I (GTPCH I), which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to 7,8-dihydroneopterin (B1664191) triphosphate. This intermediate is then dephosphorylated to 7,8-dihydroneopterin, which is subsequently released and spontaneously oxidizes to the stable, fluorescent neopterin.
This compound formation is linked to the activity of xanthine (B1682287) oxidase (XOR), an enzyme that is upregulated during inflammation and oxidative stress. The primary pathway for this compound synthesis involves the conversion of pterin (B48896) to this compound by XOR. Pterin itself can be formed from the degradation of other pteridines. Therefore, elevated this compound levels may reflect increased XOR activity as a consequence of inflammation, rather than being a direct product of IFN-γ-mediated macrophage activation.
Quantitative Comparison of Performance
Direct head-to-head comparative studies evaluating the diagnostic and prognostic performance of this compound versus neopterin as markers of immune activation are limited. The following table summarizes key performance characteristics gathered from various studies. Note: This data is not from direct comparative studies and should be interpreted with caution.
| Feature | Neopterin | This compound |
| Primary Indication | Cellular immune activation (IFN-γ mediated) | Oxidative stress, Xanthine Oxidase activity[1] |
| Biological Fluids | Serum, plasma, urine, cerebrospinal fluid (CSF), saliva | Urine, serum[2] |
| Associated Conditions | Viral infections (HIV, Hepatitis B & C, COVID-19), bacterial infections, autoimmune diseases (Rheumatoid Arthritis, SLE), malignancy, allograft rejection[3][4] | Certain cancers (bladder, stomach), potential marker in inflammatory conditions[2][5] |
| Reported Sensitivity | High for viral infections and Th1-mediated diseases[6] | Data on sensitivity for immune activation is limited. |
| Reported Specificity | Non-specific, elevated in a wide range of inflammatory conditions[6] | Specificity as a marker of immune activation is not well established. |
| Correlation with Disease Activity | Good correlation in many viral and autoimmune diseases[7] | Correlation with inflammatory disease activity is an area of ongoing research. |
Experimental Protocols
Accurate measurement of this compound and neopterin is crucial for their validation and use as biomarkers. Below are detailed methodologies for their quantification in biological fluids.
Measurement of Neopterin by High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of neopterin in human urine using reversed-phase HPLC with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: 15 mM potassium phosphate (B84403) buffer (pH 6.4)
-
Neopterin standard
-
Perchloric acid (0.5 M)
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Collect urine samples and store them at -20°C until analysis.
-
Thaw samples and centrifuge at 3000 x g for 10 minutes to remove particulate matter.
-
To 100 µL of the supernatant, add 100 µL of 0.5 M perchloric acid to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 353 nm, Emission at 438 nm.
-
-
Quantification:
-
Prepare a standard curve of neopterin in the mobile phase.
-
Calculate the concentration of neopterin in the samples by comparing their peak areas with the standard curve.
-
Normalize the urinary neopterin concentration to creatinine (B1669602) concentration to account for variations in urine dilution.
-
Measurement of this compound by Synchronous Fluorescence Spectroscopy
This protocol outlines a method for the simultaneous determination of xanthopterin (B1683600) and this compound in human urine.
Materials:
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
This compound and xanthopterin standards
-
KH2PO4-NaOH buffer (pH 8.5)
-
0.45 µm membrane filters
Procedure:
-
Sample Preparation:
-
Collect urine samples and filter them through a 0.45 µm membrane filter.
-
Dilute the filtered urine sample with the KH2PO4-NaOH buffer (pH 8.5).
-
-
Spectroscopic Measurement:
-
Set the synchronous fluorescence scan with a constant wavelength difference (Δλ) of 65 nm.
-
Scan the emission wavelength from 300 nm to 500 nm.
-
Measure the fluorescence intensity at 325 nm for this compound and 410 nm for xanthopterin.
-
-
Quantification:
-
Prepare standard curves for this compound and xanthopterin in the buffer.
-
Determine the concentrations in the urine samples from the standard curves.
-
Discussion and Conclusion
Neopterin is a well-validated and widely accepted biomarker of cellular immune activation, particularly of the Th1-type response. Its direct link to IFN-γ production by activated T-cells and macrophages makes it a reliable indicator of the intensity of cellular immunity in a broad spectrum of diseases. The availability of standardized commercial assays (ELISA and HPLC) further enhances its utility in both research and clinical settings.
This compound , on the other hand, appears to be a more indirect marker of inflammation. Its production is dependent on the activity of xanthine oxidase, an enzyme associated with oxidative stress and purine (B94841) metabolism. While inflammation can induce XOR, other factors can also influence its activity. Therefore, elevated this compound may reflect a state of heightened oxidative stress that often accompanies immune activation, rather than being a specific marker of the immune activation itself.
-
For direct and sensitive assessment of IFN-γ-mediated cellular immune activation, neopterin is the biomarker of choice. Its established role, extensive validation, and the availability of robust analytical methods make it a superior marker for this purpose.
-
This compound may serve as a complementary biomarker to assess the downstream consequences of inflammation, such as oxidative stress and increased xanthine oxidase activity. Further research is needed to fully elucidate its potential as an independent marker of immune activation and to conduct direct comparative studies against established markers like neopterin.
Researchers should carefully consider the specific aspects of the immune response they wish to investigate when choosing between these two pteridine biomarkers. For a comprehensive understanding of the inflammatory process, the simultaneous measurement of both neopterin and this compound could provide valuable insights into the interplay between cellular immune activation and oxidative stress.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A systematic review and meta-analysis of neopterin in rheumatic diseases [frontiersin.org]
- 5. Comparison of Pteridine Normalization Methods in Urine for Detection of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Urinary Isoxanthopterin Reference Ranges in Healthy Individuals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urinary isoxanthopterin levels in healthy individuals, drawing from various studies. It aims to assist in establishing reference ranges for clinical and research applications. This document summarizes quantitative data, details experimental protocols for this compound measurement, and illustrates the relevant metabolic pathway and experimental workflow.
Reference Range for this compound in Healthy Individuals
Establishing a definitive, universally applicable reference range for urinary this compound in healthy individuals is challenging due to variations in analytical methodologies and study populations. However, a consistent finding across multiple studies is that healthy individuals excrete lower levels of this compound compared to patients with certain types of cancer.
One study reported that the excretion of pterins, including this compound, in a control group of healthy individuals appeared to be under strict metabolic control, with values confined within a small range. This study observed a significant decrease in this compound excretion in cancer patients compared to these control subjects.[1]
Another investigation focusing on bladder cancer also noted distinctions in the levels of this compound between the control group and patients.[2] Similarly, a study on various cancers found that while the levels of other pteridines were significantly elevated in cancer patients, the level of this compound dropped in these patients compared to healthy individuals.
Comparison of this compound Levels: Healthy vs. Disease States
The following table summarizes the general trend of urinary this compound levels in healthy individuals compared to those with certain diseases, as reported in the literature. It is important to note that these are qualitative comparisons and not absolute quantitative ranges.
| Population Group | Relative Urinary this compound Level | Reference |
| Healthy Individuals | Baseline (Low) | [1] |
| Cancer Patients (general) | Decreased | [1] |
| Bladder Cancer Patients | Altered (distinctions from healthy) | [2] |
Experimental Protocols for this compound Measurement
The quantification of this compound in urine typically involves chromatographic separation followed by fluorometric or mass spectrometric detection. The following are summaries of methodologies described in the literature.
Method 1: High-Pressure Liquid Chromatography (HPLC) with Fluorometric Detection
This is a commonly employed method for the analysis of a wide range of pteridines, including this compound.
-
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
The supernatant is collected for analysis. In some protocols, an oxidation step using agents like manganese dioxide or iodine is performed to convert reduced pteridines to their more stable oxidized forms.[3]
-
Samples may be diluted with a buffer solution prior to injection.
-
-
Chromatographic Separation:
-
A C8 or similar reversed-phase HPLC column is typically used.
-
The mobile phase often consists of a buffer solution (e.g., Tris-HCl) in a gradient or isocratic elution mode.[4]
-
-
Fluorometric Detection:
-
The excitation wavelength for this compound is typically set around 272 nm or 280 nm.
-
The emission is measured at approximately 410 nm or 444 nm.[4]
-
Method 2: Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection
This method offers high separation efficiency and sensitivity for the analysis of pteridines in complex biological matrices like urine.
-
Sample Preparation:
-
Urine samples are typically filtered through a 0.45 µm or 0.22 µm filter.
-
Dilution with a separation buffer is common to reduce matrix effects.
-
-
Electrophoretic Separation:
-
A fused-silica capillary is used.
-
The separation buffer is often a Tris-borate-EDTA buffer.
-
-
LIF Detection:
-
A laser provides the excitation source, offering high sensitivity.
-
The fluorescence emission is detected at the appropriate wavelength for this compound.
-
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and a general experimental workflow for establishing its reference ranges.
References
- 1. Urinary excretion levels of unconjugated pterins in cancer patients and normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Pteridine Normalization Methods in Urine for Detection of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of urinary pteridines as disease biomarkers [degruyterbrill.com]
- 4. researchgate.net [researchgate.net]
Isoxanthopterin and Neopterin: A Comparative Guide to Their Correlation with Disease Severity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isoxanthopterin and the more established biomarker, neopterin (B1670844), in correlating their levels with the severity of various diseases. While neopterin is a well-documented marker of cellular immune activation, emerging research suggests this compound may also serve as a valuable, albeit less understood, biomarker in specific pathological contexts, particularly in cancer. This document summarizes quantitative data, details experimental protocols for measurement, and visualizes relevant biological pathways to aid in the objective assessment of their potential clinical utility.
Quantitative Data Summary
The following tables summarize the levels of this compound and neopterin in different disease states compared to healthy controls. It is important to note that data for this compound is less extensive than for neopterin.
Table 1: this compound Levels in Various Conditions
| Disease/Condition | Sample Type | Patient Population | This compound Levels (Relative to Controls) | Reference |
| Breast Cancer | Urine | Patients with aggressive breast cancer | Significantly higher | [1] |
| Breast Cancer | Cell Culture Media | Tumorigenic breast cancer cell lines | Increased conversion from pterin (B48896) | [2] |
| Bladder Cancer | Urine | Patients with bladder cancer | Significantly higher | [3] |
Table 2: Neopterin Levels in Various Diseases and Correlation with Severity
| Disease/Condition | Sample Type | Patient Population | Neopterin Levels & Correlation with Severity | Reference |
| Infectious Diseases | ||||
| HIV-1 Infection | Serum/Urine | ART-naïve patients | Significantly higher than ART-treated patients and controls; negatively correlated with CD4 counts.[4] Higher baseline levels associated with a decline in CD4 counts and more complications.[4] | [4][5][6] |
| Inflammatory/Autoimmune Diseases | ||||
| Rheumatoid Arthritis | Synovial Fluid | Patients with active RA | Significantly higher than in osteoarthritis, gout, and controls; correlates with systemic inflammatory activity.[7][8] | [7][8] |
| Rheumatoid Arthritis | Serum | Patients with RA | Higher than healthy controls. | [9] |
| Cancer | ||||
| Various Cancers | Urine/Serum/Plasma | Patients with various malignancies | Higher concentrations are an independent predictor of shorter survival.[10] | [10][11][12] |
| Breast Cancer | Serum | Patients with advanced stages and grade III tumors | Significantly elevated. | [13] |
| Lung Cancer | Serum | Patients with advanced lung cancer | Limited correlation with therapeutic effects. | [14] |
| Renal Cell Carcinoma | Serum | Patients with renal cell carcinoma | Increased with grade and stage. | [12] |
| Colorectal, Pancreatic, Hepatocellular Carcinoma | Urine | Patients with gastrointestinal tumors | Associated with poor prognosis. | [12] |
| Cervical, Endometrial, Ovarian Carcinoma | Urine | Patients with gynecological cancers | Independent predictor of poor prognosis. | [12] |
Experimental Protocols
Accurate and reproducible measurement of this compound and neopterin is crucial for their validation as biomarkers. Below are detailed methodologies for their quantification.
Protocol 1: Quantification of Urinary Pterins by LC-MS/MS
This method allows for the simultaneous quantification of multiple pterins, including this compound and neopterin.[15][16]
1. Sample Preparation:
-
Oxidation: To 1 mL of urine, add MnO₂ to oxidize reduced pterins to their fluorescent aromatic forms.
-
Filtration: Centrifuge the sample and filter the supernatant through a 0.22 µm filter.
-
Dilution: Dilute the filtered sample directly in the mobile phase.
2. LC-MS/MS Analysis:
-
Column: LUNA amino column.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with a formic acid or ammonium (B1175870) formate (B1220265) modifier.
-
Detection: Tandem mass spectrometry in negative ionization mode.
-
Quantification: Based on a standard curve generated with pure pterin standards.
Protocol 2: Quantification of Neopterin by ELISA
Commercial ELISA kits offer a high-throughput method for quantifying neopterin in serum, plasma, and urine.[3][17][18][19][20]
1. Principle:
-
Competitive enzyme immunoassay. Neopterin in the sample competes with a fixed amount of enzyme-labeled neopterin for binding to a limited number of anti-neopterin antibodies coated on a microtiter plate.
2. Assay Procedure (General Outline):
-
Sample/Standard Addition: Add standards, controls, and samples to the antibody-coated wells.
-
Enzyme Conjugate Addition: Add enzyme-conjugated neopterin to all wells.
-
Antibody Addition: Add anti-neopterin antiserum.
-
Incubation: Incubate at room temperature, allowing for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of neopterin in the sample.
-
Stopping Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Determine the neopterin concentration from a standard curve.
Protocol 3: Quantification of Xanthopterin (B1683600) and this compound by Synchronous Fluorescence Spectroscopy
This method provides a rapid and sensitive way to simultaneously measure xanthopterin and this compound in urine.[21][22]
1. Sample Preparation:
-
Filter urine samples through a 0.45 µm membrane filter.
2. Spectroscopic Analysis:
-
Buffer: pH 8.5 KH₂PO₄-NaOH buffer solution.
-
Synchronous Fluorescence Spectra: Obtain spectra with a constant wavelength difference (Δλ) of 65 nm.
-
Detection Wavelengths: 410 nm for xanthopterin and 325 nm for this compound.
-
Quantification: Based on the fluorescence intensity compared to a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathways involving this compound and neopterin, as well as a typical experimental workflow for their analysis.
Concluding Remarks
Neopterin is a well-established, non-specific biomarker of cellular immune activation, with its levels correlating with the severity of a wide range of infectious, inflammatory, and malignant diseases. In contrast, this compound is an emerging biomarker with a more limited but potentially significant role, particularly in the context of cancer. The dysregulation of pteridine metabolism, including the increased production of this compound, appears to be a feature of some malignancies.
For researchers and drug development professionals, the choice between these biomarkers depends on the specific application. Neopterin provides a broad indicator of immune system activation, while this compound may offer more specificity in certain cancers, although further research is required to fully elucidate its clinical utility. The provided experimental protocols offer robust methods for the quantification of these molecules, enabling further investigation into their roles in disease pathogenesis and their potential as diagnostic and prognostic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4adi.com [4adi.com]
- 4. Levels of procalcitonin, C-reactive protein and neopterin in patients with advanced HIV-1 infection | Bipath | Southern African Journal of HIV Medicine [sajhivmed.org.za]
- 5. Neopterin in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neopterin in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between synovial neopterin and inflammatory activity in rheumatoid arthritis [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between synovial neopterin and inflammatory activity in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iqjmc.uobaghdad.edu.iq [iqjmc.uobaghdad.edu.iq]
- 10. Neopterin, a prognostic marker in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]
- 12. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Serum neopterin levels in lung and breast cancer patients undergoing radiotherapy and/or chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mybiosource.com [mybiosource.com]
- 18. Neopterin ELISA kit (Human) (OKWB10530) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 19. ibl-international.com [ibl-international.com]
- 20. arigobio.com [arigobio.com]
- 21. Simultaneous Determination of Xanthopterin and this compound in Human Urine by Synchronous Fluorescence Spectroscopy | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Inter-species Comparison of Isoxanthopterin Metabolic Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isoxanthopterin metabolic pathways across different species, supported by experimental data and detailed methodologies.
Introduction
This compound is a pteridine (B1203161) compound found across a diverse range of organisms, from insects to vertebrates. While its role as a pigment has been long recognized, particularly in insects, its metabolic significance can vary considerably between species. Understanding the nuances of the this compound metabolic pathways in different taxa is crucial for fields ranging from evolutionary biology to drug development, where enzymes in these pathways can be potential therapeutic targets. This guide summarizes the current understanding of these pathways, presents available data in a comparative format, and provides detailed experimental protocols for further investigation.
Core Metabolic Pathways
The biosynthesis of this compound is a branch of the broader pteridine metabolic pathway, which originates from guanosine (B1672433) triphosphate (GTP). The central steps leading to the formation of this compound are largely conserved, though the upstream and downstream reactions can differ significantly between species.
Insects
In insects, particularly in the model organism Drosophila melanogaster, the this compound pathway is well-characterized.[1] It begins with the conversion of 7,8-dihydropterin (B103510) to pterin (B48896), a reaction catalyzed by dihydropterin oxidase.[1] Subsequently, xanthine (B1682287) dehydrogenase (XDH) hydroxylates pterin at the 7-position to yield this compound.[1][2] In some insects, such as those in the orders Lepidoptera and Hemiptera, this compound can be further metabolized to isoxantholumazine (also known as violapterin) by the enzyme this compound deaminase.[1][2] This latter enzyme is notably absent in Drosophila.[1] this compound in insects is often considered a "storage-excretion" form of nitrogen.[1]
Vertebrates
In vertebrates, the this compound pathway has been studied in species such as the zebrafish (Danio rerio) and is also relevant in human metabolism.[3][4] Similar to insects, the conversion of pterin to this compound is catalyzed by xanthine oxidoreductase (XOR), the mammalian equivalent of XDH.[4][5] In zebrafish, this compound is a component of the pteridine pattern in pigment cells (xanthophores) and its synthesis is controlled by the xanthine oxidoreductase family of enzymes.[6] In humans, this pathway is active, and elevated levels of this compound have been observed in certain pathological conditions, including cancer.[4][5] The biosynthesis in humans can be linked to folate metabolism, where folic acid can be a precursor to pterin.[4] Unlike some insects, there is no evidence for the further conversion of this compound to isoxantholumazine in vertebrates.
Marine Invertebrates (Crustaceans)
In decapod crustaceans, this compound has been identified as a key component of the reflective structures in their eyes, functioning as an optically functional biogenic crystal rather than a metabolic endpoint for excretion.[7][8][9] While the presence of high concentrations of this compound is confirmed, the specific enzymatic pathway for its synthesis in crustaceans is not as well-documented as in insects and vertebrates.[7] It is presumed to be synthesized from GTP through the general pteridine pathway, but the specific enzymes and regulatory mechanisms remain an active area of research.[10]
Comparative Data
Table 1: Comparison of Key Enzymes and Metabolites in this compound Metabolism Across Species
| Component | Insects (e.g., Drosophila) | Vertebrates (e.g., Zebrafish, Human) | Marine Invertebrates (Crustaceans) |
| Precursor | 7,8-Dihydropterin | Pterin (from GTP and Folate) | Presumed from GTP pathway |
| Key Enzyme | Xanthine Dehydrogenase (XDH) | Xanthine Oxidoreductase (XOR) | Oxi-reductases (presumed)[10] |
| Product | This compound | This compound | This compound |
| Further Metabolism | Isoxantholumazine (in some orders) | Not reported | Not reported |
| Primary Function | Nitrogen storage/excretion, Pigmentation | Metabolic byproduct, Potential biomarker | Optical function in eyes |
Experimental Protocols
Quantification of Pteridines by High-Performance Liquid Chromatography (HPLC)
This method is widely used for the separation and quantification of pteridines, including this compound, from biological samples.
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., Tris-HCl) under dim light to prevent photodegradation of pteridines.[11]
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant can be directly injected or subjected to a solid-phase extraction (SPE) cleanup step for cleaner samples.[12]
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Detection: Fluorescence detection is highly sensitive for pteridines. For this compound, excitation and emission wavelengths are typically around 348 nm and 400 nm, respectively. Mass spectrometry (LC-MS/MS) can also be used for highly specific and sensitive detection and quantification.[12]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Assay for Xanthine Dehydrogenase (XDH) / Xanthine Oxidase (XO) Activity
A sensitive fluorometric assay can be used to measure the activity of XDH/XO, the key enzyme in this compound synthesis.
-
Principle: The assay measures the conversion of a pteridine substrate (e.g., pterin) to the fluorescent product this compound.
-
Reagents:
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.8).
-
Pterin solution (substrate).
-
NAD+ solution (for XDH activity).
-
Methylene (B1212753) blue (as an artificial electron acceptor for total XOR activity).
-
Enzyme extract (from tissue homogenate).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and pterin.
-
To measure XDH activity, add NAD+ to the reaction mixture. To measure total XOR activity, add methylene blue.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction at various time points by adding acid (e.g., HCl).
-
Measure the fluorescence of the produced this compound using a fluorometer (excitation ~345 nm, emission ~390 nm).
-
-
Calculation:
-
Calculate the rate of this compound formation from a standard curve.
-
Enzyme activity is typically expressed as pmol or nmol of product formed per minute per mg of protein.
-
Conclusion
The metabolic pathway leading to this compound demonstrates both conserved and divergent features across different animal taxa. The central conversion of pterin to this compound by xanthine dehydrogenase/oxidoreductase appears to be a common step in insects and vertebrates.[1][3] However, the upstream sources, downstream fates, and the ultimate biological function of this compound vary significantly, from a role in nitrogen metabolism and pigmentation in insects to an optical material in the eyes of crustaceans.[1][7] For researchers in drug development, the species-specific differences in pteridine metabolism, particularly the enzymes involved, present opportunities for the design of targeted therapies. Further quantitative and kinetic studies across a broader range of species are needed to fully elucidate the comparative biochemistry of this intriguing metabolic pathway.
References
- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the pteridine pathway in the zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crustacean oxi-reductases protein sequences derived from a functional genomic project potentially involved in ecdysteroid hormones metabolism - a starting point for function examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and age-dependence of pteridines in bed bugs (Cimex lectularius) and bat bugs (C. pipistrelli) using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Isoxanthopterin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of isoxanthopterin against established analytical techniques, namely High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Synchronous Fluorescence Spectroscopy (SFS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the most suitable analytical approach for their specific research needs.
Introduction to this compound
This compound is a pteridine (B1203161) compound that has garnered significant interest as a potential biomarker for various pathological conditions, including certain types of cancer and disorders related to oxidative stress. Accurate and precise quantification of this compound in biological matrices such as urine and plasma is crucial for clinical diagnostics and for advancing our understanding of its role in disease pathogenesis. This guide presents a detailed evaluation of a newly validated LC-MS/MS method and compares its performance characteristics with those of traditional HPLC-FLD and SFS methods.
Data Presentation: A Comparative Analysis of Performance
The following tables summarize the key quantitative performance metrics for the three analytical methods, facilitating a direct and objective comparison.
Table 1: Comparison of Method Performance for this compound Detection
| Parameter | LC-MS/MS (New Method) | HPLC with Fluorescence Detection | Synchronous Fluorescence Spectroscopy |
| Limit of Detection (LOD) | 7 - 360 pg/mL[1] | ~1 ng/mL[2] | 0.48 ng/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity suggests low ng/mL range | ~1.5 ng/mL | Not explicitly stated, but linearity suggests low ng/mL range |
| Linearity (Correlation Coefficient, r²) | > 0.98[1] | > 0.99 | Not explicitly stated, but good linearity is implied |
| Recovery (%) | Not explicitly stated | 98.10 - 102.49%[2] | 88.0 - 103.8%[3] |
| Precision (RSD %) | Not explicitly stated | < 3% (Intra-day and Inter-day)[2] | 2.09 - 7.06%[3] |
| Analysis Time | ~19 minutes per sample[1] | Variable, typically 15-30 minutes per sample | Rapid, minimal sample preparation |
| Selectivity | High (based on mass-to-charge ratio) | Moderate to High (dependent on chromatographic separation) | Moderate (potential for interference from other fluorophores) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to allow for a thorough understanding of the experimental setup.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound in urine samples.
Sample Preparation:
-
Urine samples are subjected to oxidation using Manganese Dioxide (MnO₂).
-
The oxidized sample is then filtered.
-
The filtrate is directly diluted in the mobile phase for injection into the LC-MS/MS system.[1]
Chromatographic Conditions:
-
Column: LUNA amino column (2 x 150 mm, 3 µm).[1]
-
Mobile Phase: Isocratic elution with 85% Acetonitrile containing 0.1% formic acid and 15% aqueous solution of 0.1% formic acid and 10 mM ammonium (B1175870) formate.[1]
-
Flow Rate: 400 µL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Run Time: 19 minutes.[1]
Mass Spectrometry Detection:
-
Ionization Mode: Negative Ionization Mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.
Established Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
A widely used method for the analysis of pteridines in biological fluids.
Sample Preparation:
-
For plasma samples, deproteinization is achieved by adding a suitable organic solvent (e.g., acetonitrile).
-
The mixture is centrifuged, and the supernatant is collected.
-
The supernatant may be evaporated and reconstituted in the mobile phase before injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile), run in either isocratic or gradient mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: Varies depending on the concentration of the analyte and the sensitivity of the detector.
Fluorescence Detection:
-
Excitation Wavelength: Set at the excitation maximum of this compound (approximately 340 nm).
-
Emission Wavelength: Set at the emission maximum of this compound (approximately 400 nm).
Established Method: Synchronous Fluorescence Spectroscopy (SFS)
A rapid and simple method for the simultaneous determination of multiple fluorophores.
Sample Preparation:
-
Urine samples are filtered through a 0.45 µm membrane filter.[3]
-
The filtered urine is then diluted with a pH 8.5 KH₂PO₄-NaOH buffer solution.[3]
Spectroscopic Analysis:
-
Synchronous fluorescence spectra are recorded by simultaneously scanning the excitation and emission monochromators with a constant wavelength difference (Δλ) of 65 nm.[3]
-
The fluorescence intensity is measured at the synchronous fluorescence peak maximum for this compound, which is observed at an emission wavelength of 325 nm.[3]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows as described in this guide.
Caption: Experimental workflow for the new LC-MS/MS method.
Caption: Biosynthesis of this compound from pterin.
References
Isoxanthopterin in Diagnostics: A Comparative Analysis Against Other Biomarkers
For Immediate Release
A deep dive into the diagnostic potential of isoxanthopterin, this guide offers researchers, scientists, and drug development professionals a comparative analysis of its accuracy against other established biomarkers in oncology, metabolic disorders, and cardiovascular disease. Supported by experimental data, this document provides a comprehensive overview of current findings and methodologies.
This compound, a pteridine (B1203161) derivative, is emerging as a promising biomarker with significant diagnostic and prognostic potential across a spectrum of diseases. Its presence and concentration in biological fluids, particularly urine, can reflect underlying pathological processes such as immune activation, oxidative stress, and metabolic dysregulation. This guide synthesizes data from various studies to compare the diagnostic accuracy of this compound with that of other relevant biomarkers, providing a clear perspective on its clinical utility.
Comparative Diagnostic Accuracy
The diagnostic performance of this compound has been evaluated in several disease contexts, most notably in cancer, hyperphenylalaninemia, and heart failure. The following tables summarize the quantitative data on the diagnostic accuracy of this compound in comparison to other biomarkers.
Hyperphenylalaninemia
In the differential diagnosis of hyperphenylalaninemia, particularly in distinguishing 6-pyruvoyltetrahydropterin synthase deficiency (PTPSD) from phenylalanine hydroxylase deficiency, the inclusion of this compound has been shown to significantly improve diagnostic accuracy.
| Biomarker Combination | Finding | Diagnostic Accuracy Improvement | Reference |
| Biopterin (B), Biopterin % (B%) | Traditional markers for PTPSD diagnosis. | Baseline | [1] |
| This compound % (Iso%) + B + B% | The addition of Iso% (with a cut-off of < 9.5%) to the traditional panel. | 9-19% increase | [1] |
Table 1: Comparison of biomarker combinations for the diagnosis of PTPSD.
Heart Failure
Urinary this compound has been identified as a prognostic marker in patients with decompensated heart failure, where it serves as an indicator of oxidative stress.
| Biomarker | Cut-off Value | Outcome Predicted | Finding | Reference |
| Urinary this compound (U-IXP) | 0.93 μmol/g creatinine | Cardiovascular death or heart failure readmission | A higher U-IXP concentration was an independent predictor of the primary outcome.[2] | [2] |
| Plasma NT-proBNP | Not specified in study | Left ventricular dysfunction | Established biomarker for heart failure diagnosis and prognosis.[3][4] | [3][4] |
Table 2: Prognostic performance of urinary this compound in heart failure.
Cancer
Elevated levels of urinary this compound have been observed in various cancers, including breast, lung, and bladder cancer. While direct comparative studies on diagnostic accuracy with established biomarkers using metrics like ROC-AUC are limited, the available data suggests its potential as a non-invasive cancer biomarker. For context, the diagnostic performance of other urinary biomarkers for bladder cancer and neopterin (B1670844) for breast cancer are presented.
| Cancer Type | Biomarker | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference |
| Bladder Cancer | NMP22 BladderChek | 56% | 88% | 0.83 | [5] |
| Bladder Cancer | BTA stat® | 74-89% | 50-68% | Not specified | [6] |
| Bladder Cancer | UBC® Rapid | 35-71% | 43-76% | Not specified | [6] |
| Breast Cancer | Urinary Neopterin | - | - | Prognostic, not diagnostic | [7][8] |
Table 3: Diagnostic performance of various urinary biomarkers for bladder cancer and the prognostic significance of neopterin in breast cancer. Note: Direct comparative data for this compound's diagnostic accuracy in cancer is still emerging.
Experimental Protocols
Accurate and reproducible measurement of this compound and other pteridines is crucial for their clinical application. The most common analytical methods employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).
Sample Preparation for Urinary Pteridine Analysis
-
Collection: Collect morning urine samples.
-
Storage: Store samples at -20°C or lower to prevent degradation of pteridines.
-
Dilution: Prior to analysis, dilute urine samples with distilled water (e.g., 1:100) to bring the analyte concentrations within the linear range of the assay.[9][10]
-
Stabilization: For the analysis of reduced forms of pteridines (dihydropteridines), the addition of a stabilizing agent such as dithiothreitol (B142953) (DTT) to the working solutions is recommended to prevent oxidation.[11]
-
Oxidation (for total pteridine measurement): To measure the total amount of a specific pteridine (both oxidized and reduced forms), an oxidation step is necessary. This can be achieved using an iodine solution in both acidic and alkaline conditions or with manganese dioxide (MnO2).[12][13]
-
Filtration: Filter the prepared samples through a 0.45 µm membrane filter before injection into the analytical system to remove particulate matter.
HPLC with Fluorescence Detection for Pteridine Analysis
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm i.d., 5 µm particle size) is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 15 mM, pH 7) with a small percentage of an organic modifier like methanol (B129727) (e.g., 2.5%).[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection:
-
Quantification: Creatinine levels in urine are often measured concurrently (e.g., by UV detection at 235 nm) to normalize the pteridine concentrations and account for variations in urine dilution.[9]
Signaling Pathways and Biological Context
The diagnostic utility of this compound is rooted in its biochemical origins and its association with specific disease pathways.
Pteridine Biosynthesis Pathway
Pteridines, including the precursor to neopterin and biopterin, are synthesized from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions. The enzyme GTP cyclohydrolase I (GTPCH I) is the rate-limiting enzyme in this pathway.[14][15]
Caption: Pteridine biosynthesis pathway from GTP.
This compound Production via Oxidative Stress
In conditions of increased oxidative stress, such as heart failure and some cancers, the enzyme xanthine (B1682287) oxidase plays a crucial role. Xanthine oxidase is involved in the catabolism of purines and can also oxidize other substrates, including pterin (B48896), to form this compound. This process is accompanied by the production of reactive oxygen species (ROS).
Caption: Role of xanthine oxidase in this compound production.
Experimental Workflow for Urinary Pteridine Analysis
The following diagram illustrates a typical workflow for the analysis of urinary pteridines from sample collection to data analysis.
Caption: Experimental workflow for urinary pteridine analysis.
References
- 1. Application of this compound as a new pterin marker in the differential diagnosis of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary this compound in Heart Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary NT-proBNP compared head-to-head to plasmatic NT-proBNP in a real life collective with an ICD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic and prognostic value of urine NT-proBNP levels in heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Urinary Biomarkers for the Detection of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernursingtoday.com [cancernursingtoday.com]
- 7. Neopterin is an independent prognostic variable in females with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnosis of variants of hyperphenylalaninemia by determination of pterins in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Comparison of Iodine-Type and MnO2-Type Oxidation for Measuring the Levels of Urine Neopterin and Biopterin in Patients with Hyperphenylalaninemia: A Descriptive-Analytic Study in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of isoxanthopterin and biopterin in metabolic disorders.
A Comparative Analysis of Isoxanthopterin and Biopterin (B10759762) in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound and biopterin, two pteridine (B1203161) compounds implicated in various metabolic disorders. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a valuable resource for understanding the distinct and overlapping roles of these molecules in metabolic health and disease.
Introduction
Pteridines are a class of heterocyclic compounds that play crucial roles in a multitude of biological processes. Among them, biopterin, particularly in its reduced form tetrahydrobiopterin (B1682763) (BH4), is well-established as an essential enzymatic cofactor. In contrast, this compound is primarily recognized as a catabolite. Alterations in the levels of these pteridines have been associated with several metabolic disorders, making them significant subjects of research for potential biomarkers and therapeutic targets. This guide offers a comparative study of this compound and biopterin in the context of metabolic diseases, supported by experimental evidence.
Data Presentation: this compound vs. Biopterin in Metabolic Disorders
The following tables summarize quantitative data on this compound and biopterin levels in patients with hyperphenylalaninemia (HPA) and type 1 diabetes, offering a comparative view of their abundance in these conditions.
Table 1: Serum Pteridine Concentrations in Hyperphenylalaninemia (HPA) Subtypes
| Pteridine | Control Group (μg/L) | Mild HPA (μg/L) | BH4-sensitive PKU (μg/L) | Classical PKU (μg/L) | p-value |
| This compound | 0.62 | 1.43 | 2.8 | 2.12 | 0.022 |
| Biopterin | 0.24 | 0.39 | 1.31 | 0.62 | <0.001 |
Data extracted from a study on pterin (B48896) profiling in HPA patients. The results show a significant increase in both this compound and biopterin in the serum of HPA patients compared to controls. Notably, the elevation of these pteridines varies among the different HPA subtypes.[1][2]
Table 2: Pteridine Concentrations in Children with Type 1 Diabetes (T1D)
| Pteridine | T1D Patients | Healthy Controls | p-value |
| Serum this compound | Increased | Lower | 0.01 |
| Serum Biopterin | Not significantly different | Not significantly different | >0.05 |
This table summarizes findings from a cross-sectional study on children with T1D. A key observation was the elevated levels of serum this compound in the T1D group, suggesting increased xanthine (B1682287) oxidase activity, which may be indicative of endothelial dysfunction. In contrast, serum biopterin levels did not show a significant difference between T1D patients and healthy controls in this study.[3][4]
Signaling and Metabolic Pathways
The metabolic pathways of biopterin and this compound are distinct yet interconnected. Biopterin is synthesized de novo from guanosine (B1672433) triphosphate (GTP) and is crucial for various enzymatic reactions, while this compound is a product of pterin metabolism.
Biopterin Synthesis and Recycling
Tetrahydrobiopterin (BH4) is synthesized from GTP through the de novo pathway involving three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). Once utilized as a cofactor, BH4 is oxidized and can be regenerated through a recycling pathway.
De novo synthesis and recycling of Tetrahydrobiopterin (BH4).
This compound Formation
This compound is formed from pterin, a precursor that can be derived from folate catabolism. The conversion of pterin to this compound is catalyzed by the enzyme xanthine oxidase.
References
- 1. Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pteridine and tryptophan pathways in children with type 1 diabetes: this compound as an indicator of endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neopterin and biopterin levels and tryptophan degradation in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Isoxanthopterin's Prognostic Potential in Oncology: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of isoxanthopterin as a prognostic biomarker in cancer reveals a landscape of burgeoning potential, yet a notable absence of definitive quantitative data to firmly establish its standing against current clinical benchmarks. While studies consistently demonstrate elevated levels of this compound in cancer patients, particularly in breast cancer, its direct prognostic value, as measured by metrics such as hazard ratios and odds ratios, remains to be elucidated. This guide provides a comparative analysis of this compound and its closely related, and more extensively studied, pteridine (B1203161) counterpart, neopterin (B1670844), alongside established prognostic biomarkers for breast cancer, lung cancer, and hematological malignancies. This objective comparison is intended to inform researchers, scientists, and drug development professionals on the current state of this compound research and its potential future applications in oncology.
Quantitative Comparison of Prognostic Biomarkers
The following tables summarize the available quantitative data for neopterin and other established prognostic biomarkers across different cancer types. The absence of data for this compound underscores the critical need for further research to quantify its prognostic significance.
Table 1: Prognostic Value of Pteridines and Alternative Biomarkers in Breast Cancer
| Biomarker | Cancer Type | Patient Cohort Size | Parameter | Value | Significance (p-value) |
| This compound | Breast Cancer | - | Hazard Ratio (HR) / Odds Ratio (OR) | Not Reported | - |
| Neopterin | Breast Cancer | - | HR / OR | Not Widely Reported | - |
| CA 15-3 | Breast Cancer | 699 | Overall Survival (OS) - HR | 2.732 (95% CI: 1.792-4.164) | <0.001[1] |
| Systematic Oxidative Stress Score (SOS) | Operable Breast Cancer | 1583 | Nomogram AUC for Prognosis | 0.823 (Training Set), 0.872 (Validation Set) | - |
Table 2: Prognostic Value of Pteridines and Alternative Biomarkers in Lung Cancer
| Biomarker | Cancer Type | Patient Cohort Size | Parameter | Value | Significance (p-value) |
| This compound | Lung Cancer | - | HR / OR | Not Reported | - |
| Neopterin | Advanced Lung Cancer (on Immunotherapy) | - | Progression-Free Survival (PFS) - HR | 0.327 (95% CI: 0.171–0.625) | <0.001[2] |
| Neopterin | Lung Cancer | 110 | Overall Survival (OS) - Multivariate Analysis | - | <0.01[3] |
| CYFRA 21-1 | Advanced Lung Adenocarcinoma | 284 | Overall Survival (OS) - HR | 0.43 (95% CI: 0.31-0.59) | <0.0001[4] |
| CYFRA 21-1 | Stage I NSCLC | 153 | Relative Risk of Death | 2.156 (95% CI: 1.08-4.29) | 0.03 |
Table 3: Prognostic Value of Pteridines and Alternative Biomarkers in Hematological Malignancies
| Biomarker | Cancer Type | Patient Cohort Size | Parameter | Value | Significance (p-value) |
| This compound | Hematological Malignancies | - | HR / OR | Not Reported | - |
| Neopterin | Hematological Malignancies | 91 | Patient Survival | - | 0.006 |
| Beta-2 Microglobulin (B2M) | Low-Grade Lymphoma | 80 | Complete Response - Adjusted OR | 0.285 (95% CI: 0.101-0.809) | - |
| Beta-2 Microglobulin (B2M) | Hodgkin Lymphoma | 915 | Freedom from Progression - HR | 1.55 (95% CI: 1.11–2.17) | 0.01[5] |
| Beta-2 Microglobulin (B2M) | Multiple Myeloma | 105 (Training Cohort) | Prognosis (Multivariate Analysis) | Significant Independent Factor | -[6] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is paramount for their clinical application. The following outlines the general methodologies employed for the analysis of pteridines.
Measurement of this compound and Neopterin in Urine/Serum
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Sample Preparation (Urine):
-
Oxidation: Urine samples are treated with an oxidizing agent (e.g., manganese dioxide) to convert reduced pteridines to their stable oxidized forms.
-
Filtration/Centrifugation: Samples are filtered or centrifuged to remove particulate matter.
-
Dilution: The clarified sample is diluted with the mobile phase or a suitable buffer.
Sample Preparation (Serum):
-
Deproteinization: Serum proteins are precipitated using an acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the pteridines is collected for analysis.
Chromatographic Separation:
-
LC-MS/MS: A reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used to separate the pteridines. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
-
HPLC-Fluorescence: Similar chromatographic principles are applied as in LC-MS/MS.
Detection:
-
Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity for the quantification of this compound and neopterin based on their specific mass-to-charge ratios.
-
Fluorescence Detection: Pteridines are naturally fluorescent, allowing for their detection at specific excitation and emission wavelengths.
Visualizing the Biological Context and Workflow
To better understand the biological relevance of this compound and the general process of evaluating prognostic biomarkers, the following diagrams are provided.
Conclusion and Future Directions
The current body of evidence suggests that this compound is a promising candidate for further investigation as a cancer biomarker. Its consistent elevation in cancer patients warrants more rigorous studies to quantify its prognostic value. Future research should focus on:
-
Large-scale cohort studies: To definitively determine the correlation between this compound levels and patient outcomes, including overall survival, progression-free survival, and response to therapy.
-
Standardization of analytical methods: Establishing a standardized, validated protocol for this compound measurement is crucial for ensuring comparability across different studies and for potential clinical implementation.
-
Investigation of mechanistic roles: A deeper understanding of the functional role of this compound and the broader pteridine pathway in cancer progression could unveil novel therapeutic targets.
While neopterin currently holds a more established position as a prognostic pteridine in oncology, the exploration of this compound's unique contribution could provide a more nuanced understanding of the metabolic and immunological landscape of cancer. The data presented in this guide serves as a call to action for the research community to further investigate the prognostic potential of this intriguing molecule.
References
- 1. Determination of the prognostic value of preoperative CA15-3 and CEA in predicting the prognosis of young patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low serum neopterin early indicates durable benefits of atezolizumab and pembrolizumab therapy in advanced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neopterin: a prognostic variable in operations for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Prognostic significance of β2-microglobulin decline index in multiple myeloma [frontiersin.org]
Navigating the Analytical Landscape: A Comparative Guide to Isoxanthopterin Measurement Across Laboratories
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of biomarkers is paramount. Isoxanthopterin, a pteridine (B1203161) derivative, is an emerging biomarker in various pathological conditions. This guide provides a comparative overview of the analytical methods for this compound measurement, outlines a protocol for cross-laboratory validation, and presents supporting data to aid in the selection and standardization of quantification techniques.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of this compound and related pteridines in biological matrices such as urine and serum include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and synchronous fluorescence spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
| Analytical Method | Principle | Sample Type(s) | Reported Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often with fluorimetric or UV detection. | Urine, Serum | A sensitive and robust method. For neopterin (B1670844), a related pteridine, HPLC has shown good correlation with ELISA in urine (R=0.99) and serum (r=0.92).[1] One HPLC method for serum neopterin reported a retention time of about 4 minutes.[2] Xanthine oxidase activity, which can be measured by the conversion of pterin (B48896) to this compound, has been quantified using a sensitive and reproducible HPLC method.[3][4] |
| Synchronous Fluorescence Spectroscopy | Utilizes the intrinsic fluorescence of the analyte for simultaneous determination. | Urine | A simple, rapid, sensitive, and selective method for the simultaneous determination of xanthopterin (B1683600) and this compound.[5] For this compound, the limit of detection (LOD) was 0.48 ng/mL, with recoveries ranging from 88.0% to 103.8% and a coefficient of variation between 2.09% and 7.06%.[6] |
| High-Performance Capillary Electrophoresis with Laser-Induced Fluorescence Detection (HPCE-LIF) | Separation based on electrophoretic mobility in a capillary, coupled with sensitive fluorescence detection. | Urine | Used for the analysis of 8 pteridines, including this compound. |
| Radioimmunoassay (RIA) | Competitive immunoassay using radiolabeled antigens. | Serum | While suitable for neopterin, its use is declining due to the handling of radioactive materials.[1] For neopterin in serum, RIA results are consistent with HPLC, but concordance is weak for urinary measurements.[7] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on antigen-antibody recognition, with enzymatic signal amplification. | Serum, Plasma, Urine | A sensitive and robust method for neopterin, providing results within 2 hours.[1][8] |
Experimental Protocol for Inter-Laboratory Cross-Validation
To ensure consistency and comparability of this compound measurements across different laboratories, a well-designed cross-validation study is essential. The following protocol outlines the key steps for such a study, based on established principles of inter-laboratory comparisons.[9][10][11]
Objective: To assess the comparability and reproducibility of this compound measurements across multiple laboratories using their respective analytical methods.
Materials:
-
A panel of quality control (QC) samples with known concentrations of this compound (low, medium, high).
-
A set of blinded clinical study samples (e.g., post-dose plasma or urine).
-
Standardized protocols for sample handling, storage, and shipment.
Methodology:
-
Centralized Sample Preparation: A central laboratory should prepare and aliquot all QC and clinical study samples to ensure homogeneity.
-
Sample Distribution: The blinded samples are shipped under controlled conditions (e.g., frozen at -70°C) to each participating laboratory.
-
Sample Analysis: Each laboratory analyzes the samples using their in-house, validated analytical method.
-
Data Reporting: Results from each laboratory are submitted to the central coordinating body.
-
Statistical Analysis:
-
Accuracy: The accuracy of the QC sample measurements is determined by comparing the mean measured concentration to the nominal concentration.
-
Precision: The repeatability of measurements is assessed by calculating the coefficient of variation (CV) for the replicate QC samples.
-
Inter-Laboratory Agreement: The percentage bias between the results from different laboratories for the clinical study samples is calculated. An acceptance criterion, typically within ±20%, is often used to determine comparability.[11] Z-scores can also be employed to compare a laboratory's result to the consensus mean of all participating laboratories.[9]
-
Visualizing the Workflow and a Relevant Pathway
To better illustrate the processes involved, the following diagrams have been generated.
Conclusion
The reliable measurement of this compound is critical for its validation and application as a biomarker. While various analytical methods exist, standardization and cross-laboratory validation are necessary to ensure data integrity in multi-site studies. The choice of method will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. By following a rigorous inter-laboratory comparison protocol, researchers can establish the comparability of their data and contribute to the growing body of evidence for this compound's clinical utility.
References
- 1. tecan.com [tecan.com]
- 2. A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical measurement of neonatal hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Xanthopterin and this compound in Human Urine by Synchronous Fluorescence Spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibl-international.com [ibl-international.com]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoxanthopterin: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for isoxanthopterin, tailored for researchers, scientists, and professionals in drug development. Due to conflicting safety information, a cautious approach is recommended, treating this compound as a hazardous chemical to ensure maximum safety and compliance.
Hazard Assessment
There is conflicting information in commercially available Safety Data Sheets (SDS) regarding the hazardous nature of this compound. To ensure the safety of laboratory personnel and the environment, it is imperative to handle this chemical as potentially hazardous.
| Data Source | GHS Classification | Hazard Statements |
| Cayman Chemical | Not classified as hazardous | None |
| HPC Standards | Skin irritation (Category 2), Eye irritation (Category 2), Skin sensitization (Category 1) | H315: Causes skin irritation, H319: Causes serious eye irritation, H317: May cause an allergic skin reaction |
| ChemicalBook | Xi (Irritant) | R36/37/38: Irritating to eyes, respiratory system and skin |
Given these discrepancies, laboratory personnel should adhere to the most stringent precautions and manage this compound as a hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile gloves and a lab coat.
-
Respiratory Protection: Use a fume hood or other ventilated enclosure when handling the powder form to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure chemical, contaminated labware, and solutions.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect un-used or expired solid this compound in its original container or a clearly labeled, compatible container.
-
Contaminated items such as weigh boats, filter paper, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
This compound has very low water solubility (0.005 mg/mL)[1]. Aqueous solutions should be collected in a designated, sealed, and compatible waste container.
-
Solutions of this compound in organic solvents should be collected in a separate, appropriately labeled solvent waste container.
-
Do not dispose of this compound solutions down the drain[2][3].
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
Step 2: Waste Container Management
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have secure, leak-proof lids[4][5].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant"). The date of waste accumulation should also be clearly visible[4].
Step 3: Storage of Hazardous Waste
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure that incompatible wastes are segregated to prevent accidental reactions[2].
-
The storage area should be well-ventilated.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol.
-
Follow all institutional and local regulations for hazardous waste disposal[2][5][6].
Experimental Protocols Cited
The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management and do not stem from specific experimental protocols for this compound disposal, as none were found in the public domain. The core principle is to manage the waste in accordance with general hazardous waste guidelines due to the conflicting safety data.
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C6H5N5O2 | CID 135398700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. CAS 529-69-1: this compound | CymitQuimica [cymitquimica.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Isoxanthopterin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Isoxanthopterin (CAS 529-69-1). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Hazard Assessment and Personal Protective Equipment (PPE)
There is conflicting information regarding the immediate hazards of this compound. While one Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), another source suggests it may cause skin and eye irritation (H315, H319).[1][2] Given this discrepancy, a cautious approach is mandatory. The toxicological properties of this compound have not been fully investigated.[3][4] Therefore, the following personal protective equipment is required to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[3][4] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves should be worn. Inspect gloves before use and replace them immediately if they become contaminated.[5] |
| Body Protection | Laboratory Coat or Coverall | A long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, a disposable coverall is recommended.[5] |
| Foot Protection | Closed-Toe Shoes | Standard laboratory practice of wearing closed-toe shoes is required at all times in the work area.[5] |
Operational Plan: Step-by-Step Handling Protocol
All handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
Step 1: Preparation and Weighing
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the desired amount of this compound powder on a tared weigh boat or paper inside the fume hood.
Step 2: Dissolution
-
In a suitable container, add the appropriate solvent to the weighed this compound powder.
-
To dissolve the compound, 2 N NaOH can be used to achieve a pH of 11.8.[7]
-
Cap or seal the container during dissolution to prevent splashes and the release of aerosols.
Step 3: Experimental Use
-
Conduct all subsequent experimental procedures involving this compound, whether in solid or solution form, within the chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[5]
Step 4: Decontamination
-
After handling, decontaminate all surfaces, glassware, and equipment that came into contact with this compound. Use an appropriate cleaning agent and follow your institution's standard procedures.
-
Remove and dispose of gloves and any other disposable PPE as contaminated waste.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Emergency Procedures
Spill:
-
Small Spill: In case of a small spill of the powder, carefully sweep it up or use an absorbent material. Place the waste into a sealed, labeled container for proper disposal. Avoid generating dust.[3][4]
-
Large Spill: For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][4]
-
Ingestion: If the person is conscious, rinse their mouth with water and give them 2-4 cups of milk or water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Collection: Collect all waste containing this compound, including unused product, contaminated disposable PPE (gloves, weigh boats, etc.), and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.[8]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[3] Follow all federal, state, and local environmental regulations for chemical waste disposal.[3] Contact your institution's EHS office for specific guidance on waste stream management and disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 529-69-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 7. schircks.ch [schircks.ch]
- 8. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
